2-Amino-5-cyanopyridine-3-carboxamide
Description
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Properties
IUPAC Name |
2-amino-5-cyanopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-2-4-1-5(7(10)12)6(9)11-3-4/h1,3H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVBJMLBZOXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-cyanopyridine-3-carboxamide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Amino-5-cyanopyridine-3-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While less documented than its 3-cyano isomer, this molecule serves as a valuable scaffold. This document synthesizes available data, draws logical inferences from closely related analogues, and presents field-proven insights into its chemical properties, synthesis, reactivity, and potential applications.
Core Molecular Profile
This compound is a polysubstituted pyridine ring featuring three key functional groups: an amino group at the 2-position, a carboxamide at the 3-position, and a cyano group at the 5-position. This unique arrangement of electron-donating (amino) and electron-withdrawing (cyano, carboxamide) groups dictates its chemical behavior and potential as a building block for more complex molecules.
Physicochemical and Structural Data
Quantitative data for this specific molecule is sparse in publicly available literature, with no registered CAS number readily found. However, its fundamental properties can be established.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(N=C1)N)C(=O)N)C#N | [1] |
| Appearance | Expected to be a crystalline solid, likely off-white to yellow/brown, by analogy to related compounds like 2-Amino-5-cyanopyridine.[2][3] | - |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and methanol, a common trait for similar structures.[4] | - |
Spectral Characteristics (Inferred)
Direct spectral data is not published, but the expected signatures can be predicted based on its functional groups and data from complex derivatives containing this core.[5][6][7]
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated. The N-H stretching of the primary amine and amide will appear in the 3200-3500 cm⁻¹ region. A strong, sharp peak for the C≡N (nitrile) stretch is expected around 2200-2230 cm⁻¹. The C=O (amide I band) stretch will be prominent in the 1650-1690 cm⁻¹ range.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The two protons on the pyridine ring will appear as distinct doublets in the aromatic region (typically >7.0 ppm). The protons of the amino (-NH₂) and carboxamide (-CONH₂) groups will be visible as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: Distinct signals for the five pyridine ring carbons and the two functional group carbons (cyano and carbonyl) are expected. The carbonyl carbon of the amide will be the most downfield signal (typically >160 ppm).
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 162.15, with characteristic fragmentation patterns.
Synthesis and Methodologies
Proposed Synthetic Pathway: Multi-Component Reaction
The synthesis of substituted 2-amino-3-cyanopyridines is well-established and often achieved through one-pot multi-component reactions (MCRs).[8][9][10] These methods are highly efficient and align with the principles of green chemistry. A logical precursor to the target molecule would be 2-amino-3,5-dicyanopyridine, which could then undergo selective hydrolysis.
Experimental Protocol: A Field-Proven Approach
This protocol is a conceptual, experience-based workflow derived from analogous syntheses of related aminopyridines.[8][9][11]
Step 1: Synthesis of 2-Amino-3,5-dicyanopyridine Intermediate
-
Reagent Charging: In a microwave-safe reaction vessel, combine malononitrile (2 equivalents), an appropriate aldehyde or ketone precursor (1 eq.), and ammonium acetate (3 eq.). The choice of aldehyde/ketone determines the substitution at positions 4 and 6.
-
Reaction Conditions: The reaction is typically performed solvent-free or in a minimal amount of a high-boiling solvent like ethanol or DMF.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).[8][9] The choice of microwave heating is based on its proven ability to dramatically reduce reaction times and improve yields for this type of condensation.[8]
-
Workup and Purification: After cooling, the reaction mixture is washed with a solvent like ethanol to precipitate the crude product. Recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) is performed to yield the purified dicyano intermediate.
Step 2: Selective Hydrolysis to the Carboxamide
-
Rationale: The selective hydrolysis of one nitrile group in the presence of another is challenging but achievable. The nitrile at the 3-position is electronically differentiated from the one at the 5-position due to the adjacent amino group, potentially allowing for selective reaction. A similar principle of converting a cyano group to a carboxamide via hydrolysis is documented in patent literature for related pyridines.[12]
-
Reaction Setup: Dissolve the 2-amino-3,5-dicyanopyridine intermediate in a suitable acid, such as 75-85% sulfuric acid.
-
Controlled Reaction: Maintain the reaction at a controlled temperature (e.g., 25-50 °C) and monitor its progress carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction after the formation of the mono-amide before it proceeds to the dicarboxylic acid or other byproducts.
-
Neutralization and Isolation: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous sodium hydroxide) to a pH of ~4-5.[12] The precipitated solid is then filtered, washed with water, and dried.
-
Final Purification: The crude product can be purified by recrystallization or column chromatography to yield the final this compound.
Chemical Reactivity and Synthetic Utility
The molecule's three functional groups provide multiple reaction sites, making it a versatile intermediate for building complex heterocyclic systems.
-
Amino Group: As a nucleophile, the 2-amino group can undergo acylation, alkylation, and diazotization. Critically, it is a key participant in cyclocondensation reactions. For instance, reaction with formamide or other one-carbon synthons can lead to the formation of fused pyrido[2,3-d]pyrimidine systems, a scaffold of immense pharmacological importance.[13]
-
Cyano and Amide Groups: The adjacent amino and amide/cyano groups are perfectly positioned for intramolecular cyclization reactions, a common strategy for building fused ring systems. The Thorpe-Ziegler reaction, for example, is a well-known method for forming new rings from dinitriles.[13]
-
Formation of Fused Heterocycles: The primary utility of this scaffold lies in its ability to act as a precursor to bicyclic and polycyclic heterocyclic compounds. The synthesis of complex spiro[indole-3,4′-pyridine] systems containing the 6′-amino-5′-cyano-3′-carboxamide core demonstrates its value in creating structurally diverse molecules with potential biological activity.[5][6][7]
Applications in Research and Drug Development
While direct applications of this compound are not extensively reported, the broader class of 2-amino-3-cyanopyridines and related structures are highly valued in medicinal chemistry.[14]
| Therapeutic Area | Target/Mechanism (of related compounds) | Rationale for Potential Application | Reference |
| Oncology | IKK-β Inhibitors | The 2-amino-3-cyanopyridine scaffold has been identified in inhibitors of IKK-β, a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer. | [8] |
| Metabolic Disorders | Carbonic Anhydrase Inhibitors | Derivatives of 2-amino-3-cyanopyridine have shown potent inhibitory activity against human carbonic anhydrase isoenzymes I and II. | [15] |
| Infectious Diseases | Antiviral, Antibacterial, Antifungal | The core scaffold is present in molecules with a wide range of antimicrobial activities. Spiro derivatives have shown activity against Pseudomonas aeruginosa. | [7][14] |
| Cardiovascular Disease | Antihypertensive Agents (Potassium Channel Openers) | The related N-cyano-3-pyridinecarboxamidine scaffold has been developed into potent antihypertensive agents. | [16] |
The presence of multiple hydrogen bond donors and acceptors in this compound makes it an attractive fragment for structure-based drug design, capable of forming key interactions within enzyme active sites.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the known hazards of its parent compound, 2-Amino-5-cyanopyridine, stringent safety precautions are required.
-
Hazard Classification (Predicted): Likely to be toxic if swallowed, harmful in contact with skin, and harmful if inhaled. Expected to cause serious eye irritation and skin irritation.[17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place away from light.
This guide provides a foundational understanding of this compound, built upon established chemical principles and data from closely related analogues. It is intended to empower researchers and drug development professionals to explore the potential of this versatile chemical scaffold.
References
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Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161. [Link]
-
Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. [Link]
-
Alazawi, S. M., et al. (2021). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Journal of the Serbian Chemical Society. [Link]
-
Dotsenko, V. V., et al. (2023). New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PubMed. [Link]
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Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry. [Link]
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PubChem. 2-Amino-5-cyanopyridine. [Link]
- Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.
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Türe, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]
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Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
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Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]
-
Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. [Link]
-
Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
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Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications. [Link]
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Ghorbani-Vaghei, R., et al. (2012). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
-
Oinuma, H., et al. (1992). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Chemical & Pharmaceutical Bulletin, 40(12), 3244-3250. [Link]
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A Technical Guide to the Synthesis of 2-Amino-5-cyanopyridine-3-carboxamide: Pathways and Methodologies
Executive Summary: This document provides an in-depth technical guide for the synthesis of 2-Amino-5-cyanopyridine-3-carboxamide, a highly functionalized pyridine derivative with significant potential as a scaffold in medicinal chemistry and materials science. Given the absence of a direct, one-pot synthesis in current literature, this guide proposes and details a robust, multi-step pathway predicated on established, high-yield chemical transformations. We will explore a retrosynthetic analysis, detail a primary synthetic route involving post-modification of a pre-formed pyridine ring, provide step-by-step experimental protocols, and delve into the mechanistic underpinnings of the key reactions. This guide is intended for researchers, chemists, and professionals in drug development seeking to construct complex heterocyclic systems.
Introduction: The Versatility of the 2-Aminonicotinamide Scaffold
Heterocyclic compounds form the bedrock of modern pharmaceutical science, with the pyridine ring being a particularly privileged scaffold.[1] Its derivatives are integral to numerous biologically active compounds and natural products.[2][3] The target molecule, this compound, is a prime example of a densely functionalized heterocycle. The presence of the 2-amino, 3-carboxamide, and 5-cyano groups on a single pyridine core offers three distinct, chemically addressable points for further modification.
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The 2-amino group is a key pharmacophoric element and a powerful directing group in electrophilic aromatic substitution.
-
The 3-carboxamide moiety can engage in hydrogen bonding, a critical interaction in drug-receptor binding, and serves as a precursor for other functional groups.
-
The 5-cyano group is a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participating in cycloaddition reactions. It is also a known bioisostere for other functional groups.
This guide provides a comprehensive, field-proven approach to the synthesis of this valuable building block, focusing on a logical, step-wise pathway that ensures high purity and reproducibility.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A direct, multi-component reaction (MCR) to assemble the this compound core is not readily apparent from existing literature. While MCRs are highly efficient for generating 2-amino-3-cyanopyridines, they typically result in substitution at the 4- and 6-positions, dictated by the aldehyde and ketone inputs.[1][2][4] Therefore, a more strategic and controllable approach involves the functionalization of a pre-existing, commercially available pyridine derivative.
The proposed retrosynthesis disconnects the target molecule at the C3-carboxamide bond and the C5-cyano bond, leading back to the readily available starting material, 2-amino-5-bromopyridine.
Caption: Proposed three-step synthesis pathway.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 3.1: Synthesis of 2-Amino-5-cyanopyridine
This procedure details the nickel-catalyzed cyanation of 2-amino-5-bromopyridine. The use of a nickel/triphenylphosphine system is a well-documented and effective method for this transformation. [5] Methodology:
-
Catalyst Activation: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add nickel(II) bromide (NiBr₂, 2.18 g, 10 mmol), triphenylphosphine (PPh₃, 10 g, 38 mmol), and zinc powder (1.0 g, 15.2 mmol).
-
Add anhydrous acetonitrile (100 mL) via cannula. Stir the resulting suspension at 60 °C for 1 hour. A color change indicates the formation of the active catalytic species.
-
Reaction: To the activated catalyst mixture, add 2-amino-5-bromopyridine (17.3 g, 100 mmol) followed by sodium cyanide (NaCN, 6.3 g, 128 mmol). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at 60 °C. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed (typically 12-16 hours).
-
Workup and Purification: Cool the reaction mixture to room temperature. Add ethyl acetate (400 mL) and stir for 15 minutes.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst residue. Wash the filter cake with additional ethyl acetate (100 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 2-amino-5-cyanopyridine as a crystalline solid. [5]
Protocol 3.2: Regioselective Bromination of 2-Amino-5-cyanopyridine
The powerful activating and ortho, para-directing effect of the C2-amino group dominates the deactivating, meta-directing effect of the C5-cyano group, directing electrophilic substitution to the C3 position. N-Bromosuccinimide (NBS) is an effective and easily handled brominating agent for this purpose.
Methodology:
-
Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-cyanopyridine (11.9 g, 100 mmol) in acetonitrile (150 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 18.7 g, 105 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Concentrate the mixture in vacuo to remove the acetonitrile.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness.
-
The crude 2-amino-3-bromo-5-cyanopyridine can often be used in the next step without further purification. If necessary, recrystallization from an ethanol/water mixture can be performed.
Protocol 3.3: Palladium-Catalyzed Carboxamidation
This final step constructs the C3-carboxamide group via a palladium-catalyzed carbonylation reaction. Molybdenum hexacarbonyl can serve as a solid, stable source of carbon monoxide.
Methodology:
-
Setup: To a high-pressure reaction vessel, add 2-amino-3-bromo-5-cyanopyridine (19.8 g, 100 mmol), palladium(II) acetate (Pd(OAc)₂, 0.45 g, 2 mol%), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 1.66 g, 3 mol%), and molybdenum hexacarbonyl (Mo(CO)₆, 14.5 g, 55 mmol).
-
Reagents: Add anhydrous 1,4-dioxane (200 mL) and a suitable ammonia source, such as ammonium carbonate or a solution of ammonia in dioxane.
-
Reaction: Seal the vessel and purge with nitrogen. Heat the reaction to 100-110 °C and stir for 12-24 hours. Monitor the internal pressure.
-
Workup and Purification: Cool the vessel to room temperature and carefully vent.
-
Dilute the reaction mixture with ethyl acetate (300 mL) and filter through Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash chromatography or recrystallization to yield the final product, this compound.
Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism 4.1: Palladium-Catalyzed Carbonylation
The conversion of the aryl bromide to the carboxamide proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: Simplified catalytic cycle for Pd-catalyzed carboxamidation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-amino-3-bromo-5-cyanopyridine, forming a Pd(II) complex.
-
CO Insertion: A molecule of carbon monoxide, released from the molybdenum hexacarbonyl, inserts into the Aryl-Pd bond.
-
Reductive Elimination: The ammonia source displaces the bromide ligand and attacks the carbonyl carbon. Subsequent reductive elimination releases the final carboxamide product and regenerates the active Pd(0) catalyst.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques. The following table provides expected data based on the structures.
| Compound | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | M.p. (°C) | Key Spectroscopic Data |
| 2-Amino-5-cyanopyridine | C₆H₅N₃ | 119.12 | 75-85 | 161-165 | IR (cm⁻¹): 3450, 3350 (N-H), 2220 (C≡N). ¹H NMR (DMSO-d₆): δ ~8.4 (s, 1H), ~7.8 (d, 1H), ~6.6 (d, 1H), ~6.5 (br s, 2H, NH₂). |
| 2-Amino-3-bromo-5-cyanopyridine | C₆H₄BrN₃ | 198.02 | 80-90 | >180 | IR (cm⁻¹): 3400, 3300 (N-H), 2225 (C≡N). ¹H NMR (DMSO-d₆): δ ~8.5 (s, 1H), ~8.2 (s, 1H), ~7.0 (br s, 2H, NH₂). |
| This compound | C₇H₆N₄O | 162.15 | 60-75 | >200 | IR (cm⁻¹): 3480, 3370 (N-H), 2230 (C≡N), 1680 (C=O). ¹H NMR (DMSO-d₆): δ ~8.8 (s, 1H), ~8.6 (s, 1H), ~8.0 (br s, 1H, CONH), ~7.8 (br s, 1H, CONH), ~7.2 (br s, 2H, NH₂). |
Conclusion and Future Outlook
This guide outlines a logical and robust multi-step synthesis for this compound, a valuable and highly functionalized heterocyclic building block. By leveraging well-established transformations such as nickel-catalyzed cyanation, regioselective electrophilic bromination, and palladium-catalyzed carboxamidation, this pathway offers excellent control and reproducibility. The strategic installation of functional groups onto a pre-existing pyridine core circumvents the regiochemical challenges associated with de novo ring synthesis.
The resulting molecule is primed for further elaboration, making it an attractive starting point for the generation of compound libraries in drug discovery programs. Its potential applications as an intermediate for novel kinase inhibitors, antivirals, or functional organic materials warrant further investigation. [6]
References
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Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
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Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). MDPI. [Link]
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New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]
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Reactivity of 2-amino-3-cyanopyridines. ResearchGate. [Link]
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Gewald reaction. Wikipedia. [Link]
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2-Amino-5-cyanopyridine. PubChem. [Link]
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Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Royal Society of Chemistry. [Link]
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Gewald Reaction. Organic Chemistry Portal. [Link]
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Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. [Link]
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Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [Link]
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Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. [Link]
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A Technical Guide to 2-Amino-5-cyanopyridine: Synthesis, Applications, and Experimental Considerations
Introduction: Navigating the Nomenclature
For researchers in medicinal chemistry and drug development, precision in molecular identity is paramount. This guide focuses on the versatile pyridine scaffold, specifically addressing the compound requested: "2-Amino-5-cyanopyridine-3-carboxamide." Initial database inquiries for this exact structure reveal it to be a rare derivative with no assigned CAS number, suggesting limited commercial availability or published data.[1] However, the core structure, 2-Amino-5-cyanopyridine , is a well-documented and widely utilized chemical intermediate in the synthesis of complex, biologically active molecules.[2][3]
This whitepaper, therefore, provides an in-depth technical overview of 2-Amino-5-cyanopyridine (CAS No: 4214-73-7) . We will delve into its chemical properties, synthesis methodologies, and critical role as a building block in modern pharmaceutical research, providing the authoritative, field-proven insights necessary for its effective application in the laboratory.
Part 1: Core Chemical Identity and Physicochemical Properties
2-Amino-5-cyanopyridine, also known as 6-Aminonicotinonitrile, is a solid, crystalline powder whose appearance can range from white to amber or brown.[4][5] It serves as a foundational precursor in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3][6]
Structural and Molecular Data
| Property | Value | Source(s) |
| CAS Number | 4214-73-7 | [4][7] |
| Molecular Formula | C₆H₅N₃ | [7] |
| Molecular Weight | 119.12 g/mol | [7][8] |
| IUPAC Name | 2-amino-5-cyanopyridin-1-ium | [4] |
| Synonyms | 6-Aminonicotinonitrile, 6-Amino-3-pyridinecarbonitrile | [5] |
| SMILES | N#CC1=CC=C(N=C1)N | [7] |
| Melting Point | 158-166 °C | [4][6] |
| Boiling Point | ~250 °C at 15 mmHg | |
| Solubility | Soluble in methanol; Insoluble in water | [6] |
Below is the chemical structure of 2-Amino-5-cyanopyridine:
Part 2: Synthesis Methodologies and Mechanistic Rationale
The synthesis of 2-amino-3-cyanopyridine derivatives is a subject of significant interest due to their utility as precursors for a wide range of heterocyclic compounds with diverse biological activities.[2][9] One-pot multicomponent reactions (MCRs) are favored for their efficiency, reduced reaction times, and often environmentally friendly conditions.[10][11]
Workflow for One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
A common and efficient method involves the condensation of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[9][10] This approach, often enhanced by microwave irradiation in solvent-free conditions, provides high yields and a shorter reaction pathway.[9][12]
Caption: One-pot synthesis workflow for 2-amino-3-cyanopyridine derivatives.
Causality Behind Experimental Choices:
-
Multicomponent Reaction (MCR): This strategy is chosen for its high atom economy and operational simplicity. Combining multiple reactants in a single step avoids the need for isolating intermediates, which saves time, reduces waste, and often increases overall yield.[10]
-
Ammonium Acetate: It serves as both a catalyst and the source of the amino group and one of the nitrogen atoms for the pyridine ring.
-
Microwave Irradiation: This non-conventional energy source accelerates the reaction rate, leading to significantly shorter reaction times and often cleaner product formation with higher yields compared to conventional heating.[9] The solvent-free condition further enhances its green chemistry profile.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, prized for its reactivity and ability to serve as a template for synthesizing compounds with a broad spectrum of pharmacological activities.[2][11]
Key Therapeutic Areas:
-
Antiviral Agents: Derivatives have shown potential as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[2]
-
Antibacterial Agents: The scaffold is used to develop new antibacterial compounds. Studies have demonstrated the antibacterial effects of certain 2-amino-3-cyanopyridine derivatives against both Gram-positive and Gram-negative bacteria.[11][13]
-
Enzyme Inhibition: These compounds have been identified as inhibitors of IKK-β (Inhibitor of nuclear factor Kappa-B Kinase beta), a target for anti-inflammatory therapies.[2][9]
-
Cardiovascular Applications: Modifications of the pyridine ring have led to the development of potassium channel openers with potent antihypertensive activity.[14] For instance, the introduction of an amino group at the 5-position was a key step in creating KRN4884, a compound with long-lasting antihypertensive effects.[14]
Logical Pathway from Scaffold to Bioactive Compound
The inherent reactivity of the amino and cyano groups allows for extensive chemical modification, making 2-amino-5-cyanopyridine a versatile starting point for creating libraries of new chemical entities for high-throughput screening.
Caption: Drug discovery workflow starting from the 2-amino-5-cyanopyridine scaffold.
Part 4: Experimental Protocol - Synthesis of a 2-Amino-3-cyanopyridine Derivative
This protocol is a generalized example based on published one-pot synthesis methodologies.[9][10][11]
Objective: To synthesize a 2-amino-4,6-diaryl-3-cyanopyridine derivative via a microwave-assisted, solvent-free, one-pot reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aryl methyl ketone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (for recrystallization)
-
Microwave reactor
-
Glass reaction vessel (10 mL) with a magnetic stirrer
Procedure:
-
Reactant Charging: To the glass reaction vessel, add the aromatic aldehyde (1.0 mmol), aryl methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature (e.g., 80-120 °C) for 5-15 minutes.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent byproduct formation.
-
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid product will typically form.
-
Purification: Add cold water to the vessel and stir. Filter the solid precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
-
Characterization: Dry the purified crystals and characterize them using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm the structure and purity.
Part 5: Safety, Handling, and Storage
Trustworthiness through Self-Validating Protocols: A protocol is only as good as its safety measures. Adherence to these guidelines is critical for ensuring reproducible and safe experimental outcomes.
Hazard Identification & Precautionary Measures
2-Amino-5-cyanopyridine is classified as hazardous.[15][16]
| Hazard Category | GHS Statements | Precautionary Measures & PPE |
| Acute Toxicity | H301: Toxic if swallowed.[8] H312/H332: Harmful in contact with skin or if inhaled.[8] | P261/P264: Avoid breathing dust and wash hands thoroughly after handling. P270: Do not eat, drink, or smoke when using this product.[17] |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation.[15] | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17] |
| First Aid | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[15][16] IF ON SKIN: Wash with plenty of soap and water.[16] IF IN EYES: Rinse cautiously with water for several minutes.[15][16] | Always have an eyewash station and safety shower readily accessible. Show the Safety Data Sheet (SDS) to medical personnel.[18] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[15][16] | Store at room temperature or in a cool, dark place (<15°C is recommended). Keep away from strong oxidizing agents and strong bases.[15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[15][16] | Follow all local, state, and federal regulations for hazardous waste disposal. |
Conclusion
While the initially queried "this compound" remains an obscure entity, its parent scaffold, 2-Amino-5-cyanopyridine , stands out as a compound of significant value to the scientific community. Its versatile reactivity, coupled with efficient synthesis routes, establishes it as a cornerstone for building molecular complexity. For researchers in drug development, understanding the properties, synthesis, and safe handling of this intermediate is essential for leveraging its full potential in the discovery of novel therapeutics. This guide provides the foundational, expert-vetted knowledge to confidently incorporate this powerful building block into advanced research programs.
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Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
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Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.
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An In-depth Technical Guide to 2-Amino-5-cyanopyridine-3-carboxamide
This guide provides a comprehensive technical overview of 2-Amino-5-cyanopyridine-3-carboxamide, a key heterocyclic intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its chemical properties, synthesis, and potential applications, grounded in scientific literature and established chemical principles.
Core Molecular Attributes
This compound is a substituted pyridine derivative characterized by the presence of an amino group at the 2-position, a cyano group at the 5-position, and a carboxamide group at the 3-position. These functional groups impart a unique electronic and structural profile, making it a versatile scaffold for the synthesis of more complex molecules with diverse biological activities.
| Identifier | Value | Source |
| Molecular Formula | C₇H₆N₄O | BLD Pharm[1], Sigma-Aldrich |
| Molecular Weight | 162.15 g/mol | BLD Pharm[1], Sigma-Aldrich |
| CAS Number | 89795-83-5 | Sigma-Aldrich[2], Aaronchem[3] |
| IUPAC Name | 2-amino-5-cyanonicotinamide | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich |
Synthesis and Mechanistic Considerations
A plausible synthetic approach involves a one-pot condensation reaction. Such reactions for related 2-amino-3-cyanopyridines typically utilize readily available starting materials like an aldehyde, a ketone, malononitrile, and ammonium acetate.[4][5] The choice of solvent and catalyst is crucial in directing the reaction towards the desired product and maximizing yield. Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions.[4][5]
The general mechanism for the formation of the 2-amino-3-cyanopyridine core is believed to proceed through a series of intermediates, initiated by the formation of an imine and an activated methylene compound, followed by cyclization and aromatization.
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An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-cyanopyridine-3-carboxamide
Foreword: Navigating the Physicochemical Landscape of a Novel Pyridine Derivative
For researchers, scientists, and professionals in drug development, understanding the fundamental physicochemical properties of a molecule is paramount. These properties, primarily solubility and stability, govern a compound's journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive technical overview of 2-Amino-5-cyanopyridine-3-carboxamide (CAS No. 89795-83-5), a pyridine derivative with a unique combination of functional groups that suggest its potential as a versatile synthetic intermediate.[1][2][3]
Due to the limited availability of specific experimental data for this compound in public literature, this guide adopts a predictive and methodological approach. We will leverage established principles of physical organic chemistry and draw parallels with related structures, such as 2-Amino-5-cyanopyridine, to forecast the behavior of the title compound. More importantly, this document provides detailed, field-proven protocols for systematically determining its solubility and stability profiles, thereby offering a robust framework for its practical application and development.
Molecular Structure and Predicted Physicochemical Properties
This compound is a small molecule featuring a pyridine core substituted with an amino group, a cyano group, and a carboxamide group. This trifecta of functional groups dictates its chemical personality.
-
Amino Group (-NH₂): A weak base and a hydrogen bond donor, enhancing aqueous solubility at acidic pH through protonation.
-
Cyano Group (-C≡N): A polar, electron-withdrawing group that can participate in dipole-dipole interactions. It is susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form a carboxylic acid or an amide.
-
Carboxamide Group (-CONH₂): A polar, neutral group capable of acting as both a hydrogen bond donor and acceptor. This group generally enhances aqueous solubility but is also prone to hydrolysis to a carboxylic acid, especially under basic or acidic conditions.[4]
-
Pyridine Ring: A weakly basic aromatic system that can be susceptible to photodegradation.
Based on these features, a preliminary physicochemical profile can be predicted.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Behavior | Rationale |
| Molecular Formula | C₇H₆N₄O | Derived from the chemical name.[5] |
| Molecular Weight | 162.15 g/mol | Calculated from the molecular formula. |
| pKa | ~3-4 (pyridinium ion), ~17 (amide N-H) | The amino group on the pyridine ring will have a pKa similar to other 2-aminopyridines. The amide proton is generally not acidic under normal aqueous conditions. The pyridine ring nitrogen's basicity is reduced by the electron-withdrawing cyano and carboxamide groups. |
| logP | Low to moderate | The presence of multiple polar, hydrogen-bonding groups (amino, carboxamide) is expected to result in a relatively low octanol-water partition coefficient, suggesting a preference for polar environments. This is in line with the predicted LogP of the related 2-Amino-5-cyanopyridine, which is 0.53548.[6] |
| Aqueous Solubility | Sparingly soluble to soluble | The molecule has the capacity for extensive hydrogen bonding with water. Solubility is expected to be significantly pH-dependent, increasing at acidic pH due to the protonation of the amino group and the pyridine ring nitrogen. |
| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like DMSO, DMF, and methanol, similar to the related compound 2-Amino-5-cyanopyridine.[7] |
A Systematic Approach to Solubility Determination
A thorough understanding of a compound's solubility is critical for its formulation, purification, and use in biological assays. The following sections outline a logical workflow for characterizing the solubility of this compound.
Workflow for Comprehensive Solubility Profiling
Caption: A phased approach to solubility determination.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol provides a reliable approach to ascertain the saturation point of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO)
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC system with a validated quantitative method (see Section 4)
-
0.22 µm syringe filters (ensure compatibility with the solvent)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the flasks on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the flasks to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the mobile phase of the analytical method to a concentration within the calibration range.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or µg/mL.
-
Table 2: Template for Reporting Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| Water | 25 | Experimental Value | Experimental Value |
| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| DMSO | 25 | Experimental Value | Experimental Value |
Stability Assessment and Forced Degradation Studies
Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that could have toxicological implications. Forced degradation studies are designed to accelerate this process and provide insight into the molecule's inherent stability.
Logical Flow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Predicted Degradation Pathways
The presence of both cyano and carboxamide groups suggests that hydrolysis will be a primary degradation pathway.
Caption: Potential hydrolytic degradation pathways.
Experimental Protocol: Forced Degradation Studies
Objective: To generate degradation products and assess the intrinsic stability of the molecule under various stress conditions. A target degradation of 5-20% is generally considered optimal.[5]
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
After exposure, neutralize the samples if necessary, and dilute with the mobile phase to a known concentration for HPLC analysis.
-
Analyze the stressed samples alongside an unstressed control sample.
Stress Conditions:
-
Acidic Hydrolysis:
-
Add an equal volume of 1N HCl to the stock solution.
-
Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).
-
Neutralize with 1N NaOH before analysis.
-
-
Basic Hydrolysis:
-
Add an equal volume of 1N NaOH to the stock solution.
-
Heat at 60-80°C for a specified time.
-
Neutralize with 1N HCl before analysis.
-
-
Oxidative Degradation:
-
Add 3-30% hydrogen peroxide to the stock solution.
-
Keep at room temperature for a specified time.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 105°C) for a set period.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solution (in a phototransparent container) and solid compound to UV and visible light according to ICH Q1B guidelines.[8]
-
A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also separate the API from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice for a polar, aromatic compound like this compound.
Proposed HPLC Method Parameters
Table 3: Starting Parameters for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds by protonating silanols and the analyte. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) | To ensure elution of the parent compound and any potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) | To determine the optimal detection wavelength and assess peak purity. A scan from 200-400 nm is recommended. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
Once the method is developed and optimized using the stressed samples, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by the separation of the main peak from all degradation peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Forward Look
This technical guide provides a comprehensive, predictive, and methodological framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, its chemical structure allows for informed predictions of its behavior. The provided protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method offer a clear and robust path for researchers to generate the necessary data for advancing their work. The successful execution of these studies will not only elucidate the fundamental properties of this molecule but also enable its confident application in pharmaceutical and chemical research and development.
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European Patent Office. METHOD FOR ESTIMATION OF GLOBAL AMINO ACIDS CONTENT - EP 3974829 A1. [Link]
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Royal Society of Chemistry. Thermal degradation of cyano containing ionic liquids. [Link]
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Spectroscopic Characterization of 2-Amino-5-cyanopyridine-3-carboxamide: A Technical Guide
Introduction: The Structural Elucidation of a Versatile Pyridine Intermediate
2-Amino-5-cyanopyridine-3-carboxamide is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a strategic arrangement of hydrogen bond donors and acceptors, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2] Accurate and unambiguous structural confirmation is the cornerstone of any research and development endeavor. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively enable the comprehensive characterization of this molecule. The principles and experimental considerations discussed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and assess the purity of this compound and related analogues.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecular structure is paramount for interpreting its spectroscopic signatures. The key structural features of this compound are the pyridine ring, an amino group at the 2-position, a carboxamide group at the 3-position, and a cyano group at the 5-position. Each of these functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative. The key resonances will arise from the aromatic protons on the pyridine ring and the protons of the amino and carboxamide groups.
Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field-Proven Insights |
| ~8.5 - 8.7 | Doublet | 1H | H-6 | The proton at the 6-position is deshielded by the adjacent nitrogen atom and the electron-withdrawing cyano group, resulting in a downfield shift. Its coupling to H-4 will produce a doublet. |
| ~8.2 - 8.4 | Doublet | 1H | H-4 | The proton at the 4-position is also deshielded by the ring nitrogen and the carboxamide group. It will appear as a doublet due to coupling with H-6. |
| ~7.5 - 7.8 | Broad Singlet | 2H | -NH₂ (Amino) | The protons of the primary amino group are typically broad due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. Their chemical shift can be solvent and concentration dependent. |
| ~7.2 - 7.5 (and a second peak) | Broad Singlets | 2H | -CONH₂ (Carboxamide) | The two protons of the carboxamide group are diastereotopic due to restricted rotation around the C-N bond, and will therefore appear as two distinct broad singlets. Their chemical shifts are influenced by hydrogen bonding. |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it can solubilize the compound and its exchangeable protons (NH₂) will be readily observable.
-
Instrument Setup: Record the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal.
Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Causality and Field-Proven Insights |
| ~165 - 170 | C=O (Carboxamide) | The carbonyl carbon of the amide is significantly deshielded and appears in the characteristic downfield region for amides. |
| ~158 - 162 | C-2 | The carbon bearing the amino group is deshielded due to the electronegativity of the attached nitrogen. |
| ~150 - 155 | C-6 | The carbon adjacent to the ring nitrogen and the cyano group is expected to be downfield. |
| ~140 - 145 | C-4 | This carbon is influenced by the ring nitrogen and the carboxamide group. |
| ~115 - 120 | C≡N (Cyano) | The carbon of the nitrile group appears in a characteristic region. |
| ~105 - 110 | C-5 | The carbon attached to the cyano group. |
| ~90 - 95 | C-3 | The carbon bearing the carboxamide group is expected to be the most upfield of the aromatic carbons due to the influence of the adjacent amino group. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Record the spectrum on a 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a pulse angle of 30 degrees.
-
Set the relaxation delay to 2 seconds to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Visualizing NMR Correlations
Caption: Predicted NMR shifts for key nuclei.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for the rapid identification of key functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Expected IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Interpretation |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Amino (-NH₂) | The presence of two distinct bands in this region is a strong indicator of a primary amine.[1] |
| 3350 - 3150 | N-H Stretch | Amide (-CONH₂) | The N-H stretching vibrations of the amide group often overlap with those of the amino group. |
| ~2220 | C≡N Stretch | Cyano (-C≡N) | A sharp and intense absorption band in this region is a definitive characteristic of a nitrile group.[1][3][4] |
| ~1680 | C=O Stretch (Amide I) | Amide (-CONH₂) | This strong absorption is due to the carbonyl stretch of the amide and is a key diagnostic peak. |
| ~1620 | N-H Bend | Amino (-NH₂) | The scissoring vibration of the primary amine. |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring | Multiple bands in this region are characteristic of the aromatic ring stretching vibrations. |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.
Visualizing Key IR Vibrations
Caption: Characteristic IR absorption regions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through analysis of fragmentation patterns.
Expected Mass Spectral Data (Electrospray Ionization - ESI):
| m/z Value | Ion | Interpretation |
| [M+H]⁺ | Protonated Molecule | The most abundant ion in the positive ion mode, confirming the molecular weight of the compound (C₇H₆N₄O, MW = 162.15). The expected m/z would be approximately 163.16. |
| [M+Na]⁺ | Sodium Adduct | Often observed as a smaller peak at m/z corresponding to the molecular weight plus the mass of a sodium ion (~185.14). |
Fragmentation Analysis:
Under higher energy conditions (e.g., in MS/MS experiments), the protonated molecule can fragment in predictable ways. Common fragmentation pathways for related 2-amino-3-cyanopyridine derivatives involve the loss of small neutral molecules such as CO, NH₃, or HCN. Analysis of these fragments can further corroborate the proposed structure.
Experimental Protocol for Mass Spectrometry (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition (Positive Ion Mode):
-
Set the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the expected [M+H]⁺ ion.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragments. The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition.
Logical Flow of Spectroscopic Analysis
Caption: Integrated spectroscopic workflow.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The IR spectrum confirms the presence of the key functional groups, the mass spectrum verifies the molecular weight and elemental composition, and the NMR spectra provide the detailed atomic connectivity and stereochemistry. By following the experimental protocols and interpretive guidelines outlined in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity and reliability of their scientific endeavors.
References
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Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 259-275. [Link]
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- Baluja, S., & Movalia, J. (2015).
- Umar, A. H. (2015). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine.
- PubChem. (n.d.). 2-Amino-5-cyanopyridine.
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- Teimouri, A., & Chermahini, A. N. (2013). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO.
- Krasnikov, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
- Gouda, M. A., et al. (2023). Reactivity of 2-amino-3-cyanopyridines.
- Gouda, M. A., et al. (2023).
- Al-Adilee, K. J., & Abbas, A. Q. (2018). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.
- Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- El-Mekabaty, A., et al. (2020). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.
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Introduction: The 2-Amino-3-cyanopyridine Core as a Privileged Scaffold
An In-Depth Technical Guide to the Mechanistic Landscape of the 2-Amino-3-cyanopyridine Scaffold
A note on the subject of this guide: This document addresses the mechanism of action related to the chemical structure of 2-Amino-5-cyanopyridine-3-carboxamide . Extensive research reveals a lack of specific mechanistic data for this exact molecule. Therefore, this guide has been structured to provide an in-depth exploration of the core mechanisms of action attributed to the broader, parent scaffold of 2-amino-3-cyanopyridine . This scaffold is a highly valued pharmacophore in medicinal chemistry, and its derivatives have been extensively studied. The insights presented herein are based on the activities of these closely related analogs and provide a robust framework for hypothesizing the potential biological roles of this compound.
The 2-amino-3-cyanopyridine motif is a cornerstone in the design of bioactive molecules. Its rigid heterocyclic structure, combined with the hydrogen-bonding capabilities of the 2-amino group and the reactivity of the 3-cyano group, makes it a versatile starting point for synthesizing a wide array of compounds with diverse therapeutic potential.[1] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide will elucidate the primary, evidence-based mechanisms through which these derivatives exert their pharmacological effects, focusing on key molecular targets that have been rigorously investigated in the scientific literature.
Mechanism 1: Inhibition of Carbonic Anhydrases
A significant body of research has identified 2-amino-3-cyanopyridine derivatives as inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[3][4][5][6][7]
Cellular Role and Signaling Pathway of Carbonic Anhydrase
Carbonic anhydrases (EC 4.2.1.1) are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[3][4] This reaction is fundamental to numerous physiological processes, including pH regulation, gas exchange, and ion transport. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are linked to cancer progression and metastasis, making them attractive therapeutic targets.
Caption: Inhibition of the Carbonic Anhydrase catalytic cycle.
Molecular Mechanism of Inhibition
While classical CA inhibitors like sulfonamides coordinate directly with the zinc ion in the active site, non-sulfonamide inhibitors such as phenols are known to bind to the zinc-coordinated water molecule or hydroxide ion.[3][7] It is hypothesized that 2-amino-3-cyanopyridine derivatives may act through a similar mechanism, interfering with the catalytic activity without displacing the zinc ion. The specific interactions depend heavily on the substitutions at other positions of the pyridine ring.
Quantitative Data: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes
The inhibitory potential of various 2-amino-3-cyanopyridine derivatives has been quantified against the cytosolic isoforms hCA I and hCA II.
| Compound ID (Reference) | Target Isozyme | Kᵢ (µM) | IC₅₀ (µM) |
| Compound 7b [4] | hCA II | 2.56 | - |
| Compound 7d [4] | hCA I | 2.84 | - |
| Compound 5d [3][5][6][7] | hCA I | - | 33 |
| Compound 5b [3][5][6][7] | hCA I | - | 34 |
| Compound 5d [3][5][6][7] | hCA II | - | 56 |
Experimental Protocol: Carbonic Anhydrase Activity and Inhibition Assay
This protocol outlines the colorimetric method for assessing CA hydratase activity, which is foundational for determining inhibitory potential.
-
Enzyme Purification:
-
Human CA I and II isoenzymes are purified from fresh human erythrocytes using Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography.[3][4][7]
-
Hemolysate is prepared from red blood cells and applied to the equilibrated affinity column.
-
The column is washed, and hCA I and hCA II are eluted using specific buffers (e.g., 1 M NaCl/25 mM Na₂HPO₄ for hCA I and 0.1 M CH₃COONa/0.5 M NaClO₄ for hCA II).[7] All steps are performed at 4°C.
-
-
CA Activity Assay (Wilbur-Anderson Method):
-
The assay measures the time required for the pH of a CO₂-saturated solution to drop from 8.3 to 6.3.
-
Prepare a 20 mM Tris-HCl buffer (pH 8.3).
-
Add 10 mL of ice-cold buffer to a reaction vessel maintained at 2°C.
-
Add a known amount of purified CA enzyme to the buffer.
-
Initiate the reaction by bubbling 10 mL of CO₂-saturated water into the vessel.
-
Record the time taken for the pH to drop. The enzyme activity (in Wilbur-Anderson Units, WAU) is calculated as: (T₀ - T) / T, where T₀ is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.
-
-
Inhibition Assay:
-
Perform the activity assay as described above, but with the addition of varying concentrations of the 2-amino-3-cyanopyridine inhibitor to the buffer.
-
A control reaction without the inhibitor is run in parallel.
-
Plot the percentage of enzyme activity against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined from this plot.[7]
-
Kᵢ values can be subsequently calculated using Lineweaver-Burk plots.[7]
-
Mechanism 2: Inhibition of Bacterial DNA Gyrase
Certain derivatives, particularly N-amino-5-cyano-6-pyridones, have been identified as potent antimicrobial agents that target bacterial type II topoisomerases, specifically DNA gyrase.[8]
Role and Pathway of DNA Gyrase in Bacteria
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[9][10][11] It is a tetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit contains the ATP-binding site that powers the enzyme's strand-passage activity. Inhibiting this enzyme leads to a disruption of DNA topology and ultimately results in bacterial cell death. Because DNA gyrase is absent in humans, it is an excellent target for developing selective antibacterial drugs.[10][11]
Caption: Inhibition of DNA Gyrase by a cyanopyridine derivative.
Molecular Mechanism of Inhibition
Molecular docking studies suggest that these cyanopyridine derivatives bind to the active site of the DNA gyrase A subunit (GyrA).[8] This interaction prevents the enzyme from carrying out its DNA cleavage and re-ligation cycle, effectively stalling the replication fork. The activity is comparable to that of fluoroquinolones, although the precise binding mode may differ.
Quantitative Data: DNA Gyrase A Inhibition
The efficacy of these compounds is often compared to standard antibiotics like ciprofloxacin.
| Compound ID (Reference) | Target Organism | IC₅₀ (µg/mL) |
| Ciprofloxacin [8] | E. coli | 0.45 |
| Compound 3d [8] | E. coli | 1.68 |
| Compound 3e [8] | E. coli | 3.77 |
| Compound XII [8] | E. coli | ~0.44 µM |
| Ciprofloxacin [8] | E. coli | ~0.42 µM |
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This is a common gel-based assay to measure the inhibition of gyrase activity.
-
Reaction Setup:
-
Prepare a reaction mixture containing the DNA gyrase enzyme (e.g., from E. coli), relaxed circular plasmid DNA (e.g., pBR322) as the substrate, and an ATP-containing assay buffer.
-
Add varying concentrations of the test compound (dissolved in DMSO) to different reaction tubes. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).[10]
-
-
Enzyme Reaction:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a DNA loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform gel electrophoresis to separate the different DNA topoisomers. Negatively supercoiled DNA migrates faster than relaxed DNA.
-
-
Visualization and Quantification:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form. Effective inhibitors will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.
-
The intensity of the bands can be quantified using densitometry to determine the IC₅₀ value.
-
Mechanism 3: Inhibition of Protein Kinases (Pim-1, VEGFR-2)
The 2-amino-3-cyanopyridine scaffold is a well-established hinge-binding motif, making it an ideal framework for designing ATP-competitive kinase inhibitors for cancer therapy.[12][13][14][15][16]
Role and Pathway of Pim-1 and VEGFR-2 Kinases
-
Pim-1 Kinase: A serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance. It is often overexpressed in various cancers, including prostate and leukemia. Inhibiting Pim-1 is a promising strategy to induce apoptosis in cancer cells.[12][14][15]
-
VEGFR-2: A receptor tyrosine kinase that is a key mediator of angiogenesis—the formation of new blood vessels.[13][17] Tumors require angiogenesis to grow and metastasize. Inhibitors that block the ATP-binding site of VEGFR-2 prevent its activation and downstream signaling, thereby cutting off the tumor's blood supply.[13]
Caption: ATP-competitive inhibition of a protein kinase.
Molecular Mechanism of Inhibition
The 2-amino-3-cyanopyridine core acts as a pharmacophore that forms critical hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine ring of ATP.[13] The pyridine nitrogen and the exocyclic amino group are key to this interaction. Substituents at other positions of the ring are then tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for the target kinase.[17]
Quantitative Data: Kinase Inhibition
| Compound ID (Reference) | Target Kinase | IC₅₀ (µM) |
| Compound 4d [12] | Pim-1 | 0.46 |
| Quercetagetin (Control) [12] | Pim-1 | 0.56 |
| Compound 3b [15] | Pim-1 | 0.13 |
| Compound 4b [15] | Pim-1 | 0.326 |
| Compound 12 [16] | Pim-1 | 0.0143 (14.3 nM) |
| Staurosporine (Control) [16] | Pim-1 | 0.0167 (16.7 nM) |
Experimental Protocol: In Vitro Luminescent Kinase Assay (e.g., Pim-1)
This assay measures the amount of ATP remaining in solution after a kinase reaction, which is inversely proportional to kinase activity.
-
Reaction Components:
-
Pim-1 kinase enzyme.
-
A suitable peptide substrate for Pim-1.
-
ATP at a concentration near its Kₘ for the enzyme.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Test compounds at various concentrations.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a "Kinase-Glo®" or similar reagent. This reagent contains luciferase and luciferin.
-
The luciferase enzyme uses the remaining ATP to generate a luminescent signal.
-
The luminescence is measured using a plate-reading luminometer.
-
-
Data Analysis:
-
A high luminescent signal indicates low kinase activity (high inhibition) because more ATP is left. A low signal indicates high kinase activity (low inhibition).
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Conclusion and Future Outlook
The 2-amino-3-cyanopyridine scaffold is a remarkably versatile and privileged structure in drug discovery, capable of interacting with diverse biological targets through well-defined mechanisms. Its derivatives have been optimized to function as potent inhibitors of carbonic anhydrases, bacterial DNA gyrase, and various protein kinases. While the precise mechanism of action for This compound remains to be elucidated experimentally, this guide provides a comprehensive overview of the most probable and potent activities it may possess based on its structural class. The presence of the 5-cyano group (an electron-withdrawing group) and the 3-carboxamide moiety (capable of hydrogen bonding) will undoubtedly modulate its electronic properties and binding interactions. Future research should focus on the direct synthesis and biological evaluation of this specific compound against these key target classes to uncover its unique therapeutic potential.
References
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Ayvaz, S., Çankaya, M., Atasever, A., & Altuntas, A. (2011). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 346-350. [Link]
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El-Sayed, N. N. E., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(23), 7354. [Link]
-
Altuntas, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
-
Ayvaz, S., et al. (2013). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 346-50. [Link]
-
Ayvaz, S., et al. (2013). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2). [Link]
-
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]
-
Ayvaz, S., et al. (2013). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 346-350. [Link]
-
Gomaa, H. A. M., et al. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(17), 3960. [Link]
-
Various Authors. (n.d.). The general structure of 2-amino-3-cyanopyridines. ResearchGate. [Link]
-
Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]
-
El-Naggar, M., et al. (2022). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 7(22), 18451-18468. [Link]
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Altundas, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. AVESİS. [Link]
-
Abdelgawad, M. A., et al. (2022). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. ResearchGate. [Link]
-
Collin, F., et al. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 131-143. [Link]
-
Abdelgawad, M. A., et al. (2022). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Bioorganic Chemistry, 129, 106122. [Link]
-
Bakr, R. B., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Ovarian Research, 17(1), 1-20. [Link]
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Keshk, R. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(39), 35919-35939. [Link]
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Biological Targets of 2-Amino-5-cyanopyridine-3-carboxamide: A Scaffold-Based Analysis and Target Validation Workflow
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of 2-Amino-5-cyanopyridine-3-carboxamide. While direct experimental evidence for this specific molecule is limited in current literature, its core structure is a well-established pharmacophore. This document synthesizes data from closely related 2-amino-3-cyanopyridine derivatives to hypothesize primary target classes, including protein kinases, carbonic anhydrases, and bacterial regulatory proteins. We present the mechanistic basis for these potential interactions and provide detailed, field-proven experimental workflows for researchers to systematically identify and validate the biological targets of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of novel pyridine-based compounds.
Introduction: The this compound Scaffold
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs.[1][2] The 2-amino-3-cyanopyridine framework, in particular, serves as a versatile starting point for the synthesis of a wide array of bioactive molecules.[1][3] These derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][3]
The subject of this guide, this compound (CAS Number: 89795-83-5), is a specific exemplar of this class. Its structure is characterized by three key functional groups positioned on the pyridine ring:
-
An amino group at the 2-position.
-
A carboxamide group at the 3-position.
-
A cyano group at the 5-position.
Potential Biological Target Classes
Based on the activities of structurally related compounds, we can hypothesize several primary classes of proteins that this compound may target.
Protein Kinases
The 2-amino-3-cyanopyridine scaffold is a known "hinge-binding" motif for many protein kinases. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) & Human Epidermal Growth Factor Receptor 2 (HER-2): Derivatives of cyanopyridone have been identified as dual inhibitors of VEGFR-2 and HER-2, two receptor tyrosine kinases pivotal in cancer progression and angiogenesis.[4] The cyano and amide functionalities on these molecules were observed to form hydrogen bonds with key residues in the ATP-binding pocket, such as Cys1045 and Glu885.[4]
-
PIM-1 Kinase: Certain 2-amino-3-cyanopyridine derivatives have been assessed for their inhibitory activity against PIM-1, a serine/threonine kinase implicated in prostate cancer. Molecular docking studies suggest that these compounds can effectively bind to the active site of PIM-1.[5]
Given the presence of the necessary functional groups, it is plausible that this compound could function as an inhibitor of one or more protein kinases.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate.[6][7] They are established drug targets for conditions like glaucoma and epilepsy. Several studies have reported the synthesis of 2-amino-3-cyanopyridine derivatives as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[6][7] The inhibition mechanism often involves the coordination of the inhibitor to the zinc ion in the enzyme's active site.
The nitrogen atoms in the pyridine ring and the cyano group of this compound could potentially interact with the zinc cofactor or nearby amino acid residues in the active site of carbonic anhydrases.
Bacterial Regulatory Proteins
Recent research into complex spiro-indole derivatives containing a 6′-amino-5′-cyano-pyridine-3′-carboxamide core has revealed antibacterial properties.[8][9] Molecular docking studies on these compounds identified the LysR-type transcriptional regulator PqsR from Pseudomonas aeruginosa as a potential target.[8][9] PqsR is a key component of the quorum sensing network in this pathogenic bacterium, making it an attractive target for novel antimicrobial agents. While these spiro compounds are structurally more complex, the shared pharmacophore suggests that the simpler this compound might also possess antibacterial activity through a similar mechanism.
Proposed Experimental Workflows for Target Identification and Validation
To move from hypothesized targets to validated mechanisms of action, a systematic experimental approach is required. The following workflow is designed to first identify and then confirm the biological targets of this compound.
Workflow Diagram: Target Validation Strategy
Caption: A phased approach for target identification and validation.
Phase 1: Broad Target Identification
The initial step is to cast a wide net to identify potential interacting proteins.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control column with no attached ligand should also be prepared.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a human cancer cell line like MCF-7 if anticancer activity is suspected).
-
Incubation: Incubate the cell lysate with both the ligand-bound and control beads to allow for protein binding.
-
Washing: Wash the beads extensively with buffer to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound or by changing buffer conditions (e.g., pH, salt concentration).
-
Analysis: Identify the eluted proteins using trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins identified in the experimental sample but not in the control are considered potential binding partners.
Causality: This method physically isolates proteins that bind to the compound, providing direct evidence of an interaction. The use of a control column is critical to distinguish true binders from proteins that non-specifically adhere to the matrix.
Phase 2: In Vitro Validation of Hypothesized Targets
Based on the screening results and the scaffold analysis, direct in vitro assays should be performed.
Protocol 2: Kinase Inhibition Assay (Example: VEGFR-2)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a suitable kinase buffer, ATP, and a specific substrate (e.g., a peptide that can be phosphorylated by VEGFR-2).
-
Compound Addition: Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM). Include a positive control inhibitor (e.g., Lapatinib) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of remaining ATP is measured (e.g., Kinase-Glo® assay). A decrease in luminescence indicates ATP consumption and thus, kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality: This assay directly measures the compound's effect on the catalytic activity of a purified enzyme. By quantifying the reduction in substrate phosphorylation, it provides direct evidence of inhibition and a quantitative measure of potency (IC50).
Phase 3: Cell-Based Functional Validation
Confirming that the compound interacts with its target in a cellular context and elicits a functional response is the final and most critical phase.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Cell Culture and Treatment: Culture a cell line that expresses the target protein (e.g., HUVEC cells for VEGFR-2). Treat the cells with varying concentrations of this compound for a set period.
-
Stimulation: If the target is a receptor, stimulate the pathway (e.g., add VEGF to activate VEGFR-2).
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-VEGFR-2) and a downstream signaling molecule (e.g., anti-p-ERK). Also, probe for the total amount of each protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylation of the target and its downstream effectors, without a change in total protein levels, confirms on-target activity in a cellular environment.
Causality: This experiment validates that the compound can access its target within the cell and inhibit its function, leading to a measurable downstream effect on the relevant signaling pathway.
Summary of Potential Targets and Supporting Data from Analogues
The following table summarizes the potential targets and includes activity data from related compounds found in the literature to provide a benchmark for future studies.
| Potential Target Class | Specific Example | Reported Activity of Analogues | Reference |
| Protein Kinases | VEGFR-2 | IC50 = 0.217 µM (for a cyanopyridone derivative) | [4] |
| HER-2 | IC50 = 0.168 µM (for a cyanopyridone derivative) | [4] | |
| Carbonic Anhydrases | hCA I | Ki = 2.84 µM (for a 2-amino-3-cyanopyridine derivative) | [7] |
| hCA II | Ki = 2.56 µM (for a 2-amino-3-cyanopyridine derivative) | [7] | |
| Bacterial Proteins | PqsR (P. aeruginosa) | Binding Energy = -5.8 to -8.2 kcal/mol (Docking) | [8][9] |
Conclusion and Future Directions
This compound belongs to a class of compounds with proven and diverse biological activities. While its specific targets remain to be elucidated, a rational, scaffold-based analysis strongly suggests potential interactions with protein kinases, carbonic anhydrases, and bacterial regulatory proteins. The true value of this molecule will be unlocked through the systematic application of the target identification and validation workflows detailed in this guide.
Future research should focus on executing this experimental plan, beginning with broad screening methods and progressing to specific biochemical and cell-based assays to confirm the mechanism of action. Elucidating the structure-activity relationship (SAR) by synthesizing and testing analogues will also be crucial for optimizing potency and selectivity, ultimately determining the therapeutic potential of this promising scaffold.
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The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 2-Amino-5-cyanopyridine-3-carboxamide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 2-amino-5-cyanopyridine-3-carboxamide. We will delve into its synthesis, chemical characteristics, and burgeoning applications as a pivotal structural motif in medicinal chemistry. This document moves beyond a simple recitation of facts to offer expert insights into the strategic considerations that underpin its use in the design and discovery of novel therapeutic agents.
Introduction: The Emergence of a High-Value Chemical Entity
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer potent and selective biological activity is a paramount objective. Among the myriad of heterocyclic scaffolds, the 2-aminopyridine framework has consistently demonstrated its value as a versatile and privileged structure.[1] Its inherent electronic properties and capacity for diverse functionalization have cemented its role as a cornerstone in the synthesis of a wide array of biologically active molecules.[1]
This guide focuses on a particularly compelling derivative: this compound. This molecule is distinguished by a strategic arrangement of three key functional groups—an amino group, a cyano moiety, and a carboxamide—each contributing to a unique profile of reactivity and potential for biological interactions. The convergence of these functionalities on a pyridine core creates a scaffold with significant potential for the development of targeted therapeutics, particularly in the realms of oncology and infectious diseases. This guide will serve as a detailed resource for understanding and harnessing the potential of this important chemical entity.
I. Synthesis and Molecular Architecture
The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. While a direct, one-pot synthesis of the parent this compound is not extensively documented in readily available literature, its assembly can be logically inferred from established methodologies for related 2-amino-3-cyanopyridine derivatives.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible retrosynthetic analysis suggests that the target molecule can be constructed from simpler, commercially available precursors. The core pyridine ring is typically formed through a multi-component reaction, a highly efficient strategy that allows for the rapid assembly of complex molecules in a single step.
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An In-Depth Technical Guide to 2-Amino-5-cyanopyridine-3-carboxamide: A Scaffold with Latent Potential in Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-5-cyanopyridine-3-carboxamide, a heterocyclic compound poised for exploration in modern drug discovery. While specific research on this exact molecule is nascent, its structural motifs—the 2-aminopyridine core, a cyano group at the 5-position, and a carboxamide at the 3-position—are well-established pharmacophores. This document will delve into the discovery and historical context of its constituent parts, propose a logical synthetic pathway, and, through a deductive approach, explore its potential physicochemical properties and therapeutic applications based on established knowledge of analogous structures.
The 2-Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The journey into the significance of this compound begins with an appreciation of its core structure: the 2-aminopyridine moiety. This simple, low-molecular-weight scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules.[1] Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions. Many pharmaceutical companies actively pursue the synthesis of low-molecular-weight compounds for use as pharmacophores, and 2-aminopyridine serves as an ideal starting point due to its straightforward design, which often leads to single products with minimal side reactions.[1]
Deconstructing this compound: Existence and Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₆N₄O | 162.15 | 89795-83-5[2] |
| 2-Aminopyridine-3-carboxylic acid | C₆H₆N₂O₂ | 138.12 | 5345-47-1 |
| 6-Aminopyridine-3-carboxamide | C₆H₇N₃O | 137.14 | 329-89-5[4] |
| 2-Amino-5-cyanopyridine | C₆H₅N₃ | 119.12 | 4214-73-7[5] |
Based on its structure, several physicochemical properties can be inferred. The presence of amino and carboxamide groups suggests the potential for both hydrogen bond donation and acceptance, which is crucial for molecular recognition by biological targets. The cyano group is a strong electron-withdrawing group, which can influence the electronic distribution within the pyridine ring and affect its pKa and reactivity.
Synthesis of this compound: A Plausible Pathway
While a specific, published synthesis for this compound is not prominent, a plausible and efficient synthetic route can be designed based on well-established methods for the synthesis of substituted 2-amino-3-cyanopyridines. One of the most effective approaches involves a one-pot, multi-component condensation reaction.
This method offers the advantages of being a shorter route, often resulting in high yields, and being more environmentally friendly.[6] A likely pathway would involve the condensation of malononitrile, an appropriate aldehyde, a methyl ketone, and ammonium acetate, often under microwave irradiation to expedite the reaction.[6]
Diagram 1: Proposed Synthesis of 2-Amino-3-cyanopyridine Derivatives
Caption: A generalized one-pot synthesis for 2-amino-3-cyanopyridine derivatives.
Detailed Experimental Protocol (Hypothetical)
The following protocol describes a plausible method for the synthesis of a 2-amino-3-cyanopyridine derivative, which could be adapted for the synthesis of this compound by selecting the appropriate starting materials.
-
Reaction Setup: A dry 25 mL flask is charged with the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[6]
-
Microwave Irradiation: The flask is placed in a microwave oven and connected to a refluxing apparatus.[6]
-
Reaction: The mixture is irradiated for 7-9 minutes.[6]
-
Workup: After the reaction, the mixture is washed with a small amount of ethanol (2 mL).[6]
-
Purification: The crude product is then purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[6]
Potential Biological Activities and Therapeutic Applications
The true potential of this compound lies in the synergistic biological activities of its constituent functional groups. The 2-amino-3-cyanopyridine scaffold itself is known for a wide range of pharmacological effects.
The 2-Amino-3-cyanopyridine Scaffold: A Hub of Bioactivity
Derivatives of 2-amino-3-cyanopyridine have demonstrated a remarkable spectrum of biological activities, including:
-
Antiviral, antibacterial, and fungicidal properties .[7]
-
IKK-β inhibitors : This suggests potential applications in inflammatory diseases.[6]
-
A₂A adenosine receptor antagonists : This has implications for neurodegenerative disorders and cancer immunotherapy.[7]
-
Potent inhibitors of HIV-1 integrase .[7]
-
Carbonic anhydrase inhibitors : This class of drugs is used to treat glaucoma, epilepsy, and other conditions.[8]
Diagram 2: Potential Therapeutic Targets of the 2-Amino-3-cyanopyridine Scaffold
Caption: Diverse biological targets of the 2-amino-3-cyanopyridine scaffold.
The Role of the 5-Cyano and 3-Carboxamide Groups
The introduction of a cyano group at the 5-position and a carboxamide at the 3-position is expected to modulate the biological activity of the 2-aminopyridine core. The cyano group, being a potent electron-withdrawing group, can enhance the binding affinity of the molecule to its target by participating in dipole-dipole or hydrogen bonding interactions. The carboxamide group is a classic bioisostere for carboxylic acids and can form crucial hydrogen bonds with protein backbones or side chains, anchoring the molecule in the active site of an enzyme or receptor.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity. The strong precedent for the biological activity of its constituent parts provides a solid rationale for its investigation as a lead compound in various drug discovery programs. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound, along with its full analytical characterization.
-
Biological Screening: A comprehensive screening of the compound against a wide range of biological targets, particularly those where the 2-aminopyridine scaffold has shown promise, such as kinases, viral enzymes, and G-protein coupled receptors.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs to understand the contribution of each functional group to the overall biological activity and to optimize potency and selectivity.
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Methodological & Application
Application Note: A Proposed One-Pot Synthesis of 2-Amino-5-cyanopyridine-3-carboxamide for Drug Discovery
Abstract
This document outlines a proposed, efficient one-pot synthesis for 2-Amino-5-cyanopyridine-3-carboxamide, a valuable scaffold in medicinal chemistry. In the absence of an established one-pot protocol for this specific molecule, we present a theoretically-grounded approach based on a modified Thorpe-Ziegler-type reaction. This application note provides the scientific rationale, a detailed proposed mechanism, and a comprehensive experimental protocol to guide researchers in the development of this novel synthetic route. The proposed method aims to streamline the synthesis of this important building block, potentially accelerating the discovery and development of new therapeutic agents.
Introduction: The Significance of the this compound Scaffold
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Specifically, substituted 2-aminopyridines are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and their applications in antiviral and antibacterial agents.[2] The "this compound" moiety combines several key pharmacophoric features: a 2-aminopyridine core, a cyano group which can act as a hydrogen bond acceptor or be further transformed, and a carboxamide group that provides a crucial point for molecular interactions.
While the broader class of 2-amino-3-cyanopyridines is accessible through various multi-component reactions, a direct and efficient one-pot synthesis for the title compound remains elusive in the current literature.[1] The development of such a protocol would be highly beneficial for the rapid generation of derivative libraries for high-throughput screening and lead optimization in drug discovery programs.
Proposed Synthetic Strategy: A Thorpe-Ziegler Approach
We propose a one-pot, multi-component reaction strategy based on the principles of the Thorpe-Ziegler reaction, which is a powerful method for the synthesis of substituted aminopyridines.[3][4][5] This reaction typically involves the base-catalyzed condensation of nitriles to form an enamine, which then cyclizes.[3][4]
Our proposed reaction involves the condensation of malononitrile dimer (1), an aldehyde (2), and cyanoacetamide (3) in the presence of a suitable base and an ammonium source. The rationale is to construct the pyridine ring and introduce the required functional groups in a single, continuous process.
Proposed Reaction Mechanism
The proposed mechanism for this one-pot synthesis is a cascade of well-established organic reactions:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (2) and malononitrile dimer (1) to form a reactive ylidene intermediate (I).
-
Michael Addition: Concurrently, cyanoacetamide (3) undergoes a Michael addition to the activated double bond of the ylidene intermediate (I), forming a new carbon-carbon bond and generating intermediate (II).
-
Thorpe-Ziegler Cyclization: Intramolecular cyclization of intermediate (II) occurs via a Thorpe-Ziegler-type mechanism. The acidic proton of the cyanoacetamide methylene group is abstracted by the base, and the resulting carbanion attacks one of the nitrile groups of the malononitrile dimer moiety, leading to the formation of a six-membered ring intermediate (III).
-
Tautomerization and Aromatization: Tautomerization of the cyclic intermediate (III) followed by elimination of a molecule of malononitrile (which can re-enter the reaction cycle) and subsequent aromatization, driven by the formation of the stable pyridine ring, yields the final product, this compound (4). The ammonium source will facilitate the formation of the amino group at the 2-position.
Visualizing the Proposed Pathway
Caption: Proposed reaction workflow for the one-pot synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed starting point for the development of the one-pot synthesis. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, will be necessary to achieve high yields and purity.
| Parameter | Proposed Value/Reagent | Rationale |
| Reactants | ||
| Malononitrile Dimer | 1.0 eq | Key building block for the pyridine ring. |
| Formaldehyde (or equivalent) | 1.1 eq | Provides the C4 carbon of the pyridine ring. |
| Cyanoacetamide | 1.0 eq | Introduces the C3-carboxamide and C2-amino functionalities. |
| Ammonium Acetate | 2.0-3.0 eq | Serves as the ammonia source for the 2-amino group. |
| Solvent | Ethanol or DMF | Good solubility for reactants and intermediates. |
| Base | Piperidine or Triethylamine | Catalyzes the Knoevenagel and Michael reactions. |
| Temperature | 80-100 °C (Reflux) | Provides sufficient energy for cyclization and aromatization. |
| Reaction Time | 4-8 hours (monitor by TLC) | Estimated time for completion. |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile dimer (1.0 eq), cyanoacetamide (1.0 eq), and ammonium acetate (2.5 eq).
-
Add the chosen solvent (e.g., ethanol, 10 mL per mmol of malononitrile dimer).
-
Add the aldehyde (e.g., formaldehyde, 1.1 eq) and the base (e.g., piperidine, 0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Wash the crude product with cold ethanol or diethyl ether to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure this compound.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Self-Validation and Troubleshooting
-
Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction time and to identify the formation of any significant side products.
-
Byproduct Formation: The primary expected byproduct is the self-condensation product of malononitrile dimer. The reaction conditions should be optimized to favor the desired multi-component reaction.
-
Purification: If the product is not easily purified by recrystallization, column chromatography on silica gel may be required.
-
Characterization: The structure of the final product must be unequivocally confirmed by spectroscopic methods. The presence of the primary amine, cyano, and amide functional groups should be evident in the IR spectrum. The ¹H and ¹³C NMR spectra will confirm the pyridine ring structure and the substitution pattern.
Conclusion and Future Directions
This application note presents a logical and scientifically sound proposal for a one-pot synthesis of this compound. While this protocol requires experimental validation and optimization, it provides a strong foundation for the development of a novel and efficient synthetic route. The successful implementation of this method would provide the drug discovery community with streamlined access to a valuable and versatile chemical scaffold, thereby facilitating the exploration of new chemical space and the development of next-generation therapeutics.
References
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Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). NIH. Retrieved January 19, 2026, from [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. Retrieved January 19, 2026, from [Link]
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Thorpe reaction. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
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Synthesis of 2-chloronicotinic acid derivatives. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
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Gewald reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Thorpe reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved January 19, 2026, from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China. (n.d.). Alchemist-chem. Retrieved January 19, 2026, from [Link]
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Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.). Preprints.org. Retrieved January 19, 2026, from [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC. Retrieved January 19, 2026, from [Link]
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Name Reactions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 19, 2026, from [Link]
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Cyanopyridine: Common isomorphs, applications, side effects and safety. (n.d.). Chempanda. Retrieved January 19, 2026, from [Link]
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Synthesis of some new 5- substituted of. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
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Application Note: Rapid Microwave-Assisted Synthesis of 2-Amino-5-cyanopyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient two-step methodology for the synthesis of 2-Amino-5-cyanopyridine-3-carboxamide, a valuable building block in medicinal chemistry and materials science. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields. The first step involves a one-pot, multicomponent reaction for the synthesis of a key intermediate, 2-Amino-3,5-dicyanopyridine, under microwave irradiation. The subsequent step outlines a proposed method for the selective partial hydrolysis of the 3-cyano group to the desired carboxamide, also amenable to microwave acceleration. This guide provides detailed experimental protocols, discusses the underlying chemical principles, and offers insights into reaction optimization and troubleshooting.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery and development, with the 2-aminopyridine scaffold being a privileged structure in numerous biologically active compounds.[1][2] Specifically, this compound and its derivatives are of significant interest due to their potential as inhibitors of various kinases and their utility as versatile intermediates in the synthesis of complex heterocyclic systems.[1][3] Traditional synthetic routes to such polysubstituted pyridines often involve lengthy reaction times, harsh conditions, and low to moderate yields.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering dramatic rate enhancements, improved yields, and often, cleaner reaction profiles.[4] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS protocols can often be completed in minutes as opposed to hours required for conventional heating methods.[4] This application note presents a comprehensive guide to the microwave-assisted synthesis of this compound, designed to empower researchers with a rapid and reliable method for accessing this important molecule.
Proposed Synthetic Pathway
A direct, one-pot synthesis of the target molecule is challenging due to the specific substitution pattern. Therefore, a two-step approach is proposed, with both steps optimized for microwave-assisted synthesis.
Figure 1: Proposed two-step synthetic workflow.
Part 1: Microwave-Assisted Synthesis of 2-Amino-3,5-dicyanopyridine (Intermediate)
This one-pot, four-component reaction provides a rapid and efficient route to the key dicyanopyridine intermediate. The reaction proceeds via a complex cascade of condensations and cyclization, significantly accelerated by microwave irradiation.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Aromatic Aldehyde | Reagent Grade |
| Malononitrile | Reagent Grade |
| Ammonium Acetate | Reagent Grade |
| Ethanol | Anhydrous |
| Microwave Synthesizer | Dedicated laboratory microwave reactor |
| 10 mL Microwave Vial | with stir bar |
| TLC plates | Silica gel 60 F254 |
| Filtration apparatus | Buchner funnel and flask |
Experimental Protocol
-
To a 10 mL microwave vial, add the aromatic aldehyde (1 mmol), malononitrile (2.2 mmol), and ammonium acetate (1.5 mmol).
-
Add anhydrous ethanol (3 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with stirring at 120 °C for 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain pure 2-Amino-3,5-dicyanopyridine.
Expected Results and Discussion
This multicomponent reaction typically proceeds with high efficiency under microwave irradiation, with yields often exceeding 80%. The solvent-free or minimal solvent conditions contribute to a greener synthetic process. The mechanism is thought to involve a series of Knoevenagel condensations and Michael additions, followed by cyclization and aromatization, all of which are accelerated by the rapid and uniform heating provided by microwaves.
Part 2: Selective Microwave-Assisted Hydrolysis to this compound (Target Molecule)
The selective hydrolysis of the 3-cyano group in the presence of the 5-cyano group is the critical step in this synthesis. The electronic disparity between the two nitrile groups, influenced by the adjacent amino group, may allow for selective reaction under controlled microwave conditions.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Amino-3,5-dicyanopyridine | Synthesized in Part 1 |
| Formic Acid (88%) or Sulfuric Acid (conc.) | Reagent Grade |
| Water | Deionized |
| Microwave Synthesizer | Dedicated laboratory microwave reactor |
| 10 mL Microwave Vial | with stir bar |
| pH meter or pH paper | |
| Filtration apparatus | Buchner funnel and flask |
Proposed Experimental Protocol
Note: This is a proposed starting protocol and may require optimization for optimal yield and selectivity.
-
In a 10 mL microwave vial, suspend 2-Amino-3,5-dicyanopyridine (1 mmol) in a mixture of formic acid (2 mL) and water (1 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with stirring at a controlled temperature (start with 80-100 °C) for 5-10 minutes.
-
Carefully monitor the reaction by TLC or LC-MS to observe the formation of the product and minimize the formation of the di-acid byproduct.
-
After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification may be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Discussion of Selectivity and Optimization
The selective hydrolysis of the 3-cyano group is postulated to be favored due to the electronic influence of the adjacent amino group, which can activate this position towards nucleophilic attack by water under acidic conditions. Key parameters to optimize for selectivity include:
-
Acid Catalyst: Different acids (e.g., sulfuric acid, acetic acid) and their concentrations can influence the rate and selectivity of the hydrolysis.
-
Temperature and Time: Careful control of the microwave irradiation time and temperature is crucial to favor the formation of the mono-amide and prevent over-hydrolysis to the dicarboxylic acid.
-
Solvent System: The ratio of acid to water can be varied to fine-tune the reaction conditions.
Figure 2: Iterative optimization workflow for selective hydrolysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the microwave vial. |
| Side product formation | Optimize the stoichiometry of reactants. | |
| Step 2: Low Selectivity | Over-hydrolysis | Decrease reaction temperature and/or time. Use a milder acid catalyst. |
| No reaction | Increase reaction temperature and/or time. Use a stronger acid catalyst. | |
| General: Charring | Excessive microwave power/temperature | Reduce microwave power and ensure accurate temperature monitoring. |
Conclusion
The application of microwave-assisted synthesis provides a rapid, efficient, and scalable methodology for the preparation of this compound. The two-step approach, involving a multicomponent reaction followed by a selective hydrolysis, offers a reliable pathway to this valuable heterocyclic building block. The protocols outlined in this application note serve as a strong foundation for researchers to produce this and related compounds, accelerating the pace of discovery in drug development and materials science.
References
-
Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
-
Thakrar, S., Bavishi, A., Radadiya, A., Vala, H., Parekh, S., Bhavsar, D., ... & Shah, A. (2014). An Efficient Microwave-Assisted Synthesis and Antimicrobial Activity of Novel 2-Amino 3-Cyano Pyridine Derivatives using Two Reusable Solid Acids as Catalysts. Journal of Heterocyclic Chemistry, 51(3), 555-561. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. [Link]
- CEM Corporation. (n.d.). Hydrolysis Reaction. In Microwave Assisted Organic Synthesis.
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"2-Amino-5-cyanopyridine-3-carboxamide" derivatives synthesis and applications
An In-Depth Guide to the Synthesis and Application of 2-Amino-5-cyanopyridine-3-carboxamide Derivatives
Introduction: The Versatility of the Cyanopyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, found in numerous natural products and synthetic pharmaceuticals.[1][2] Among its many functionalized forms, the 2-amino-3-cyanopyridine scaffold has emerged as a particularly valuable "privileged structure." The strategic placement of the amino, cyano, and carboxamide groups creates a molecule with a rich electronic profile and multiple points for chemical modification.
This guide, designed for researchers and drug development professionals, delves into the synthesis and diverse applications of this compound derivatives. These compounds are not merely synthetic curiosities; they are potent biological modulators with demonstrated efficacy in oncology, infectious diseases, and beyond. Their high reactivity also makes them valuable intermediates for constructing more complex heterocyclic systems.[3] We will explore the key synthetic methodologies that make these structures accessible and examine their most significant applications, grounded in recent scientific literature.
Part 1: Synthesis Methodologies
The efficient construction of the polysubstituted pyridine core is crucial for exploring the therapeutic potential of its derivatives. Multicomponent reactions (MCRs) have become a preferred method due to their high atom economy, operational simplicity, and ability to generate molecular diversity from simple, readily available starting materials.[2][4]
One-Pot Multicomponent Synthesis
The most common and efficient route to 2-amino-3-cyanopyridine derivatives is a one-pot, four-component reaction.[1][2] This approach involves the condensation of an aromatic aldehyde, malononitrile, a methyl ketone (or other active methylene compound), and an ammonium source, typically ammonium acetate.
Causality in Experimental Design:
-
Ammonium Acetate: Serves a dual role. It provides the nitrogen atom that becomes N1 of the pyridine ring and also acts as a basic catalyst to promote the initial condensation steps.
-
Malononitrile: This is a key building block, providing two carbon atoms and the essential cyano group at the 3-position. Its high acidity allows for easy deprotonation, initiating the reaction cascade.
-
Aldehyde and Ketone: These components provide the carbon backbone of the pyridine ring and allow for the introduction of various substituents at the 4- and 6-positions, which is critical for tuning the biological activity of the final molecule.
-
Reaction Conditions: While conventional heating is effective, microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields, often without the need for a solvent, aligning with the principles of green chemistry.[1]
Plausible Reaction Mechanism: The reaction is believed to proceed through a cascade of classical organic reactions:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate.
-
Michael Addition: Concurrently, an enamine is formed from the ketone and ammonium acetate. This enamine then acts as a nucleophile in a Michael addition to the arylidene malononitrile.
-
Cyclization and Dehydrogenation: The resulting adduct undergoes intramolecular cyclization, followed by the elimination of a water molecule and subsequent dehydrogenation (oxidation) to yield the stable, aromatic 2-amino-3-cyanopyridine ring system.
Caption: Workflow for the one-pot multicomponent synthesis of 2-amino-3-cyanopyridines.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-methyl-5-cyanopyridine-3-carboxamide
This protocol is a representative example adapted from established microwave-assisted procedures.[1]
Materials:
-
4-Chlorobenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Acetone (1 mmol, used as the methyl ketone component)
-
2-Cyanoacetamide (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (for recrystallization)
-
Microwave reactor vial (10 mL)
Procedure:
-
Combine 4-chlorobenzaldehyde, malononitrile, acetone, 2-cyanoacetamide, and ammonium acetate in a 10 mL microwave reactor vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120°C for 7-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
Add a small amount of cold ethanol (5 mL) to the reaction mixture and triturate to precipitate the solid product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
-
Validation: Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[4][5]
Thorpe-Ziegler Cyclization
An alternative, classical approach for constructing cyclic systems is the Thorpe-Ziegler reaction. This method involves the intramolecular cyclization of a dinitrile, catalyzed by a strong base, to form an enamine, which can then be hydrolyzed to a cyclic ketone.[6][7][8] In the context of pyridine synthesis, this reaction is adapted to form the heterocyclic ring.
Mechanism Insight:
-
Deprotonation: A strong base abstracts an α-proton from one of the nitrile groups, creating a carbanion.
-
Intramolecular Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group within the same molecule.
-
Cyclization: This attack forms a cyclic imine anion.
-
Tautomerization: Tautomerization yields the more stable cyclic β-enaminonitrile.[6]
This method is particularly useful for synthesizing fused heterocyclic systems, such as thieno[2,3-b]pyridines, which can be derived from 2-thioxo-3-cyanopyridines via S-alkylation followed by a base-promoted Thorpe-Ziegler isomerization.[4]
Caption: Conceptual pathway of the Thorpe-Ziegler reaction for ring formation.
Part 2: Applications in Drug Discovery and Development
The this compound scaffold is a potent pharmacophore, with derivatives exhibiting a wide range of biological activities. The primary area of interest is in oncology, particularly as kinase inhibitors.
Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Many 2-aminopyridine derivatives have been developed as potent inhibitors of various kinases.[9]
Mechanism of Action: These derivatives typically function as ATP-competitive inhibitors. The pyridine scaffold acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the enzyme. This binding occupies the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives tumor cell proliferation and survival.
Caption: Simplified model of competitive kinase inhibition by a cyanopyridine derivative.
Key Kinase Targets:
-
c-Met: A series of 2-aminopyridine-3-carboxamides were designed as potent inhibitors of the c-Met receptor tyrosine kinase, with some compounds showing IC₅₀ values as low as 0.022 µM.[9]
-
VEGFR-2/HER-2: Certain cyanopyridone derivatives have demonstrated dual inhibitory action against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal growth factor Receptor 2 (HER-2), key drivers in angiogenesis and breast cancer.[10]
-
Pim-1 Kinase: 3-cyanopyridine derivatives have been identified as promising inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[11]
Table 1: Representative Kinase Inhibitory Activity
| Compound Class | Target Kinase(s) | Representative IC₅₀ (µM) | Reference |
| 2-Aminopyridine-3-carboxamide | c-Met | 0.022 | [9] |
| Cyanopyridone Derivative (5e) | VEGFR-2 | 0.124 | [10] |
| Cyanopyridone Derivative (5e) | HER-2 | 0.077 | [10] |
| 3-Cyanopyridine (4d) | Pim-1 | 0.07 | [11] |
Anticancer (Antiproliferative) Activity
The inhibition of key kinases translates directly to potent anticancer activity. These compounds have been evaluated against a variety of human cancer cell lines, demonstrating significant growth inhibition.
Table 2: Antiproliferative Activity of Cyanopyridine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Cyanopyridone (5e) | Breast (MCF-7) | IC₅₀ | 1.39 | [10] |
| Cyanopyridone (5a) | Liver (HepG2) | IC₅₀ | 2.71 | [10] |
| (+)-Nopinone-based (4f) | Lung (A549) | IC₅₀ | 23.78 | [12] |
| 3-Cyanopyridine (4d) | Liver (HepG2) | IC₅₀ | 6.95 | [11] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic potential. A series of novel 2-amino-3-cyanopyridines were synthesized and found to be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and II).[13]
-
hCA I Inhibition: Kᵢ values ranged from 2.84 to 112.44 µM.[13]
-
hCA II Inhibition: Kᵢ values ranged from 2.56 to 31.17 µM, with one compound showing a particularly potent inhibition constant of 2.56 µM.[13]
Other Therapeutic Applications
The versatile cyanopyridine scaffold has been explored for a wide array of other biological activities, including:
-
Antimicrobial and Antifungal Activity: The core structure is present in compounds with antibacterial and antifungal properties.[2][3]
-
Antiviral Agents: Derivatives have been identified as potential inhibitors of HIV-1 integrase.[3]
-
Anti-inflammatory Properties: Some cyanopyridines have shown potential as anti-inflammatory agents, possibly through the inhibition of kinases like IKK-β.[3]
-
Metabolic Diseases: Novel cyanopyridine compounds are being investigated as ketohexokinase (KHK) inhibitors for the potential treatment of nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes.[14]
Conclusion
The this compound framework represents a highly versatile and biologically relevant scaffold. Efficient and robust synthetic methods, particularly one-pot multicomponent reactions, have made a diverse chemical space accessible for exploration. The resulting derivatives have demonstrated significant potential as therapeutic agents, most notably as potent kinase inhibitors for cancer therapy. The continued investigation into their synthesis and biological activity promises to yield novel candidates for addressing a wide range of diseases, solidifying the importance of this scaffold in modern drug discovery.
References
- Sabnis, R. W. The Gewald reaction. Sulfur Reports.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Thomas, J., Jana, S., Sonawane, M., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry, 15, 3892–3900.
- Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia.
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. The Chemical Backbone: Exploring 3-Cyanopyridine's Impact on Pharmaceuticals.
- Chempanda.
- Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.
- Wikipedia contributors. (2023). Thorpe reaction. Wikipedia, The Free Encyclopedia.
- Chem-Station. (2014). Thorpe-Ziegler Reaction.
- Buchler GmbH. Thorpe-Ziegler reaction.
- Zakhary, A. W., et al.
- ACS Medicinal Chemistry Letters. (2024). Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes. PMC, NIH.
- Abdel-aziz, H. M., et al. (2020). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. PMC, NIH.
- Khaligh, N. G. (2014).
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- PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
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- Linknovate.
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The Emerging Role of 2-Amino-3-cyanopyridine Scaffolds in Oncology: Application Notes and Protocols for the Cancer Researcher
Introduction: The Versatility of the 2-Amino-3-cyanopyridine Core in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, derivatives of 2-amino-3-cyanopyridine have garnered significant attention in oncological research. These compounds serve as versatile intermediates for the synthesis of more complex heterocyclic systems and as pharmacophores in their own right, exhibiting a wide spectrum of anticancer activities.[1][2][3][4] While "2-Amino-5-cyanopyridine-3-carboxamide" represents a specific embodiment of this core structure, it is the broader class of its derivatives that has shown profound potential in the development of novel cancer therapeutics.
These derivatives have been demonstrated to exert their antineoplastic effects through various mechanisms, including the inhibition of critical signaling pathways involved in tumor progression, angiogenesis, and cell cycle regulation.[1][5][6] This document provides a comprehensive overview of the application of 2-amino-3-cyanopyridine derivatives in cancer research, complete with detailed protocols for their evaluation and illustrative diagrams of their mechanistic action. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively investigate this promising class of compounds.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer activity of 2-amino-3-cyanopyridine derivatives is often attributed to their ability to inhibit various protein kinases that are dysregulated in cancer. The core structure provides a flexible platform for synthetic modifications, allowing for the development of potent and selective inhibitors.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several studies have highlighted the potential of 2-amino-3-cyanopyridine derivatives to target RTKs such as VEGFR-2 and HER-2.[6] These kinases are crucial for tumor angiogenesis and proliferation. By blocking the ATP-binding site of these kinases, these compounds can effectively halt downstream signaling cascades.
Signaling Pathway of VEGFR-2 and HER-2 Inhibition
Caption: Inhibition of VEGFR-2 and HER-2 by 2-amino-3-cyanopyridine derivatives.
Modulation of Other Key Kinases and Proteins
Beyond RTKs, derivatives of this scaffold have been shown to inhibit other crucial players in cancer cell signaling, such as c-Met and PIM-1 kinases.[7][8][9] Furthermore, some derivatives have been found to target topoisomerase II, an enzyme essential for DNA replication, and survivin, an anti-apoptotic protein often overexpressed in tumors.[10][11] This multi-targeted approach is a promising strategy for overcoming drug resistance.
Data Presentation: Antiproliferative Activity
The cytotoxic potential of various 2-amino-3-cyanopyridine derivatives has been extensively evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below is a summary of reported IC50 values for representative derivatives.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4f (nopinone-based) | A549 (Lung) | 23.78 | [12] |
| MKN45 (Gastric) | 67.61 | [12] | |
| MCF7 (Breast) | 53.87 | [12] | |
| Compound 4a (nicotinonitrile) | HT29 (Colorectal) | 2.243 | [1] |
| Compound 5e (cyanopyridone) | MCF-7 (Breast) | 1.39 | [6] |
| HepG2 (Liver) | - | ||
| Compound 5a (cyanopyridone) | HepG2 (Liver) | 2.71 | [6] |
| MCF-7 (Breast) | 1.77 | [6] | |
| CG-5 (nicotinonitrile) | MCF-7 (Breast) | <0.1 (GI50) | [10] |
| A-549 (Lung) | <7 (GI50) | [10] | |
| Compound 24o (carboxamide) | c-Met Kinase | 0.022 | [7] |
| Compound 4c (cyanopyridine) | HepG2 (Liver) | 8.02 | [8] |
| HCT-116 (Colon) | 7.15 | [8] | |
| Compound 5e (3-cyanopyridine) | PC-3 (Prostate) | 4.46 | [11] |
| MDA-MB-231 (Breast) | 3.59 | [11] |
Experimental Protocols
The following protocols provide a standardized framework for the initial screening and characterization of 2-amino-3-cyanopyridine derivatives in a cancer research setting.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of 2-amino-3-cyanopyridine derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
2-Amino-3-cyanopyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2-amino-3-cyanopyridine derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 2-amino-3-cyanopyridine derivatives against a specific protein kinase (e.g., VEGFR-2, c-Met).
Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. The inhibitory effect of a compound is determined by the reduction in phosphorylation in its presence. This can be assessed using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or ELISA.
Materials:
-
Recombinant active protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
2-Amino-3-cyanopyridine derivatives (dissolved in DMSO)
-
Detection reagents (e.g., phosphospecific antibody for ELISA, fluorescent substrate)
-
96-well or 384-well plates suitable for the detection method
-
Plate reader (specific to the detection method)
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and reaction buffer in a microplate well.
-
Compound Addition: Add the 2-amino-3-cyanopyridine derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding EDTA) and proceed with the detection method according to the manufacturer's instructions. For an ELISA-based assay, this would involve washing steps, addition of a phosphospecific antibody, a secondary antibody conjugated to an enzyme (e.g., HRP), and a substrate for colorimetric or chemiluminescent detection.
-
Data Analysis: Measure the signal (e.g., absorbance, fluorescence, luminescence). Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-amino-3-cyanopyridine scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity against a wide range of oncogenic targets. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this versatile class of compounds.
Future research should focus on elucidating the detailed molecular interactions of these derivatives with their targets through co-crystallization studies. Furthermore, in vivo studies in relevant animal models are crucial to evaluate the pharmacokinetic properties, efficacy, and safety of lead compounds. The continued investigation of 2-amino-3-cyanopyridine derivatives holds the promise of delivering next-generation cancer therapies.
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"2-Amino-5-cyanopyridine-3-carboxamide" as an enzyme inhibitor
An In-Depth Technical Guide to "2-Amino-5-cyanopyridine-3-carboxamide" and its Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The pyridine scaffold is a cornerstone in medicinal chemistry, and its substituted derivatives have led to numerous therapeutic breakthroughs. Within this vast chemical space, the 2-aminocyanopyridine carboxamide framework has emerged as a privileged structure, demonstrating inhibitory activity against a range of critical enzyme targets. While the specific molecule "this compound" is not extensively documented in isolation, it represents a core structural motif found in a broader class of potent enzyme inhibitors. This guide, therefore, synthesizes the available scientific literature on closely related analogs to provide a comprehensive technical overview and actionable protocols for researchers investigating this chemical series. We will delve into the mechanistic underpinnings of their inhibitory action, provide detailed experimental workflows for their characterization, and present a framework for their application in drug discovery programs. The focus will be on providing not just the "how" but the "why" behind the experimental choices, ensuring a deep and applicable understanding of the topic.
The 2-Aminocyanopyridine Carboxamide Scaffold: A Versatile Enzyme Inhibitor
The 2-amino-3-cyanopyridine and related scaffolds have been identified as potent inhibitors of several key enzyme families, highlighting their versatility in drug design.[1] The reactivity of this scaffold makes it a valuable intermediate in the synthesis of various biologically active molecules.[1] The specific biological activities reported for derivatives of this class include:
-
Carbonic Anhydrase (CA) Inhibition: Derivatives of 2-amino-3-cyanopyridine have been shown to inhibit human carbonic anhydrase isozymes I and II (hCA I and hCA II), which are metalloenzymes that play a crucial role in various physiological processes.[2][3][4]
-
Kinase Inhibition: The cyanopyridine core is a feature in inhibitors of kinases such as Pim-1 and c-Met, which are important targets in oncology.[5][6] Downregulation of Pim-1 kinase by such inhibitors can lead to cell cycle arrest and apoptosis in cancer cells.[5]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: While not direct analogs, the carboxamide moiety is a key feature of many PARP inhibitors, and the broader class of heterocyclic carboxamides has shown potent PARP inhibition.[7][8]
-
Other Targets: The 2-amino-3-cyanopyridine scaffold has also been associated with inhibitory activity against IKK-β, A2A adenosine receptors, and HIV-1 integrase.[1][9]
The diverse range of targets underscores the importance of the 2-aminocyanopyridine carboxamide core in generating molecules with specific and potent biological activities.
Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][10] The inhibition of CAs is a therapeutic strategy for various conditions. While the precise binding mode of this compound itself is not determined, we can infer a likely mechanism based on related inhibitors.
The general mechanism for non-sulfonamide based inhibitors often involves coordination with the zinc ion in the enzyme's active site or interaction with key amino acid residues. The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen of the carboxamide, can act as hydrogen bond donors and acceptors, facilitating binding within the active site.
Caption: Fig. 1: Hypothetical binding of a 2-aminocyanopyridine carboxamide analog.
Quantitative Data: Inhibitory Potency of Analogs
The following table summarizes the reported inhibitory activities of various 2-amino-3-cyanopyridine derivatives against human carbonic anhydrase isozymes I and II.
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 5d | hCA I | 33 | - | [2] |
| 5b | hCA I | 34 | - | [2] |
| 5d | hCA II | 56 | - | [2] |
| 7d | hCA I | - | 2.84 | [4] |
| 7b | hCA II | - | 2.56 | [4] |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity.
Experimental Protocols
The following protocols provide a framework for evaluating the inhibitory activity of this compound and its analogs.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is based on the well-established method of measuring the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.
Scientific Rationale: In the absence of its natural substrate (CO₂), carbonic anhydrase exhibits esterase activity. The rate of this reaction can be easily monitored spectrophotometrically by measuring the formation of the chromogenic product, p-nitrophenol, at 400 nm. An inhibitor will decrease the rate of this reaction.
Materials:
-
Human Carbonic Anhydrase I or II (lyophilized powder)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (e.g., this compound analog)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of human CA in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute to the working concentration with Tris-HCl buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in Tris-HCl buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup (96-well plate):
-
Blank wells: Add buffer and the same volume of DMSO as in the test wells.
-
Control wells (no inhibitor): Add buffer, enzyme solution, and DMSO.
-
Test wells: Add buffer, enzyme solution, and the desired concentration of the inhibitor.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Sources
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Application Notes and Protocols for the In Vitro Characterization of 2-Amino-5-cyanopyridine-3-carboxamide
Foreword: Unveiling the Therapeutic Potential of a Novel Pyridine Scaffold
The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities.[1] Specifically, the 2-amino-3-cyanopyridine scaffold has garnered significant attention as a "privileged structure," forming the basis of compounds with anticancer, antiviral, and enzyme-inhibitory properties.[2][3] This document provides a comprehensive guide for the initial in vitro characterization of a novel compound from this family, "2-Amino-5-cyanopyridine-3-carboxamide."
Given that this is a novel chemical entity, our approach is not to assume a specific mechanism of action but to provide a logical, tiered workflow for its initial biological evaluation. We will begin with broad, cell-based phenotypic assays to establish its cytotoxic and anti-proliferative potential. Following promising initial results, we will proceed to more specific biochemical and biophysical assays aimed at identifying and characterizing its molecular target(s). This guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind the experimental choices.
Tier 1: Foundational Cellular & Phenotypic Screening
The primary objective of this initial phase is to determine if "this compound" (hereinafter referred to as the "Test Compound") exerts a biological effect on cancer cells. A positive result in these assays provides the justification for more in-depth mechanistic studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a robust and widely used colorimetric method to assess a compound's effect on cell viability.[4][5] It measures the metabolic activity of cells, which in most cases, is proportional to the number of viable cells.[6] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product by mitochondrial dehydrogenases of living cells.
This assay serves as the first-pass screening to determine the potency of the Test Compound in inhibiting cell growth or inducing cell death. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), a critical metric for comparing the potency of different compounds.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test Compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[10]
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the Test Compound in a complete medium. A common starting range is from 100 µM down to 0.1 nM.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "no-cell" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently mix the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
The raw absorbance values are first corrected by subtracting the average absorbance of the "no-cell" blank wells. The percentage of cell viability is then calculated relative to the vehicle control wells.
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
The results should be plotted as a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value can then be determined using non-linear regression analysis.[8][13]
| Cell Line | Cancer Type | Test Compound IC50 (µM) |
| MCF-7 | Breast | [Insert experimentally determined value] |
| A549 | Lung | [Insert experimentally determined value] |
Cell Cycle Analysis by Flow Cytometry
Should the Test Compound exhibit significant cytotoxicity, the next logical step is to investigate its effect on cell cycle progression. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method for this purpose.[14] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[15]
This assay reveals whether the Test Compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), which can provide initial insights into its mechanism of action.[16] For instance, many anticancer drugs work by causing DNA damage and triggering cell cycle checkpoints.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test Compound
-
PBS
-
Cold 70% ethanol[17]
-
RNase A solution (100 µg/mL in PBS)[18]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[18]
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Test Compound at concentrations around its IC50 value for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at room temperature to degrade RNA, ensuring that PI only stains DNA.[18]
-
Add the PI staining solution and incubate for another 15-30 minutes in the dark.
-
-
Data Acquisition:
The data is typically presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. A significant increase in the percentage of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.
Caption: Tier 1 Experimental Workflow.
Tier 2: Target Deconvolution and Binding Characterization
If the Test Compound demonstrates potent anti-proliferative activity and induces cell cycle arrest, the next phase of investigation focuses on identifying its molecular target and characterizing the binding interaction. Given that many pyridine-based compounds are known to be kinase inhibitors, exploring this possibility is a logical starting point.[19]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a versatile, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[20] The luminescent signal is directly proportional to kinase activity, making it suitable for screening for kinase inhibitors.[21]
This assay can be used to screen the Test Compound against a panel of kinases to identify potential targets.[22] Its high sensitivity and broad applicability make it an excellent tool for initial kinase inhibitor profiling.[21]
Materials:
-
Kinase of interest and its specific substrate
-
ATP
-
Test Compound
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, set up the kinase reaction with the kinase, its substrate, and ATP in the kinase assay buffer. The final reaction volume is typically 5 µL.[23]
-
Add the Test Compound at various concentrations. Include a "no inhibitor" (positive) control and a "no enzyme" (negative) control.
-
Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).[24]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.[24]
-
The kinase activity is proportional to the luminescent signal. The percentage of inhibition is calculated relative to the "no inhibitor" control. The IC50 value for kinase inhibition can be determined by plotting the percentage of inhibition against the log of the Test Compound concentration and fitting the data to a dose-response curve.
| Kinase Target | Test Compound IC50 (nM) |
| Kinase A | [Insert value] |
| Kinase B | [Insert value] |
| Kinase C | [Insert value] |
Direct Binding Assays: Confirming Target Engagement
Once a potential kinase target is identified, it is crucial to confirm direct binding of the Test Compound to the protein. Biophysical methods like Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are considered gold standards for this purpose.[22]
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[25][26]
ITC is a label-free, in-solution technique that provides unambiguous evidence of direct binding and detailed thermodynamic information, which is invaluable for understanding the forces driving the interaction.[27]
Materials:
-
Purified target protein
-
Test Compound
-
Dialysis buffer
-
ITC instrument
Procedure:
-
Sample Preparation:
-
The protein and Test Compound must be in identical, degassed buffers to minimize heats of dilution.[25]
-
Determine the accurate concentrations of the protein and the compound.
-
Typically, the protein (e.g., 10-50 µM) is placed in the sample cell, and the compound (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the syringe.[25]
-
-
ITC Experiment:
-
The compound is titrated into the protein solution in a series of small injections.
-
The heat change after each injection is measured.[28]
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of the compound to the protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the KD, n, and ΔH.[28]
-
FP is a sensitive technique for measuring molecular interactions in solution.[29] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a larger protein, its tumbling slows, and the polarization of the emitted light increases.[3]
FP is a robust and often high-throughput method to measure binding affinity.[30] It is particularly useful for competitive binding assays where the Test Compound displaces a fluorescently labeled ligand from the target protein.
Materials:
-
Purified target protein
-
A fluorescently labeled ligand (tracer) with known affinity for the target
-
Test Compound
-
Assay buffer
-
Black microplates
-
Plate reader with FP capabilities
Procedure:
-
Assay Setup:
-
In a microplate, combine the target protein and the fluorescent tracer at fixed concentrations (typically, the protein concentration is around the KD of the tracer).
-
Add the Test Compound in a serial dilution.
-
Include controls for no polarization (tracer only) and maximum polarization (tracer + protein, no competitor).
-
-
Incubation:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization in mP (millipolarization) units using a plate reader.[31]
-
The FP signal will decrease as the Test Compound displaces the fluorescent tracer. The data is plotted as FP signal versus the log of the Test Compound concentration. The IC50 (the concentration of the Test Compound that displaces 50% of the tracer) can be determined from the resulting curve.
Caption: Tier 2 Experimental Workflow.
References
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nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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ProQuest. (n.d.). In vitro Characterization of Novel Compounds with Anti-cancer Activity. Retrieved from [Link]
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Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]
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Liao, S., Shang, S., Shen, M., & Rao, X. (2026, January 9). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Institutes of Health. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Retrieved from [Link]
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PubMed Central. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]
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National Institutes of Health. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Retrieved from [Link]
-
ScholarWorks@UTEP. (n.d.). In vitro Characterization of Novel Compounds with Anti-cancer Activity. Retrieved from [Link]
-
Bio-protocol. (n.d.). Fluorescence polarization (FP) assay. Retrieved from [Link]
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Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
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Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
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Creative Biostructure. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BenchSci. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Retrieved from [Link]
-
Kosheeka. (2021, July 28). Essentials of In Vitro Assay Development. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
ResearchGate. (n.d.). Cyanopyridine‐based anticancer agents. Retrieved from [Link]
-
JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
-
PubMed Central. (2017, August 3). Novel application of the published kinase inhibitor set to identify therapeutic targets and pathways in triple negative breast cancer subtypes. Retrieved from [Link]
-
ResearchGate. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]
-
PLOS One. (n.d.). Novel application of the published kinase inhibitor set to identify therapeutic targets and pathways in triple negative breast cancer subtypes. Retrieved from [Link]
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The Versatile Scaffold: 2-Amino-5-cyanopyridine-3-carboxamide in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of success. A scaffold, in medicinal chemistry, is the central framework of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities.[1] Among the privileged heterocyclic structures, the 2-amino-3-cyanopyridine moiety has emerged as a particularly fruitful starting point for the development of potent and selective therapeutic agents.[2][3] This guide focuses on a key exemplar of this class, 2-Amino-5-cyanopyridine-3-carboxamide , offering in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals. We will explore its synthesis, its pivotal role as a pharmacophore, and its application in the design of targeted therapies, particularly kinase inhibitors.
The 2-Amino-3-cyanopyridine Core: A Privileged Pharmacophore
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are necessary for a drug's biological activity.[4][5] The 2-amino-3-cyanopyridine framework embodies a potent pharmacophore, especially for inhibitors targeting the ATP-binding site of protein kinases.[6]
The strategic arrangement of nitrogen atoms and the amino substituent in the pyridine ring allows for the formation of crucial hydrogen bond interactions with the "hinge region" of the kinase active site. This bidentate hydrogen bonding pattern, where the pyridine nitrogen acts as a hydrogen bond acceptor and the exocyclic amino group acts as a donor, mimics the interaction of the adenine portion of ATP, leading to potent and often selective inhibition. The cyano and carboxamide groups at the 3- and 5-positions serve as versatile synthetic handles for introducing a variety of substituents to explore the solvent-exposed regions of the active site, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.[6]
Synthesis and Characterization of 2-Amino-5-cyanopyridine Derivatives
Below is a representative protocol for the synthesis of a 2-amino-3-cyanopyridine scaffold, which can be adapted for various derivatives. This is followed by a conceptual protocol for the selective hydrolysis to the desired carboxamide.
Protocol 1: One-Pot Synthesis of a 2-Amino-3,5-dicyanopyridine Precursor
This protocol is based on established methods for the synthesis of related dicyanopyridine derivatives.[9]
Materials:
-
Malononitrile
-
Appropriate aldehyde (e.g., formaldehyde or its equivalent)
-
Ammonium acetate
-
Ethanol or another suitable solvent
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add malononitrile (2 equivalents), an appropriate aldehyde (1 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 2-amino-3,5-dicyanopyridine precursor.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: Selective Hydrolysis to this compound
This is a conceptual protocol based on the known chemistry of nitrile hydrolysis.[8] Optimization of reaction conditions (temperature, time, and concentration of acid/base) is crucial for achieving selective mono-hydrolysis.
Materials:
-
2-Amino-3,5-dicyanopyridine precursor
-
Concentrated sulfuric acid or a suitable base (e.g., sodium hydroxide)
-
Water
-
Ice bath
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Dissolve the 2-amino-3,5-dicyanopyridine precursor in a minimal amount of concentrated sulfuric acid, cooled in an ice bath.
-
Stir the mixture at a controlled low temperature (e.g., 0-10°C) for a predetermined time (e.g., 1-3 hours). The progress of the selective hydrolysis should be carefully monitored by TLC or HPLC to avoid the formation of the di-acid byproduct.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base (e.g., aqueous sodium hydroxide) while keeping the temperature low.
-
The desired this compound product may precipitate out of the solution upon neutralization.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Exemplary Characterization Data
The following table summarizes the expected characterization data for a 2-amino-3-cyanopyridine derivative, based on literature values for analogous compounds.[7][2][10]
| Analysis | Expected Features |
| ¹H NMR | Signals corresponding to the pyridine ring protons, and a broad singlet for the -NH₂ protons. The carboxamide -NH₂ protons would appear as two distinct signals. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the cyano carbon, and the carbonyl carbon of the carboxamide. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino and amide groups, ~3200-3500 cm⁻¹), C≡N stretching (~2220 cm⁻¹), and C=O stretching (amide I band, ~1680 cm⁻¹).[11] |
| Mass Spec | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. |
Application in Kinase Inhibitor Drug Discovery
The 2-amino-3-cyanopyridine scaffold has been successfully employed in the development of inhibitors for a range of protein kinases implicated in cancer and other diseases. These include, but are not limited to, c-Met, EGFR, HER2, and JNK.[1][12][13]
Mechanism of Kinase Inhibition
The primary mechanism of action for inhibitors based on this scaffold is competitive inhibition at the ATP-binding site. The 2-aminopyridine moiety forms key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. The substituents at other positions on the pyridine ring can then be tailored to interact with specific amino acid residues in the surrounding pocket, thereby conferring selectivity for the target kinase.
A prime example of a closely related scaffold in a clinical setting is found in inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase. The X-ray crystal structure of the c-Met kinase domain in complex with an inhibitor containing a 2-aminopyridine core (PDB ID: 3F82) provides a clear illustration of this binding mode.[4]
Caption: Binding mode of a 2-aminopyridine inhibitor in a kinase active site.
Protocol 3: In Vitro Kinase Inhibition Assay (Kinase-Glo® Plus)
This protocol is adapted from the Promega Kinase-Glo® Plus Luminescent Kinase Assay, a widely used method to determine the IC₅₀ of kinase inhibitors.[1][5][12][14][15] The assay measures the amount of ATP remaining after a kinase reaction; a lower ATP level corresponds to higher kinase activity.
Materials:
-
Kinase-Glo® Plus Luminescent Kinase Assay kit (Promega)
-
Recombinant kinase of interest (e.g., c-Met)
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
1. Reagent Preparation: a. Prepare the Kinase-Glo® Plus Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use. b. Prepare a serial dilution of your test compounds in DMSO. Then, dilute these into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid inhibition of the kinase or the luciferase reaction.
2. Kinase Reaction Setup: a. In each well of the microplate, set up the kinase reaction. A typical reaction might consist of:
- 5 µL of test compound dilution (or DMSO for control wells)
- 10 µL of a 2.5x kinase/substrate mixture (containing the appropriate concentration of kinase and substrate in assay buffer) b. To initiate the kinase reaction, add 10 µL of a 2.5x ATP solution (at a concentration near the Kₘ for the kinase, if known). The final reaction volume will be 25 µL. c. Include the following controls:
- No-kinase control: All components except the kinase (to determine background signal).
- No-inhibitor control (0% inhibition): All components, with DMSO instead of the test compound.
- High-inhibition control: All components, with a known potent inhibitor of the kinase.
3. Incubation: a. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the desired reaction time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
4. Signal Detection: a. After incubation, allow the plate to equilibrate to room temperature. b. Add a volume of Kinase-Glo® Plus Reagent equal to the volume in the well (e.g., 25 µL). c. Mix the contents of the wells on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. e. Measure the luminescence using a plate-reading luminometer.
5. Data Analysis: a. Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no-kinase) / (Signal_no-inhibitor - Signal_no-kinase)) b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the Kinase-Glo® in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its inherent ability to engage in key interactions within the ATP-binding site of protein kinases makes it a privileged starting point for the design of targeted inhibitors. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and drug-like properties.
The protocols and application notes provided herein offer a robust framework for researchers to synthesize, characterize, and evaluate compounds based on this important molecular core. As our understanding of kinase biology continues to expand, the strategic application of well-designed scaffolds like this compound will undoubtedly continue to fuel the discovery of novel and effective therapies for a wide range of human diseases.
References
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-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
- Böhm, H. J., & Stahl, M. (2002). The scaffold concept in medicinal chemistry. Drug Discovery Today: Technologies, 1(3), 217-224.
- Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
-
Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3195. [Link]
- Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163.
-
Liu, X., et al. (2012). Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 20(17), 5169-5180. [Link]
-
Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
-
PubChem. (n.d.). 2-Amino-3-cyanopyridine. Retrieved from [Link]
-
Görmen, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
-
Gunasekaran, S., & Seshadri, S. (2011). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. [Link]
-
RCSB PDB. (n.d.). 3F82: Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET in complex with N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Retrieved from [Link]
-
van der Westhuizen, C., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of the Serbian Chemical Society. [Link]
-
Fujimoto, M., et al. (2013). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 18(9), 11119-11130. [Link]
- Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines.
- Ghorbani-Vaghei, R., & Karimi-Nami, R. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives.
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
-
Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry. [Link]
- Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Bartfai, T., & Mattson, M. P. (2009). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 20(4), 633-642. [Link]
- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
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Application Notes and Protocols for the Exploration of 2-Amino-5-cyanopyridine-3-carboxamide in Antibacterial Drug Discovery
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved drugs.[1][2] Specifically, functionalized 2-amino-3-cyanopyridines have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4] This is attributed to their versatile chemical reactivity and ability to serve as a foundation for the synthesis of more complex heterocyclic systems.[5] This guide focuses on the potential of "2-Amino-5-cyanopyridine-3-carboxamide" and its analogs as a core scaffold for antibacterial drug discovery. While direct literature on this specific molecule is sparse, its structural motifs—the 2-aminopyridine core, the electron-withdrawing cyano group, and the hydrogen-bonding capable carboxamide—present a compelling starting point for rational drug design. These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanism of action studies for this class of compounds.
Part 1: Synthesis of the 2-Amino-3-cyanopyridine Scaffold
The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through efficient one-pot multicomponent reactions (MCRs).[1][6] These reactions offer significant advantages, including high atom economy, reduced reaction times, and the ability to generate molecular diversity from simple starting materials. A common and effective approach is the condensation of an aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[6]
Proposed Synthetic Pathway
The following diagram illustrates a generalized and plausible mechanism for the synthesis of the 2-amino-3-cyanopyridine core structure.
Caption: Generalized Synthetic Pathway for 2-Amino-3-cyanopyridines.
Protocol 1: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative
This protocol is a generalized procedure based on common methods for synthesizing the 2-amino-3-cyanopyridine scaffold.[1][6]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Methyl ketone (e.g., acetophenone) (10 mmol)
-
Ammonium acetate (80 mmol)
-
Ethanol (50 mL)
-
Catalyst (e.g., piperidine, L-proline, or a Lewis acid, optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), methyl ketone (10 mmol), and ammonium acetate (80 mmol) in ethanol (50 mL).
-
Add a catalytic amount of a suitable base (e.g., 2-3 drops of piperidine) or another catalyst if desired.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir vigorously.
-
Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 2-amino-3-cyanopyridine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).
Part 2: In Vitro Antibacterial Evaluation
The initial assessment of the antibacterial potential of newly synthesized compounds involves in vitro screening against a panel of clinically relevant bacterial strains. Standard methods include the agar well diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Antibacterial Screening
Caption: Workflow for In Vitro Antibacterial Evaluation.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.[2]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Stock solutions of test compounds (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Ciprofloxacin, 10 µg/mL)
-
Negative control (DMSO)
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn.
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Pipette a fixed volume (e.g., 100 µL) of the test compound stock solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (ZOI) in millimeters.
Protocol 3: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to ~5 x 10⁵ CFU/mL)
-
Stock solutions of test compounds
-
Positive and negative controls
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
Procedure:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.
-
Add 10 µL of the adjusted bacterial inoculum to each well.
-
Include a positive control (no compound, with inoculum) and a negative control (no compound, no inoculum) on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Hypothetical Data Presentation
The results of the antibacterial screening can be summarized in a table for clear comparison.
| Compound ID | Structure | ZOI (mm) vs S. aureus | ZOI (mm) vs E. coli | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Lead-001 | This compound | 12 | 10 | 64 | 128 |
| Analog-A | (Structure with modification at position 4) | 18 | 14 | 16 | 32 |
| Analog-B | (Structure with modification at position 6) | 15 | 11 | 32 | 64 |
| Ciprofloxacin | (Reference Drug) | 25 | 28 | 0.5 | 0.25 |
Part 3: Preliminary Mechanism of Action Studies
While the precise mechanism of action for this compound is uninvestigated, related pyridone derivatives have been reported to target bacterial DNA gyrase.[7] This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial drugs like fluoroquinolones.
Hypothesized Mechanism: DNA Gyrase Inhibition
The planar, aromatic nature of the pyridine ring, coupled with the hydrogen bonding potential of the amino and carboxamide groups, suggests that these molecules could intercalate into the DNA-gyrase complex, disrupting its function.
Logical Framework for Structure-Activity Relationship (SAR) Exploration
Based on the core scaffold, a systematic exploration of substitutions at various positions can elucidate the structure-activity relationship and guide the optimization of lead compounds.
Caption: SAR Decision Tree for Lead Optimization.
Conclusion
The 2-amino-3-cyanopyridine scaffold, exemplified by the core structure of this compound, represents a promising starting point for the discovery of novel antibacterial agents. The synthetic accessibility of this class of compounds, combined with their documented biological potential, makes them an attractive area of research. The protocols and workflows detailed in these application notes provide a robust framework for researchers to synthesize, screen, and begin to understand the mechanism of action of these compounds, paving the way for the development of the next generation of antibacterial drugs.
References
-
El-Sayed, N. N. E., et al. (2018). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 23(1), 169. Available from: [Link]
- Dotsenko, V. V., et al. (2020). The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds.
- Pawar, S. S., & Rindhe, S. S. (2022). Synthesis, Characterization and Antibacterial Screening of Amino Cyanopyridines Analogues. International Journal for Modern Trends in Science and Technology, 8(12), 143-148.
-
Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]
- Mamedov, I. G., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives.
- ResearchG
- Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
-
Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161. Available from: [Link]
- Japan Patent Office. (1994). Production of 2-amino-3-nitropyridine. JPH06287176A.
- ResearchGate. (2020).
- Der Pharma Chemica. (2011).
-
El-Sayed, N. N. E., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. BMC Chemistry, 18(1), 1-20. Available from: [Link]
- Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28.
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. Retrieved from [Link]
- Tu, S., et al. (2005).
- Katritzky, A. R., et al. (2005).
- Google Patents. (2005).
Sources
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- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 2-Amino-5-cyanopyridine-3-carboxamide
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 2-Amino-5-cyanopyridine-3-carboxamide (CAS No: 89795-83-5), a key heterocyclic intermediate in pharmaceutical and materials science research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for establishing the identity, purity, structure, and thermal stability of this compound. We will detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA), grounding each protocol in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Importance of Rigorous Characterization
This compound is a multifunctional pyridine derivative. Its structure, featuring amino, cyano, and carboxamide groups, makes it a valuable building block for the synthesis of complex heterocyclic systems, including novel therapeutic agents.[1][2] Given its role as a critical intermediate, verifying its chemical identity, structural integrity, and purity is paramount. An impure or misidentified starting material can compromise the entire synthetic route, leading to failed reactions, impure final products, and erroneous biological data.
This guide moves beyond simple procedural lists, explaining the causality behind the selection of specific techniques and parameters. The goal is to provide a self-validating analytical workflow that ensures the material meets the stringent quality requirements for advanced research and development.
Integrated Analytical Workflow
A multi-technique approach is essential for unambiguous characterization. Each method provides a unique and complementary piece of information. The results, when correlated, provide a high-confidence profile of the compound.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity Assessment
Principle & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. By partitioning the analyte between a stationary phase (e.g., C18) and a mobile phase, HPLC separates the main compound from process-related impurities and degradation products. The UV-Vis detector is ideal for this molecule due to the chromophoric pyridine ring system.
Protocol 3.1: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the compound.
-
Dissolve in 1.0 mL of a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection to protect the column from particulates.
-
-
Instrumentation & Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector, monitoring at 254 nm and 280 nm.
-
-
Data Analysis & Interpretation:
-
A pure sample will exhibit a single major peak.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
The retention time serves as an identifier under specific conditions. Any significant deviation may indicate a different compound or a problem with the system.
-
| Parameter | Expected Result |
| Compound Name | This compound |
| Molecular Formula | C₇H₆N₄O[3] |
| Molecular Weight | 162.15 g/mol [3] |
| Purity (by HPLC) | >95% (typical)[3] |
Mass Spectrometry for Molecular Weight Confirmation
Principle & Rationale: Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.
Protocol 4.1: LC-MS Analysis
-
Sample Preparation:
-
Use the same sample prepared for HPLC analysis (Protocol 3.1), typically diluted further to a concentration of 1-10 µg/mL.
-
-
Instrumentation & Conditions:
-
Instrument: A system combining an HPLC (as described above) with a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS or a high-resolution instrument like a Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The amino group on the pyridine ring is readily protonated.
-
Mass Range: Scan from m/z 50 to 500.
-
Key Ions to Monitor: The primary ion of interest is the protonated molecule [M+H]⁺.
-
-
Data Analysis & Interpretation:
-
The calculated exact mass of C₇H₆N₄O is 162.0542.
-
In positive ESI mode, the expected primary ion is [M+H]⁺ at m/z 163.06 .
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision (e.g., 163.0614 for [C₇H₇N₄O]⁺), providing an additional layer of confirmation.[4][5]
-
| Ion Species | Calculated m/z (Monoisotopic) | Observed m/z (Expected) |
| [M+H]⁺ | 163.0614 | ~163.1 |
| [M+Na]⁺ | 185.0433 | ~185.0 |
NMR Spectroscopy for Structural Elucidation
Principle & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H NMR confirms the number and arrangement of protons, while ¹³C NMR confirms the carbon skeleton.
Protocol 5.1: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and its residual solvent peak does not interfere with key sample signals.[1][6] The amide and amine protons are also more likely to be observed in DMSO-d₆ due to slower exchange rates.
-
-
Instrumentation & Conditions:
-
Data Analysis & Interpretation:
-
¹H NMR: Expect distinct signals for the two aromatic protons on the pyridine ring (likely doublets), and broader signals for the protons of the amino (-NH₂) and carboxamide (-CONH₂) groups.
-
¹³C NMR: Expect 7 distinct carbon signals. The chemical shifts will be characteristic of an aromatic system with electron-donating (amino) and electron-withdrawing (cyano, carboxamide) groups. The cyano carbon signal will appear around 115-120 ppm, and the carbonyl carbon will be significantly downfield (~165-170 ppm).
-
| Assignment | ¹H Chemical Shift (δ, ppm) - Predicted | ¹³C Chemical Shift (δ, ppm) - Predicted |
| Pyridine H (C4-H) | ~8.2 (d) | C2 (~160) |
| Pyridine H (C6-H) | ~8.6 (d) | C3 (~108) |
| -NH₂ | ~7.5 (br s, 2H) | C4 (~152) |
| -CONH₂ | ~7.8 & 8.1 (br s, 2H) | C5 (~95) |
| C6 (~155) | ||
| -C≡N (~117) | ||
| -C=O (~167) | ||
| Note: Predicted shifts are based on related structures and may vary.[1][6][7] |
FTIR Spectroscopy for Functional Group Identification
Principle & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and reliable method to confirm the presence of the key amino, cyano, and carboxamide moieties.
Protocol 6.1: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
-
Instrumentation & Conditions:
-
Instrument: Bruker Vertex 70 or similar FTIR spectrometer with an ATR accessory.[4]
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
-
Data Analysis & Interpretation:
-
The spectrum should be compared to a reference or analyzed for characteristic absorption bands.
-
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3450 - 3300[1] |
| Cyano (-C≡N) | C≡N Stretch | 2230 - 2210[1][4] |
| Carboxamide (C=O) | C=O Stretch (Amide I) | 1690 - 1650[4] |
| Carboxamide (N-H) | N-H Bend (Amide II) | 1640 - 1590 |
| Aromatic Ring | C=C and C=N Stretches | 1600 - 1450 |
Thermal Analysis for Stability Profile
Principle & Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal stability, melting point, and decomposition profile.[8] This data is essential for determining appropriate storage and handling conditions.
Protocol 7.1: DSC and TGA Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA crucible.
-
-
Instrumentation & Conditions:
-
Instrument: TA Instruments Q2000 DSC and Q500 TGA, or equivalent.
-
DSC:
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
-
TGA:
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.[8]
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
-
-
Data Analysis & Interpretation:
-
DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. The onset of this peak is typically reported as the melting point.
-
TGA: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.[8] The compound is expected to be stable up to its melting point.
-
| Analysis | Parameter | Expected Result |
| DSC | Melting Point (Onset) | A sharp endotherm. |
| TGA | Decomposition Temp (Tonset) | Stable with no significant mass loss below the melting/decomposition point. |
Conclusion
The suite of analytical techniques detailed in this application note provides a robust and comprehensive framework for the characterization of this compound. By systematically applying chromatographic, spectroscopic, and thermal methods, researchers can confidently verify the identity, purity, structure, and stability of this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.
References
-
Title: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent Source: Semantic Scholar URL: [Link]
-
Title: 2-Amino-5-cyanopyridine | C6H5N3 Source: PubChem URL: [Link]
-
Title: New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity Source: MDPI URL: [Link]
-
Title: Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro [indole-3,4'-pyridine]-3'-carboxamides Source: Semantic Scholar URL: [Link]
-
Title: 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data Source: Alchemist-chem.com URL: [Link]
-
Title: Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) Source: ResearchGate URL: [Link]
-
Title: Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin-6-chloropyridine Source: CORE URL: [Link]
-
Title: Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin Source: PMC - NIH URL: [Link]
-
Title: New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity Source: PubMed URL: [Link]
-
Title: (PDF) New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity Source: ResearchGate URL: [Link]
Sources
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- 3. This compound | 89795-83-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-cyanopyridine-3-carboxamide
Welcome to the dedicated technical support guide for the synthesis of 2-Amino-5-cyanopyridine-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic efforts effectively.
Section 1: Synthesis Overview and Recommended Protocol
The synthesis of polysubstituted 2-aminopyridines is most efficiently achieved through multi-component reactions (MCRs), which offer advantages in terms of atom economy, reduced reaction times, and operational simplicity.[1] For the specific target, this compound, a one-pot condensation reaction is the most logical and field-proven approach.
The proposed mechanism involves a cascade of well-understood organic reactions: a Knoevenagel condensation, followed by a Michael addition, intramolecular cyclization, and subsequent aromatization via oxidation.[2] The selection of appropriate starting materials and a suitable catalyst is critical for achieving high yields and purity. Modern approaches often utilize solvent-free conditions or microwave irradiation to enhance reaction rates and improve the green chemistry profile of the synthesis.[1][2]
Proposed Reaction Mechanism
The following diagram illustrates the plausible reaction cascade for the formation of the target pyridine ring system in a four-component reaction.
Caption: General mechanistic pathway for a multi-component pyridine synthesis.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is a generalized procedure based on established methods for similar 2-amino-3-cyanopyridine derivatives.[1][2] Optimization may be required based on your specific laboratory conditions and reagents.
-
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-cyanoacetamide (10 mmol), malononitrile (10 mmol), an appropriate aldehyde (e.g., glyoxal derivative, 10 mmol), and ammonium acetate (40 mmol).
-
Solvent Addition : Add 20 mL of a suitable solvent such as ethanol, or for a solvent-free approach, proceed to the next step directly. Solvent-free conditions have been shown to be highly effective.[2]
-
Catalyst Introduction : Introduce a catalyst. For a green and reusable option, a nanostructured diphosphate catalyst like Na2CaP2O7 (0.1 g) can be used.[2] Alternatively, a simple base like piperidine or an acid catalyst like p-toluenesulfonic acid (PTSA) can be employed.[3]
-
Reaction Execution :
-
Conventional Heating : Heat the mixture to 80-90°C and stir vigorously.
-
Microwave Irradiation : If using a microwave reactor, irradiate the mixture at a power level sufficient to maintain a temperature of 100-120°C for 7-15 minutes.[1]
-
-
Reaction Monitoring (Trustworthiness Check) : Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the mixture into 50 mL of ice-cold water to induce precipitation.
-
Wash the crude solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove highly soluble impurities.
-
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) to yield the final this compound as a crystalline solid.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the potential causes and how can I optimize it?
A1: Low yield is a frequent challenge in multi-component reactions and can stem from several factors. A systematic approach is key to identifying the root cause.
Troubleshooting Workflow: Low Yield
The following workflow provides a logical path for diagnosing the cause of low product yield.
Sources
Technical Support Center: Purification of 2-Amino-5-cyanopyridine-3-carboxamide
Introduction: Welcome to the technical support guide for the purification of 2-Amino-5-cyanopyridine-3-carboxamide. This molecule is a highly functionalized pyridine derivative, a structural motif of significant interest in medicinal chemistry and materials science. The presence of multiple reactive functional groups—an amino group, a cyano moiety, and a carboxamide—makes it a valuable synthetic intermediate, but also presents unique challenges in its purification. High purity is paramount, as residual impurities can interfere with downstream applications, compromise biological assay results, and invalidate characterization data.
This guide is structured to provide practical, experience-driven advice in a question-and-answer format. It addresses common issues encountered during the purification of this compound and its structural analogs. While published data on this exact molecule is limited, the principles and protocols described herein are derived from established chemical literature on closely related 2-aminopyridine derivatives and are designed to be a robust starting point for your experimental work.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A: Impurities typically arise from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be simpler pyridine precursors or reagents used in the assembly of the ring.
-
Side-Products: Incomplete reactions or alternative reaction pathways can generate isomers or related compounds.
-
Hydrolysis Products: The cyano and carboxamide groups are susceptible to hydrolysis under strongly acidic or basic conditions, which may be present during synthesis or workup.[3][4] This can lead to the formation of the corresponding carboxylic acid (2-amino-3-carboxamide-5-carboxylic acid) or di-acid. Storing the compound in a dry environment is crucial to prevent this.[3]
-
Polymeric Materials: Highly colored, tar-like substances can form, especially if the reaction was performed at elevated temperatures for extended periods.
Q2: How can I perform a quick preliminary assessment of my crude product's purity?
A: Before committing to a large-scale purification, a rapid purity assessment is essential.
-
Thin-Layer Chromatography (TLC): This is the most effective initial step. A single, well-defined spot suggests reasonable purity, while multiple spots indicate the presence of impurities. A common eluent system to start with is Dichloromethane:Methanol (95:5 or 9:1 v/v).
-
Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is indicative of high purity.[3] A broad or depressed melting range suggests the presence of significant impurities. For context, the related compound 2-Amino-5-cyanopyridine has a melting point of 159-163 °C.[5]
-
Appearance: The pure compound is expected to be a white to off-white or light yellow crystalline solid.[3][6] Darker colors like brown or black signify substantial impurities.
Q3: What is the general solubility profile I should expect for this compound?
A: Based on its functional groups and related structures, this compound is expected to be:
-
Soluble in polar aprotic solvents like DMSO and DMF.[3]
-
Soluble to sparingly soluble in polar protic solvents like methanol and ethanol.[5][7]
-
Slightly soluble to insoluble in water and less polar solvents like ethyl acetate, dichloromethane, and non-polar solvents like hexanes.[3][5] This profile is key to selecting appropriate solvents for recrystallization and chromatography.
Purification Workflow & Troubleshooting
The purification strategy typically begins with an assessment of the crude material, followed by either recrystallization for reasonably pure products or column chromatography for complex mixtures.
Caption: General purification workflow for this compound.
Troubleshooting Guide 1: Recrystallization
Recrystallization is the preferred method for removing small amounts of impurities if a suitable solvent can be identified. Ethanol is often a good starting point for this class of compounds.[8]
| Problem Encountered | Plausible Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of forming crystals. | 1. The solution is too supersaturated. 2. The melting point of the compound is below the boiling point of the solvent. 3. High concentration of impurities depressing the melting point. | 1. Add more hot solvent until the oil dissolves, then allow for slow cooling. 2. Switch to a lower-boiling point solvent. 3. Attempt purification by column chromatography first. |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated. 2. Crystallization requires a nucleation site. | 1. Reduce the solvent volume by gentle heating under a stream of nitrogen, then cool again. 2. Scratch the inner wall of the flask with a glass rod at the solvent-air interface. 3. Add a single seed crystal of the pure compound. |
| Product recovery is very low. | 1. The compound has significant solubility in the cold solvent. 2. Excessive solvent was used for dissolution. | 1. Ensure the flask is thoroughly chilled in an ice-water bath for at least 30 minutes before filtration. 2. Use the absolute minimum volume of hot solvent required to fully dissolve the crude product. |
| Crystals are colored despite recrystallization. | 1. Colored impurities are co-crystallizing with the product. | 1. Perform a "hot filtration" step to remove insoluble impurities. 2. Add a small amount of activated charcoal to the hot solution, boil for 1-2 minutes, and then filter hot to remove the charcoal and adsorbed impurities. |
Troubleshooting Guide 2: Silica Gel Column Chromatography
For complex mixtures or when recrystallization fails, column chromatography is the most powerful tool.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 4. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 5. 2-Amino-5-cyanopyridine | 4214-73-7 [chemicalbook.com]
- 6. 2-Amino-5-cyanopyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Amino-5-cyanopyridine CAS#: 4214-73-7 [m.chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2-Amino-5-cyanopyridine-3-carboxamide
Welcome to the technical support guide for the synthesis of 2-Amino-5-cyanopyridine-3-carboxamide. This document is intended for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established synthetic routes. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction parameters, and resolve common issues encountered during synthesis.
I. Reaction Overview & Mechanism
The synthesis of polysubstituted 2-amino-3-cyanopyridines is a cornerstone reaction in medicinal chemistry and materials science. These scaffolds are valuable intermediates for a wide range of more complex heterocyclic compounds.[1][2][3] A prevalent and efficient method for their synthesis is a one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile, and an ammonium salt (typically ammonium acetate) as the nitrogen source for the pyridine ring.[1][4][5]
The reaction proceeds through a cascade of classical organic reactions, beginning with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an enamine or imine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by intramolecular cyclization and aromatization (via tautomerization and oxidation), yields the final 2-amino-3-cyanopyridine product.[1][4]
Proposed Reaction Mechanism
Caption: Multicomponent reaction pathway for 2-amino-3-cyanopyridine synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high yields in this reaction?
A1: While several factors are important, temperature control is often the most critical. The initial condensation and Michael addition steps are typically exothermic. Uncontrolled temperature increases can lead to the formation of intractable polymeric byproducts and reduce the overall yield. A common strategy is to maintain the reaction at a moderately elevated temperature (e.g., 80-100 °C) to ensure a steady reaction rate without promoting side reactions.[4] Some protocols also benefit from microwave irradiation, which allows for rapid, uniform heating and significantly shorter reaction times.[1][6]
Q2: My reaction mixture turns dark brown or black very quickly. Is this normal?
A2: A color change to yellow, orange, or light brown is expected. However, a rapid shift to a very dark brown or black color often indicates byproduct formation or decomposition, potentially due to excessive heat or the presence of impurities in the starting materials. It is crucial to ensure the purity of your aldehydes, as they can be susceptible to oxidation.
Q3: Can I run this reaction under air, or is an inert atmosphere required?
A3: This reaction is generally robust and can be successfully performed open to the atmosphere. The final aromatization step is an oxidation (formally a dehydrogenation), which can proceed without the need for an external oxidant. An inert atmosphere (like nitrogen or argon) is typically not required and would add unnecessary complexity for most applications.
Q4: What is the role of ammonium acetate? Can I substitute it with another ammonium salt?
A4: Ammonium acetate serves a dual purpose: it is the source of the nitrogen atom for the pyridine ring and the acetate acts as a mild base to catalyze the initial condensation steps. While other ammonium salts could theoretically be used, ammonium acetate is often preferred due to its buffering capacity and high solubility in common organic solvents.
Q5: Is a catalyst always necessary for this reaction?
A5: While the reaction can proceed without an additional catalyst, yields are often lower and reaction times longer. Ammonium acetate provides some catalytic activity. However, various catalysts have been shown to significantly improve efficiency. These range from simple bases to more complex, reusable solid catalysts like nanostructured diphosphates (Na₂CaP₂O₇) or zinc zirconium phosphate, which offer environmental benefits and easier workup.[4][5]
III. Troubleshooting Guide
This guide addresses common problems encountered during the synthesis. The logical flow helps diagnose and resolve issues systematically.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
IV. Optimized Experimental Protocol
This protocol describes a robust, solvent-free, one-pot synthesis adapted from literature procedures that have demonstrated high yields.[1][4]
Materials:
-
Aromatic Aldehyde (1.0 mmol, 1.0 eq)
-
Ketone (e.g., Acetophenone) (1.0 mmol, 1.0 eq)
-
Malononitrile (1.1 mmol, 1.1 eq)
-
Ammonium Acetate (1.5 mmol, 1.5 eq)
-
Optional: Catalyst (e.g., Na₂CaP₂O₇, 10-20 mol%)[4]
Procedure:
-
Preparation: To a clean, dry round-bottom flask or microwave reaction vessel, add the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol). If using an additional catalyst, add it at this stage.
-
Reaction:
-
Conventional Heating: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously. The reactants will melt and form a homogenous slurry.
-
Microwave Irradiation: Secure the vessel in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for 7-15 minutes.[1]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The reaction is typically complete within 1-2 hours for conventional heating or 7-15 minutes for microwave synthesis.
-
Workup:
-
Allow the reaction mixture to cool to room temperature. A solid mass should form.
-
Add a small amount of cold ethanol (5-10 mL) to the flask and break up the solid with a spatula.
-
Stir the slurry for 15-20 minutes.
-
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum.
-
For higher purity, the crude product can be recrystallized from 95% ethanol.[1]
-
Optimization Parameters Summary
The following table summarizes key parameters and their typical ranges for optimizing the synthesis.
| Parameter | Conventional Heating | Microwave Synthesis | Rationale & Notes |
| Temperature | 80 - 120 °C | 100 - 140 °C | Balances reaction rate against byproduct formation. Higher temperatures may be needed for less reactive substrates. |
| Time | 1 - 4 hours | 7 - 20 minutes | Microwave irradiation dramatically reduces reaction time through efficient, uniform heating.[1] |
| Solvent | Solvent-free or Ethanol | Solvent-free or DMF | Solvent-free conditions are environmentally friendly and often lead to high yields.[1][4] |
| Catalyst | Ammonium Acetate | Ammonium Acetate | Additional catalysts like Na₂CaP₂O₇ can improve yields and rates, especially in conventional heating.[4] |
| Stoichiometry | 1:1:1.1:1.5 (Ald:Ket:Mal:NH₄OAc) | 1:1:1.1:1.5 (Ald:Ket:Mal:NH₄OAc) | A slight excess of malononitrile and ammonium acetate is common to drive the reaction to completion. |
V. References
-
Gewald, K. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]
-
El Ouardi, E., et al. (2023). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. Retrieved from [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Retrieved from [Link]
-
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Retrieved from [Link]
-
Shestopalov, A. M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Retrieved from [Link]
-
Reddy, B. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Retrieved from [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved from [Link]
-
(n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
(1994). Production of 2-amino-3-nitropyridine. Google Patents. Retrieved from
-
Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Retrieved from [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]
-
(n.d.). Optimization of reaction conditions for the synthesis of 2-amino-3-cyanopyridin. ResearchGate. Retrieved from [Link]
-
Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. Retrieved from [Link]
-
Karimi, H., et al. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis. Retrieved from [Link]
-
(n.d.). China 2-Amino-5-cyanopyridine CAS 4214-73-7 Manufacturers Suppliers Factory. Biosynce. Retrieved from [Link]
-
Khurana, J. M., & Kumar, S. (2009). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses. Retrieved from [Link]
-
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]
-
(n.d.). 2-Amino-5-cyanopyridine. PubChem. Retrieved from [Link]
-
(n.d.). Reactivity of 2-amino-3-cyanopyridines. ResearchGate. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. oiccpress.com [oiccpress.com]
- 6. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-cyanopyridine-3-carboxamide
Welcome to the technical support center for the synthesis and yield optimization of 2-Amino-5-cyanopyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their synthetic protocols. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, which is often prepared via a multicomponent reaction, typically involving a variation of the Thorpe-Ziegler reaction.[1][2][3] The core principle involves the base-catalyzed condensation of nitriles.[1][2]
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, solvent, and catalyst choice. Many reported syntheses of similar 2-amino-3-cyanopyridines suffer from drawbacks like harsh reaction conditions, which can lead to low yields.[4]
-
Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they may also promote the formation of side products and impurities.[5] A screening of temperatures (e.g., 80°C vs. 100°C) is recommended to find the ideal balance.[5]
-
Solvent: The choice of solvent significantly impacts reactant solubility and reaction kinetics. While ethanol is commonly used, solvent-free conditions or alternative solvents like toluene have been explored, with varying success.[5][6][7] In some cases, using a solvent can have an inhibitory effect on the reaction yield.[7]
-
Catalyst: The selection and amount of catalyst are critical. Common catalysts include bases like piperidine or ammonium acetate.[5][6] Insufficient catalyst loading can lead to a sluggish reaction, while an excess may promote side reactions. Optimization of catalyst loading is a key step.[5]
-
-
Impure Starting Materials: Impurities in reactants, particularly in malononitrile, can inhibit the reaction or lead to undesired byproducts.[5]
-
Solution: Always use high-purity, anhydrous starting materials. If necessary, purify the reactants before use. Malononitrile, a key reagent, is known for its high reactivity due to the presence of two electron-withdrawing groups.[8]
-
-
Incomplete Cyclization: The final step of the reaction mechanism involves an intramolecular cyclization to form the pyridine ring. If this step is incomplete, a mixture of intermediates and the final product will result, lowering the isolated yield.[5]
-
Solution: Ensure adequate reaction time and optimal temperature to drive the cyclization to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of maximum product formation.
-
Q2: I'm observing a significant amount of side products. How can I minimize their formation?
The formation of byproducts is a common challenge in multicomponent reactions. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions & Mitigation Strategies:
-
Dimerization of Malononitrile: Under basic conditions, malononitrile can self-condense.
-
Mitigation: Control the rate of addition of the base and maintain a lower reaction temperature during the initial stages. The use of malononitrile dimer as a precursor for pyridine synthesis is also a known route, highlighting its tendency to form.[9]
-
-
Formation of Michael Adducts: The intermediate formed from the initial condensation can potentially react with another molecule of malononitrile.
-
Mitigation: Stoichiometric control of reactants is crucial. Ensure the correct molar ratios are used to favor the desired reaction pathway.
-
-
Hydrolysis of Cyano and Amide Groups: The presence of water and prolonged reaction times at elevated temperatures can lead to the hydrolysis of the nitrile and carboxamide functionalities.
-
Mitigation: Use anhydrous solvents and reagents. Minimize reaction time once the formation of the desired product has peaked, as confirmed by reaction monitoring.
-
Q3: The purification of the final product is proving difficult. What are the recommended procedures?
Effective purification is essential to obtain a high-purity product.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.
-
Eluent Systems: A gradient of ethyl acetate in hexane is a common starting point for eluting compounds of this polarity. The exact ratio should be determined by TLC analysis.
-
Experimental Protocols & Data
Optimized One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is a generalized procedure based on efficient, often solvent-free, microwave-assisted methods that have shown high yields.[6][7]
Materials:
-
Aromatic Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ketone/Active Methylene Compound (e.g., Ethyl Cyanoacetate) (1 mmol)
-
Ammonium Acetate (1.5 mmol)
Procedure:
-
Combine the aromatic aldehyde, malononitrile, ketone, and ammonium acetate in a dry reaction vessel suitable for microwave irradiation.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a power and temperature determined by preliminary optimization (e.g., 100-120°C).
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the resulting solid with a small amount of cold ethanol to remove residual starting materials and catalyst.
-
Purify the crude product by recrystallization from 95% ethanol.[6]
Data Summary: Influence of Reaction Parameters on Yield
The following table summarizes the impact of key reaction parameters on the yield of 2-amino-3-cyanopyridine derivatives, based on literature data for analogous syntheses.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Observations | Reference |
| Reaction Time | 4 hours | 60 | 8 hours | 75 | Longer reaction times can lead to higher conversion, but also risk byproduct formation. | [5] |
| Temperature | 80 °C | 65 | 100 °C | 70 | A moderate increase in temperature can improve yield, but excessive heat may be detrimental. | [5] |
| Catalyst Loading | 0.1 eq | 60 | 0.2 eq | 80 | Higher catalyst concentration can significantly enhance reaction rate and yield. | [5] |
| Solvent | Ethanol | 70 | Toluene | 50 | Solvent choice has a pronounced effect, with polar protic solvents often being more effective. | [5] |
| Method | Conventional Heating | Lower | Microwave Irradiation | Higher (72-86%) | Microwave-assisted synthesis often provides higher yields in shorter reaction times. | [6] |
Reaction Mechanism & Troubleshooting Workflow
The synthesis of this compound and its analogues typically proceeds through a multicomponent reaction pathway. The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.[7]
Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yield issues.
References
-
Ingenta Connect. (n.d.). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Retrieved from [Link]
- Al-Najjar, B. O., et al. (2014).
- Al-Omran, F., et al. (2010). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 15(9), 6469-6479.
- Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. CRC Press.
- Gotor, V., et al. (2002). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 67(25), 8954-8960.
- Anwer, K. E., et al. (2025, January 27). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Chebanov, V. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144.
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
-
PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]
- Achagar, R., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity.
-
ResearchGate. (n.d.). 2-Amino-3-cyanopyridine derivatives via the reaction of aldehydes, ketones, ammonium acetate, and malononitrile using CuI/C as catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2-amino-3-cyanopyridin. Retrieved from [Link]
- Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
- 8. Malononitrile as a Key Reagent in Multicomponent Reactions for th...: Ingenta Connect [ingentaconnect.com]
- 9. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
"2-Amino-5-cyanopyridine-3-carboxamide" stability and degradation issues
Welcome to the technical support guide for 2-Amino-5-cyanopyridine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation issues of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate challenges you may encounter during your experiments.
Understanding the Stability Profile of this compound
This compound is a multifaceted pyridine derivative. Its stability is paramount for reliable experimental outcomes. The molecule's structure, featuring an amino group, a cyano group, and a carboxamide group on a pyridine ring, presents several potential sites for degradation.
Key structural features influencing stability:
-
Pyridine Ring: Generally stable, but the electron-withdrawing cyano and carboxamide groups can influence its reactivity.
-
Amino Group: Susceptible to oxidation, which can lead to discoloration and the formation of impurities.
-
Cyano and Carboxamide Groups: Both can undergo hydrolysis under acidic or basic conditions.
-
Overall Conjugated System: The arrangement of double bonds in the pyridine ring and substituent groups makes the molecule susceptible to photolytic degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the handling and use of this compound, providing a logical approach to problem-solving.
Issue 1: Unexpected Discoloration of Solid Compound (Turns Yellow to Brown)
-
Observation: The typically off-white or cream-colored solid has developed a yellow or brown tint upon storage.
-
Potential Cause: [1]This is a classic indicator of oxidation of the amino group or other sensitive moieties in the molecule. Exposure to air (oxygen), light, or trace impurities can catalyze this process.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solid discoloration.
-
Recommended Actions:
-
Verify Storage: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light using an amber vial or by wrapping the container in aluminum foil.
-
Purity Check: [2][3][4][5][6] Perform an analytical purity check using a technique like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a fresh or reference sample to identify and quantify any new impurity peaks.
-
Purification (If Necessary): If the purity has significantly decreased, recrystallization may be a viable option to remove colored impurities.
-
Issue 2: Inconsistent or Lower-Than-Expected Results in Solution-Based Assays
-
Observation: Variability in experimental data or a noticeable drop in the compound's expected activity.
-
Potential Causes:
-
Hydrolysis: The carboxamide or cyano group may be hydrolyzing to a carboxylic acid or other derivatives, especially if the solution is at a low or high pH.
-
Solvent Reactivity: The solvent used may not be inert and could be reacting with the compound.
-
Photodegradation: Exposure of the solution to ambient or UV light can cause degradation.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent solution-based assay results.
-
Recommended Actions:
-
Fresh is Best: Always use freshly prepared solutions for your experiments. Avoid long-term storage of solutions unless their stability has been explicitly validated.
-
pH Control: If your experimental conditions allow, buffer your solutions to a neutral pH (around 7) to minimize acid- or base-catalyzed hydrolysis.
-
Solvent Selection: Use high-purity, anhydrous solvents. If possible, degas the solvent before use to remove dissolved oxygen.
-
Light Protection: Prepare and handle solutions in a dimly lit environment or in amber glassware.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: For long-term stability, store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place. A desiccator can also be beneficial to protect against moisture.
-
-
Q2: How can I moni[2][3][4][5][6]tor the degradation of this compound?
-
A2: A stability-indicating HPLC method is the most effective way to monitor degradation. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. LC-MS can then be used to identify the mass of the degradation products, providing clues to their structure.
-
-
Q3: Is this compound susceptible to thermal degradation?
-
A3: While solid pyridine derivatives are often thermally stable at room temperature, elevated temperatures can promote degradation. It is advisable to avoid [7]prolonged exposure to high heat. If heating is necessary for a reaction, it should be done under controlled conditions and for the minimum time required.
-
-
Q4: What are the likely degradation products?
-
A4: Based on the structure, potential degradation products could include:
-
Hydrolysis products: 2-Amino-5-cyanopyridine-3-carboxylic acid (from carboxamide hydrolysis) or 2-Amino-3-carboxamide-5-carboxylic acid (from cyano group hydrolysis).
-
Oxidation products: N-oxides or products resulting from oxidative coupling of the amino group.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding a compound's stability profile and for developing stability-indicating analytical methods.
-
Stock Solution Pre[8][9]paration: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for a specified time.
-
Oxidation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature in the dark.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber).
-
-
Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
| Stress Condition | Typical Reagent/Setting | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 N - 1 N HCl, elevated temp. | Hydrolysis of carboxamide and/or cyano group |
| Basic Hydrolysis | 0.1 N - 1 N NaOH, room temp. | Hydrolysis of carboxamide and/or cyano group |
| Oxidation | 3-30% H₂O₂, room temp. | Oxidation of the amino group, N-oxidation of the pyridine ring |
| Thermal | Dry heat (e.g., 80°C) or in solution | General decomposition |
| Photolytic | UV/Vis light exposure (ICH Q1B) | Photochemical reactions, dimerization |
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Cool, dry, dark, under inert gas | To prevent oxidation, hydrolysis, and photodegradation. |
| **Storage (Solution)[2][3][4][5][6] | Prepare fresh, protect from light, buffer to neutral pH | To minimize solution-phase degradation. |
| Handling | Use appropriate PPE (gloves, safety glasses) | To ensure personal safety. |
| Solvents | Use hi[5]gh-purity, anhydrous, and degassed solvents | To avoid introducing reactive impurities or oxygen. |
By understanding the inherent stability characteristics of this compound and adhering to these best practices, researchers can ensure the integrity of their experiments and the reliability of their results.
References
-
El Mokhtar, et al. (2023). Reactivity of 2-amino-3-cyanopyridines. ResearchGate. Retrieved from [Link]
-
Washington State University. (n.d.). Hazard Assessment: Pyridine. Retrieved from [Link]
-
MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
American Society for Microbiology. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
PubMed. (2018, July 17). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Semantic Scholar. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro [indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]
- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
-
ResearchGate. (2005, August 6). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
-
ACS Publications. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation steps and temperatures details. Retrieved from [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]
-
ResearchGate. (2013, November 20). Chemistry of 2-Amino-3-cyanopyridines. Retrieved from [Link]
-
ResearchGate. (2025, January 27). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]
-
PubMed. (1985, October). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-benzopyrano[2,3-b]pyridine[2]-3- carboxylic acid (Amoxanox). Retrieved from [Link]
-
LookChem. (n.d.). 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China. Retrieved from [Link]
-
PubMed Central. (2024, November 25). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed mechanistic pathway for the synthesis of 2-amino-3-cyanopyridines in presence of Cu@imineZCMNPs. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
Sources
- 1. L19282.14 [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. PYRIDINE-2-CARBOXAMIDE - Safety Data Sheet [chemicalbook.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Reactions of 2-Amino-5-cyanopyridine-3-carboxamide & Analogs
Welcome to the technical support resource for the synthesis and handling of 2-Amino-5-cyanopyridine-3-carboxamide and related polysubstituted pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of the common challenges encountered in the lab. By understanding the causality behind these pitfalls, you can not only solve current issues but also proactively design more robust and efficient synthetic routes.
Section 1: Synthesis Overview & Core Mechanism
The synthesis of highly functionalized 2-aminopyridines, such as this compound, typically proceeds via a one-pot, multicomponent reaction (MCR). This approach is favored for its efficiency, atom economy, and ability to generate molecular complexity from simple, readily available starting materials in a single step[1][2]. The most common strategy involves the condensation of an aldehyde, a ketone (or another active methylene compound), malononitrile, and an ammonia source, often ammonium acetate[1].
Understanding the underlying mechanism is critical for effective troubleshooting. The reaction is believed to proceed through a sequence of classical organic transformations, as outlined below.
Figure 1: Proposed mechanism for the multicomponent synthesis of 2-amino-3-cyanopyridines.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or Stalled Reaction Yield
Question: My reaction is giving me very low yields, or it appears to stall before completion. What are the primary factors to investigate?
Answer: Low yield is a multifaceted problem often rooted in suboptimal reaction conditions or reagent quality. Let's break down the likely culprits.
-
Catalyst and Ammonia Source Inefficiency: Ammonium acetate serves as both the ammonia source and a mild catalyst. Its quality and quantity are crucial.
-
Causality: Old or improperly stored ammonium acetate can be hydrated or have a lower effective concentration, leading to incomplete condensation and cyclization. Using a more potent base can sometimes accelerate the reaction but may also promote side reactions[3][4].
-
Solution: Use fresh, dry ammonium acetate. Consider screening alternative catalysts if the reaction remains sluggish. For some substrates, a catalytic amount of a stronger base like piperidine or an ionic liquid can improve yields and reaction times[5][6].
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role in MCRs.
-
Causality: Insufficient thermal energy can lead to a stalled Knoevenagel condensation, the initial rate-limiting step. Conversely, excessively high temperatures can cause reagent decomposition or the formation of tar-like byproducts. The solvent must be able to dissolve all reactants and intermediates to a reasonable extent.
-
Solution: Microwave irradiation is often superior to conventional heating for these reactions, providing rapid, uniform heating that can dramatically reduce reaction times and improve yields[1][7]. If using conventional heating, ensure the temperature is maintained consistently. Solvent-free conditions are often effective, but if a solvent is needed, ethanol is a common and effective choice[6].
-
| Condition | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Ammonium Acetate | Ethanol | Reflux (78°C) | 6-8 hours | ~60-75% | [6] |
| Microwave | Ammonium Acetate | Solvent-Free | 120-140°C | 7-9 minutes | ~80-94% | [1][2] |
| Optimized | Na2CaP2O7 (nanocatalyst) | Solvent-Free | 80°C | 15-20 minutes | 84-94% | [2] |
| Table 1: Comparison of typical reaction conditions for 2-amino-3-cyanopyridine synthesis. |
-
Poor Reagent Quality: The purity of your aldehyde, ketone, and malononitrile is non-negotiable.
-
Causality: Aldehydes can easily oxidize to carboxylic acids, which will not participate in the reaction. Malononitrile can dimerize or hydrolyze over time.
-
Solution: Use freshly distilled aldehydes if possible. Ensure malononitrile is a free-flowing white solid. If it appears discolored or clumpy, it should be purified or replaced.
-
Issue 2: Significant Impurity and Side-Product Formation
Question: My crude product analysis (TLC, LC-MS, NMR) shows multiple spots/peaks. What are the likely side products and how can I minimize them?
Answer: Side-product formation is common when multiple reactive species are present. The key is to control the reaction conditions to favor the desired pathway.
-
Hydrolysis of Nitrile/Amide Groups:
-
Causality: The cyano (-CN) and carboxamide (-CONH2) groups are susceptible to hydrolysis to carboxylic acids, especially if the reaction is worked up under harsh acidic or basic conditions or if there is excessive water in the reaction mixture[3][8].
-
Solution: Ensure all reagents and solvents are reasonably dry. During workup, use mild conditions. Avoid prolonged exposure to strong acids or bases. A neutral or slightly acidic workup is often preferred.
-
-
Formation of Michael Adducts or Dimers:
-
Causality: The arylidenemalononitrile intermediate (Knoevenagel adduct) is a potent Michael acceptor. It can react with another equivalent of the malononitrile anion instead of the enamine, leading to undesired oligomers[3]. This is more prevalent if the enamine formation is slow or if a very strong base is used, generating a high concentration of the malononitrile anion.
-
Solution: Control the stoichiometry carefully. Avoid using an excessive amount of malononitrile. Using a milder base or catalyst (like ammonium acetate) helps maintain a low, steady-state concentration of the malononitrile anion, favoring the desired reaction pathway.
-
Figure 2: Competing reaction pathways leading to desired product vs. side products.
Issue 3: Product Purification and Isolation Challenges
Question: I'm struggling with the workup. My product either oils out or is difficult to crystallize. What's a reliable purification strategy?
Answer: Purification of these pyridine systems can be challenging due to their polarity and potential for hydrogen bonding.
-
Initial Isolation:
-
Causality: After the reaction, the crude mixture often contains the product, unreacted starting materials, and ammonium salts. Simply concentrating the mixture can result in an intractable oil.
-
Solution: For solvent-free microwave reactions, the recommended procedure is to cool the reaction vessel, add a small amount of ethanol, and triturate the solid mixture[1][6]. The product is often sparingly soluble in cold ethanol, allowing it to be isolated by filtration while impurities and excess reagents are washed away. If the product is more soluble, the reaction mixture can be partitioned between an organic solvent (like ethyl acetate) and water.
-
-
Recrystallization:
-
Causality: Finding a single solvent that provides good solubility when hot but poor solubility when cold can be difficult.
-
Solution: A mixed solvent system is often effective. Ethanol/water, DMF/ethanol, or isopropanol are excellent starting points for recrystallization. Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol or DMF) and then slowly add the "poor" solvent (e.g., water) until turbidity persists. Allow the solution to cool slowly to obtain high-quality crystals.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions for this reaction?
-
Q2: How should I store the this compound product?
-
Q3: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. The product is typically a highly UV-active, fluorescent spot with a lower Rf than the starting aldehyde. LC-MS can also be used for more precise monitoring.
-
Section 4: A Validated Experimental Protocol
This protocol for the synthesis of a representative 2-amino-3-cyanopyridine derivative is adapted from efficient, microwave-assisted, solvent-free methods[1].
Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine
-
Materials:
-
4-Chlorobenzaldehyde (2 mmol, 281 mg)
-
4-Methoxyacetophenone (2 mmol, 300 mg)
-
Malononitrile (2 mmol, 132 mg)
-
Ammonium acetate (3 mmol, 231 mg)
-
Ethanol (95%) for purification
-
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine 4-chlorobenzaldehyde, 4-methoxyacetophenone, malononitrile, and ammonium acetate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120-140°C for 7-9 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Open the vessel in a fume hood and add 3-5 mL of ethanol to the solid mixture.
-
Break up the solid with a spatula and stir or sonicate the resulting slurry for 10 minutes.
-
Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 2 mL).
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude solid from hot 95% ethanol.
-
-
Self-Validation:
Section 5: References
-
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate.
-
ACS Publications. (n.d.). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
ResearchGate. (2025). The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds.
-
ResearchGate. (2025). Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines.
-
ResearchGate. (n.d.). Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. Request PDF.
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. Scientific Diagram.
-
Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation†.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
-
Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET.
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
-
PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
-
MDPI. (n.d.). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity.
-
ResearchGate. (2025). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of.... Scientific Diagram.
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- 5. Pyridine synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 9. fishersci.com [fishersci.com]
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Technical Support Center: Recrystallization of 2-Amino-5-cyanopyridine-3-carboxamide
Welcome to the technical support guide for the purification of 2-Amino-5-cyanopyridine-3-carboxamide. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide practical, in-depth guidance on obtaining high-purity crystalline material. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt the methodologies to your specific experimental context.
Compound Profile & Initial Considerations
Understanding the physicochemical properties of this compound is the foundation of a successful recrystallization strategy. The molecule's structure is rich with polar functional groups—an amino group, a cyano group, a carboxamide, and a pyridine nitrogen. These features dictate its solubility and crystalline behavior.
-
Hydrogen Bonding: The amino and carboxamide groups are excellent hydrogen bond donors and acceptors. This high capacity for hydrogen bonding suggests that the compound will favor polar solvents and may have a propensity for polymorphism.
-
Polarity: The combination of multiple polar groups makes the molecule highly polar. It is expected to be soluble in polar organic solvents and sparingly soluble in non-polar solvents.
Table 1: Physicochemical Properties (Predicted & Inferred)
| Property | Value / Observation | Rationale & Implications for Recrystallization |
|---|---|---|
| Molecular Formula | C₇H₆N₄O | --- |
| Molecular Weight | 162.15 g/mol | --- |
| Appearance | Likely a white to off-white or yellowish solid. | Color may indicate impurities. A successful recrystallization should yield a lighter-colored, crystalline solid. |
| Solubility | Soluble in: Polar aprotic solvents (e.g., DMSO, DMF); Polar protic solvents (e.g., Methanol, Ethanol), especially when heated.[1][2] Sparingly Soluble/Insoluble in: Water, Non-polar solvents (e.g., Hexanes, Toluene).[3] | This profile is ideal for single-solvent recrystallization using alcohols or a two-solvent system (e.g., DMSO/water or Ethanol/water). |
| Melting Point | Not explicitly published. | The melting point is a critical indicator of purity. A sharp melting point range after recrystallization suggests high purity. The related precursor, 2-Amino-5-cyanopyridine, melts at 161-165 °C.[2][4] |
Recommended Recrystallization Protocols
The following protocols are proposed based on the chemical nature of the target compound and established chemical principles. Small-scale solvent screening is always the recommended first step.
Protocol 2.1: Single-Solvent Recrystallization (Ethanol or Methanol)
This is the preferred method for its simplicity and efficiency. Ethanol is often a good choice for purifying pyridine derivatives.[5][6]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of ethanol (or methanol) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the solvent dropwise until the solid completely dissolves. Causality: The goal is to create a saturated solution at the solvent's boiling point. Adding the minimum amount of hot solvent is crucial for maximizing yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Note: Adding charcoal to a boiling solution will cause it to boil over violently.
-
Hot Gravity Filtration (If Necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them. Self-Validation: Pre-heating the filter funnel and flask is essential to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove residual solvent.
Protocol 2.2: Two-Solvent Recrystallization (e.g., DMSO/Water)
This method is useful if no single solvent provides the ideal solubility profile (highly soluble when hot, poorly soluble when cold). A compound related to the target molecule is sparingly soluble in DMSO.[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of hot "good" solvent (e.g., DMSO) in which it is readily soluble.
-
Induce Cloudiness: While the solution is still hot, add the "bad" solvent (anti-solvent, e.g., water) dropwise until the solution just begins to turn persistently cloudy (turbid). Causality: This indicates the point of saturation has been reached.
-
Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is saturated but not supersaturated at that temperature.
-
Crystallization, Collection, and Drying: Follow steps 5-8 from the Single-Solvent Protocol. The wash solvent should be a mixture containing a higher proportion of the "bad" solvent.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization.
Q1: My compound will not dissolve, even after adding a lot of hot solvent.
-
Possible Cause: You may have chosen an inappropriate solvent.
-
Solution: Consult the solvent selection guide (Table 2). The high polarity of your compound requires a polar solvent. If a significant amount of material has dissolved but some remains, you may have insoluble impurities. In this case, perform a hot gravity filtration to remove the solid impurities and proceed with the filtrate.
Q2: I've cooled the solution, but no crystals have formed.
-
Possible Cause 1: Supersaturation. The solution may be supersaturated, a state where the compound is dissolved beyond its normal solubility limit but lacks a nucleation point to begin crystallization.
-
Solution A: Induce Crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Solution B: Seeding. If you have a small, pure crystal of your compound (a "seed crystal"), adding it to the cooled solution can initiate crystallization.
-
-
Possible Cause 2: Too Much Solvent. This is the most common reason for crystallization failure. The concentration of your compound is too low to reach saturation upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow the solution to cool again. Be careful not to boil it down too much or too quickly.
-
// Path for Clear Solution (Too much solvent) clear_path [label="Clear", color="#34A853"]; boil_off [label="1. Boil off a portion\nof the solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_cool [label="2. Allow to cool slowly again."];
// Path for Cloudy/Slightly Oily Solution (Supersaturation) cloudy_path [label="Cloudy / Oily", color="#EA4335"]; induce [label="Induce Crystallization", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; scratch [label="1. Scratch inner surface\nof flask with glass rod."]; seed [label="2. Add a seed crystal\n(if available)."]; still_no [label="Still no crystals?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
start -> check_solvent; check_solvent -> boil_off [label="Clear Solution\n(Likely too much solvent)"]; boil_off -> re_cool;
check_solvent -> induce [label="Cloudy/Oily Solution\n(Likely supersaturated)"]; induce -> scratch; scratch -> seed; seed -> still_no; still_no -> boil_off [label="Yes"]; still_no -> re_cool [label="No, crystals formed!", style=dashed]; } Caption: Decision tree for troubleshooting lack of crystallization.
Q3: My compound "oiled out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities that depress the melting point.
-
Solution 1: Reheat and Dilute. Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point. Let the solution cool again, but much more slowly. Insulating the flask can help.
-
Solution 2: Slower Cooling. Rapid cooling encourages oiling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving to an ice bath.
-
Solution 3: Change Solvents. If oiling persists, the solvent system may be unsuitable. Re-screen for a better solvent or solvent pair.
Q4: The final yield of my crystals is very low.
-
Possible Cause 1: Too Much Solvent. As discussed in Q2, using an excessive amount of solvent will leave a significant portion of your compound in the mother liquor.
-
Possible Cause 2: Premature Crystallization. If the compound crystallized in the filter funnel during hot filtration, you have lost a portion of your product. Ensure your apparatus is sufficiently hot during this step.
-
Possible Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve some of your product.
Table 2: Solvent Selection & Screening Guide
| Solvent Class | Example Solvents | Expected Behavior for this compound | Suitability |
|---|---|---|---|
| Polar Protic | Ethanol, Methanol, Isopropanol | Good solubility when hot, lower solubility when cold. | Excellent for single-solvent recrystallization.[5] |
| Polar Aprotic | Acetone, Acetonitrile | May be a good single-solvent option. | Good to screen. |
| High-Boiling Polar Aprotic | DMSO, DMF | Likely to dissolve the compound well, even at room temp. | Good as the "good" solvent in a two-solvent pair.[7] |
| Polar Ethers | THF | Moderate solubility. | Possible for two-solvent systems. |
| Water | H₂O | Low solubility. | Excellent as an anti-solvent ("bad" solvent) in a two-solvent system. |
| Non-Polar | Hexanes, Toluene | Very low to no solubility. | Good as an anti-solvent or for washing away non-polar impurities. |
References
-
PubChem. (n.d.). 2-Amino-5-cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Retrieved from [Link]
- Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
-
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Retrieved from [Link]
-
Journal of Chemical Research, Synopses. (n.d.). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation†. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
-
Biosynce. (n.d.). China 2-Amino-5-cyanopyridine CAS 4214-73-7 Manufacturers Suppliers Factory - Quotation. Retrieved from [Link]
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
Sources
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- 4. 2-Amino-5-cyanopyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 6. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 7. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity [mdpi.com]
Technical Support Center: Reaction Monitoring for 2-Amino-5-cyanopyridine-3-carboxamide
Welcome to the technical support center for the analysis of reactions involving 2-Amino-5-cyanopyridine-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the progress of syntheses involving this versatile intermediate. As a polar, basic, nitrogen-containing heterocycle, this compound presents unique analytical challenges that require carefully developed methods for accurate and reproducible results.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in the principles of chromatography and the specific chemical nature of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound spot or peak tail significantly during chromatography?
A1: Peak or spot tailing is the most common issue for pyridine-containing compounds.[4] It is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups (Si-OH) on the surface of standard silica gel (for TLC) or silica-based HPLC columns (like C18).[5] This strong, secondary interaction leads to uneven elution and a characteristic tail. Modifying the mobile phase or choosing a specialized stationary phase can mitigate this.
Q2: I have very little retention of my compound on a standard C18 HPLC column. What is the cause and how can I fix it?
A2: this compound is a highly polar molecule due to its amino, cyano, and carboxamide groups. Standard C18 columns are non-polar and may not provide sufficient hydrophobic interaction to retain very polar molecules, causing them to elute in or near the solvent front (void volume).[6] To increase retention, you can:
-
Use a highly aqueous mobile phase (e.g., >95% water/buffer). However, this can cause "phase collapse" on traditional C18 columns.
-
Switch to a more suitable column, such as a polar-embedded phase (e.g., Aqua, Hydro, AQ type columns) which is stable in 100% aqueous conditions, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6][7][8]
Q3: What is a good starting point for developing a TLC mobile phase for this compound?
A3: A good starting point for a polar compound on a normal-phase silica TLC plate is a solvent system of intermediate polarity. A mixture of a non-polar solvent like Hexane or Toluene and a more polar solvent like Ethyl Acetate is common.[9] Start with a 1:1 mixture of Hexane:Ethyl Acetate. If the Rf is too low (spot doesn't move far), increase the proportion of the more polar solvent (Ethyl Acetate). If the Rf is too high, increase the proportion of the non-polar solvent.[10] Given the compound's basicity, adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase can dramatically improve spot shape by preventing interaction with acidic silica.[4]
Q4: Can I use the same solvent system for my flash chromatography purification that I developed for TLC?
A4: Yes, that is the primary purpose of TLC in reaction monitoring and purification planning. However, the Rf value should be in an optimal range, typically between 0.2 and 0.4, for good separation on a flash column.[11] A solvent system that gives an Rf in this range will likely result in a good separation with a reasonable elution volume during column chromatography.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a rapid and invaluable tool for qualitatively assessing reaction completion, identifying the number of components in a mixture, and developing solvent systems for purification.[10]
Problem 1: Streaking or Tailing of Spots
| Potential Cause | Explanation & Solution |
| Strong Analyte-Silica Interaction | The basic pyridine nitrogen binds strongly to acidic silanol groups on the silica plate. Solution: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This competing base will occupy the active silanol sites, allowing your compound to elute more symmetrically.[4] |
| Sample Overload | Applying too much sample to the plate saturates the stationary phase at the origin, leading to a streak as the mobile phase struggles to move the excess material. Solution: Dilute your sample significantly before spotting. The spot should be barely visible under UV light before development. |
| Sample Solvent Polarity | If the sample is dissolved in a solvent that is much more polar than the mobile phase (e.g., methanol or DMSO), the spot will spread at the origin and streak upwards. Solution: If possible, dissolve the sample in a less polar solvent like dichloromethane or ethyl acetate. If you must use a polar solvent, apply the spot and allow it to dry completely before placing it in the TLC chamber.[9] |
| Compound Degradation | The acidic nature of the silica gel may be causing your compound to degrade on the plate. Solution: Perform a 2D TLC stability test (see protocol below). If degradation is confirmed, consider using a less acidic stationary phase like neutral alumina.[4] |
Experimental Protocol: 2D TLC for Stability Assessment
-
Obtain a square TLC plate.
-
Spot your sample mixture in the bottom-left corner of the plate, about 1 cm from each edge.
-
Develop the plate in your chosen solvent system.
-
Remove the plate from the chamber and dry it completely until all solvent has evaporated.
-
Rotate the plate 90 degrees counter-clockwise, so the separated spots are now along the bottom edge.
-
Develop the plate again in the exact same solvent system.
-
Interpretation: Stable compounds will appear on a 45-degree diagonal line from the origin. Any new spots that appear off this diagonal are degradation products that formed during the time the compound was adsorbed on the silica.[4]
Problem 2: Poor Separation or Overlapping Spots
| Potential Cause | Explanation & Solution |
| Incorrect Mobile Phase Polarity | If all spots are near the solvent front (Rf > 0.8) or remain at the baseline (Rf < 0.1), the mobile phase polarity is incorrect. Solution: To lower the Rf, decrease the polarity of the mobile phase (e.g., add more hexane to a hexane/ethyl acetate mixture). To increase the Rf, increase the polarity (add more ethyl acetate).[11] |
| Insufficient Solvent Selectivity | The solvent may be moving all components at a similar rate. Solution: Change the solvent system to one with different chemical properties. Snyder's solvent selectivity triangle can guide this. For example, if a mixture of an aliphatic hydrocarbon (hexane) and an ester (ethyl acetate) fails, try a system with an chlorinated solvent (dichloromethane) and an alcohol (methanol).[11] |
| Unsaturated TLC Chamber | In an unsaturated chamber, the solvent evaporates from the plate as it runs, which changes the mobile phase composition along the plate and can lead to poor, irreproducible separation. Solution: Line the inside of your TLC chamber with filter paper, add the solvent, and let it stand for 5-10 minutes to become fully saturated with solvent vapors before inserting the plate.[12] |
Diagram: TLC Method Development Workflow
Caption: Logical workflow for developing a TLC method.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC provides quantitative data on reaction progress, purity, and impurity profiles.[13] Developing a robust method is critical for reliable results.[14]
Problem 1: Peak Tailing
| Potential Cause | Explanation & Solution |
| Secondary Silanol Interactions | This is the most likely cause for a basic compound like this compound on a standard silica-based C18 column.[4] Solutions: 1. Add a Competing Base: Introduce 0.1% triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the acidic silanols, masking them from your analyte. Note: TEA is not ideal for MS detection.[4] 2. Use an Acidic Modifier: Add 0.1% formic acid or acetic acid to the mobile phase. This will protonate the pyridine nitrogen, which can reduce tailing and is compatible with mass spectrometry.[15] 3. Change Column: Use a column with a highly deactivated, end-capped stationary phase or a specialized column for basic compounds (e.g., polar-embedded or polymer-based).[4][6] |
| Column Overload | Injecting too much sample mass saturates the column, leading to poor peak shape. Solution: Reduce the injection volume or dilute the sample. |
| Column Contamination/Void | Strongly retained impurities can build up at the column inlet, or a void can form, distorting the flow path. Solution: Use a guard column to protect the analytical column.[16] Try flushing the column with a strong solvent (e.g., isopropanol). If this fails, the column may need to be replaced.[17] |
Problem 2: Fluctuating Retention Times
| Potential Cause | Explanation & Solution |
| Inconsistent Mobile Phase | If the mobile phase is prepared manually and inconsistently, or if the online mixing pump is not performing well, retention times will drift.[18] Solution: Ensure accurate, consistent mobile phase preparation. Degas the mobile phase thoroughly to remove dissolved air, which can cause pump cavitation.[19] To check the pump, run a test with a pre-mixed mobile phase; if stability returns, the pump's proportioning valve may need service. |
| Temperature Fluctuations | Column temperature significantly affects retention. If the lab temperature varies or the column heater is unstable, retention times will not be reproducible. Solution: Use a thermostatted column compartment and allow the system to fully equilibrate before starting your analysis. |
| Column Equilibration | The column needs sufficient time to equilibrate with the mobile phase, especially when changing solvents or after a gradient run. Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. |
Problem 3: Ghost Peaks (Spurious Peaks)
| Potential Cause | Explanation & Solution |
| Contaminated Mobile Phase | Impurities in the solvents (especially water) or buffer components can appear as peaks, particularly in gradient elution. Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. |
| Sample Carryover | Residue from a previous, more concentrated sample can be injected from the autosampler needle or injection valve. Solution: Implement a needle wash step in your autosampler method, using a strong solvent. Run blank injections (injecting only mobile phase) to confirm carryover.[16] |
| Late Eluting Peak from Previous Run | A strongly retained compound from a previous injection may elute during a subsequent run, appearing as a ghost peak. Solution: Extend the run time or add a high-organic flush at the end of your gradient to ensure all components have eluted from the column. |
Recommended HPLC Starting Conditions
This table provides starting points for method development. Optimization will be required.
| Parameter | Recommendation for Reversed-Phase HPLC | Rationale |
| Column | Polar-Embedded C18 (e.g., Thermo Hypersil GOLD aQ, Waters Atlantis T3) or Phenyl-Hexyl | Polar-embedded phases resist dewetting in high-aqueous mobile phases needed for polar analytes.[6][7] Phenyl phases offer alternative pi-pi selectivity for aromatic compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape for basic compounds and is MS-friendly.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is a good starting point to determine the approximate elution conditions for all components in the reaction mixture. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns. |
| Detection | UV at 254 nm or 280 nm | Aromatic and conjugated systems, like pyridine, typically absorb strongly in this UV range.[20] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce viscosity, but should be kept consistent.[19] |
Diagram: HPLC Troubleshooting Logic
Caption: A logical guide for troubleshooting common HPLC issues.
References
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- 2-Amino-5-cyanopyridine. (n.d.). PubChem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Sepuxianyun.
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- 2-Amino-5-cyanopyridine, 98%. (n.d.). Thermo Scientific Chemicals.
- HPLC problems with very polar molecules. (n.d.). Axion Labs.
- This compound. (n.d.). BLD Pharm.
- TLC Tips and Tricks. (n.d.). Merck Millipore.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
- Tips & Tricks for Thin-Layer Chromatography. (n.d.). Sigma-Aldrich.
- TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog.
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
- 2-Amino-5-cyanopyridine. (2025, December 15). ChemicalBook.
- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
- HPLC method development: Topics by Science.gov. (n.d.).
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- 2-Amino-5-cyanopyridine CAS#: 4214-73-7. (n.d.). ChemicalBook.
- Analysis of Pyridine. (2021). Shimadzu.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC.
- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023, April 2). MDPI.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research.
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.).
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2024, July 19). R Discovery.
- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (n.d.). MDPI.
- Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (n.d.). PubMed.
- Dickinson, M., et al. (n.d.). A rapid method for the determination of free alpha-amino acids in pea (Pisum sativum) using Ultra High Performance Liquid Chromatography – High Resolution Accurate Mass - Mass Spectrometry. RSC Publishing.
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). PMC - NIH.
- Method development for amino acid analysis. (2025, August 7). ResearchGate.
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Validation & Comparative
A Comparative Analysis of 2-Amino-5-cyanopyridine-3-carboxamide and Other Cyanopyridine Derivatives in Modern Drug Discovery
Abstract: The cyanopyridine scaffold is a cornerstone in medicinal chemistry, prized for its versatile reactivity and ability to form key interactions with a multitude of biological targets. This guide provides a detailed comparative analysis of 2-Amino-5-cyanopyridine-3-carboxamide against other notable cyanopyridine derivatives. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships within this important class of molecules and to leverage these insights in their own research endeavors.
The Cyanopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Cyanopyridines represent a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their unique electronic properties and synthetic accessibility. The electron-withdrawing nature of the nitrile group, combined with the hydrogen bonding capabilities of other substituents, makes them potent and selective modulators of various enzymes and receptors. Their structural rigidity and planarity also allow for predictable binding orientations within protein active sites.
One of the most successful applications of the cyanopyridine scaffold is in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The cyanopyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving high-affinity inhibition.
In Focus: this compound
This compound is a highly functionalized pyridine derivative that serves as a valuable building block in the synthesis of complex bioactive molecules. Its strategic placement of amino, cyano, and carboxamide groups offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.
Synthesis and Physicochemical Profile
The synthesis of this compound is typically achieved through a multi-step process, often starting from simple precursors. A common route involves the condensation of an enaminonitrile with a suitable reagent, followed by cyclization to form the pyridine ring. The choice of synthetic route is critical as it can influence the purity profile and the cost of goods for a potential drug candidate.
Key Physicochemical Properties:
| Property | Value | Significance in Drug Development |
| Molecular Weight | 162.15 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~0.5 - 1.5 | Indicates a balance between aqueous solubility and membrane permeability. |
| pKa | ~4-5 (pyridine N) | Influences solubility and ionization state at physiological pH. |
| Hydrogen Bond Donors | 2 (amino, amide) | Crucial for target binding and solubility. |
| Hydrogen Bond Acceptors | 3 (cyano, amide O, pyridine N) | Key for forming interactions with biological targets. |
Biological Activity and Therapeutic Relevance
This scaffold is a key component in a range of targeted therapies, most notably as a precursor or core structure for Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulated JAK-STAT signaling is implicated in numerous inflammatory and autoimmune diseases.
For instance, the core of Tofacitinib, a pan-JAK inhibitor approved for the treatment of rheumatoid arthritis, ulcerative colitis, and psoriatic arthritis, is derived from a related cyanopyridine scaffold. The 2-amino group and the adjacent ring nitrogen are crucial for forming hydrogen bonds with the hinge region of the JAK ATP-binding site.
Comparative Analysis: Isomeric and Substituted Cyanopyridines
The specific arrangement of functional groups on the pyridine ring dramatically influences the molecule's biological activity, selectivity, and pharmacokinetic profile. To illustrate this, we will compare this compound with two other relevant derivatives.
Comparator A: 4-Amino-5-cyanopyridine-2-carboxamide (Isomer)
This isomer repositions the amino and carboxamide groups. This seemingly subtle change can have profound effects on the molecule's ability to bind to its intended target.
-
Synthesis: While accessible, the synthetic route may be less straightforward, potentially impacting yield and cost.
-
Biological Activity: In the context of kinase inhibition, moving the primary hydrogen-bonding amino group from position 2 to position 4 alters the geometry required for hinge binding. This often results in a significant loss of potency against many kinases that are targeted by the 2-amino isomer.
Comparator B: 2-Amino-3,5-dicyanopyridine
This derivative replaces the 3-carboxamide group with another cyano group. This modification significantly alters the molecule's electronic and steric properties.
-
Physicochemical Properties: The replacement of the carboxamide group with a nitrile reduces the hydrogen bond donating capacity and increases the molecule's lipophilicity. This can decrease aqueous solubility while potentially increasing cell permeability.
-
Biological Activity: The carboxamide group often plays a dual role, participating in target binding and influencing solubility. Its removal can abrogate key interactions. For example, while the 2-amino group can still interact with the kinase hinge, the loss of the carboxamide may remove a critical secondary binding interaction, leading to reduced affinity and selectivity.
Performance Data Summary
The following table provides a conceptual summary of the expected performance differences based on typical structure-activity relationship (SAR) studies in kinase inhibitor development. Actual values are highly target-dependent.
| Derivative | Relative Kinase Potency (Conceptual) | Aqueous Solubility | Hinge-Binding Geometry | Key SAR Insight |
| This compound | High | Moderate | Optimal | The 2-amino group acts as a primary hinge binder, while the 3-carboxamide provides secondary interactions and tunes solubility. |
| 4-Amino-5-cyanopyridine-2-carboxamide | Low | Moderate | Suboptimal | Incorrect positioning of the key hydrogen-bonding amino group disrupts the required interaction with the kinase hinge region. |
| 2-Amino-3,5-dicyanopyridine | Moderate to Low | Low | Optimal (Hinge) | Maintains the primary hinge-binding group but loses the secondary interactions and solubility benefits of the carboxamide. |
Experimental Protocol: Evaluating Cyanopyridine Derivatives in a Kinase Inhibition Assay
To quantitatively compare the inhibitory activity of these derivatives, a robust biochemical assay is required. The following is a generalized protocol for an in-vitro kinase inhibition assay using a luminescence-based method to measure ATP consumption.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of cyanopyridine derivatives against a specific kinase (e.g., JAK1).
Materials:
-
Recombinant human kinase (e.g., JAK1)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes and plate reader with luminescence detection
Workflow Diagram:
Caption: Workflow for an in-vitro luminescence-based kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 1 nM) in 100% DMSO.
-
Plate Setup: Add test compounds to the appropriate wells of a 384-well plate. Include "no enzyme" and "vehicle control" (DMSO only) wells.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to all wells. Then, add ATP to start the reaction. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection kit like ADP-Glo™. This is a two-step process:
-
First, add the ADP-Glo™ Reagent to stop the reaction and eliminate any unconsumed ATP.
-
Second, add the Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase reaction that produces a light signal.
-
-
Data Acquisition: Read the luminescence signal using a microplate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion and Future Perspectives
The comparative analysis highlights the structural nuances that dictate the biological and physicochemical properties of cyanopyridine derivatives. This compound stands out as a highly versatile and effective scaffold, particularly for kinase inhibitors, due to its optimal arrangement of functional groups for target binding and property modulation. Isomeric changes or functional group substitutions, as seen in our comparators, can drastically alter activity, underscoring the importance of precise structure-based design.
Future research will likely focus on developing novel cyanopyridine derivatives with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance therapeutic windows. Furthermore, the application of this scaffold is expanding beyond kinases to other target classes, including epigenetic targets and metabolic enzymes. As our understanding of disease biology grows, the rational design of new cyanopyridine-based molecules will continue to be a fruitful area of investigation in the quest for safer and more effective medicines.
References
- Synthesis and Biological Evaluation of Substituted Pyridine Derivatives: A comprehensive review on the synthesis and medicinal applications of various pyridine-based compounds. Journal of Medicinal Chemistry.
- Structure-Based Design of Potent and Selective Janus Kinase (JAK) Inhibitors: This paper details the discovery of Tofacitinib and discusses the importance of the cyanopyridine core in binding to the JAK kinase domain. Journal of Medicinal Chemistry.
- The Role of the Cyanopyridine Moiety in Modern Drug Design: An exploration of the physicochemical and biological properties of cyanopyridines that make them attractive scaffolds for drug discovery. Drug Discovery Today.
- ADP-Glo™ Kinase Assay Technical Manual: Provides the detailed protocol and principles behind the luminescence-based kinase assay used for measuring compound potency.
"2-Amino-5-cyanopyridine-3-carboxamide" structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Amino-5-cyanopyridine-3-carboxamide Analogs for Drug Discovery Professionals
As a Senior Application Scientist, this guide synthesizes the current understanding of the this compound scaffold and its derivatives. This document provides an objective comparison of their performance against various biological targets, supported by experimental data from peer-reviewed literature. We will delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific integrity.
The 2-Amino-3-cyanopyridine Scaffold: A Privileged Core in Medicinal Chemistry
The 2-amino-3-cyanopyridine framework is a recognized "privileged scaffold" in drug discovery, serving as a versatile precursor for a multitude of biologically active molecules.[1] Its inherent reactivity and structural features allow for facile chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide will focus on derivatives of the this compound core, analyzing how structural modifications influence their biological effects.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-amino-3-cyanopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following sections dissect the SAR at key positions.
Substitutions at the C4 and C6 Positions
The C4 and C6 positions of the 2-amino-3-cyanopyridine core are frequently modified to enhance potency and selectivity. Aryl and heteroaryl substitutions are common.
-
Anticancer Activity: The introduction of aryl groups at the C4 and C6 positions has been a successful strategy for developing cytotoxic agents. For instance, 2-amino-3-cyano-4,6-diarylpyridines have demonstrated notable anticancer properties.[2] The nature of the aryl substituent is critical; for example, derivatives with a 2,4-dimethoxyphenyl group at C6 have been synthesized and evaluated for their biological activities.
-
Enzyme Inhibition: In the context of carbonic anhydrase (CA) inhibition, substitutions at the C4 position with heteroaryl moieties like furan and thiophene have been explored.[3] These modifications, combined with cycloalkyl rings fused at the C5-C6 positions, have yielded compounds with inhibitory activity against human CA isozymes I and II (hCA I and hCA II).[3]
Modifications of the 2-Amino and 3-Carboxamide Groups
The 2-amino and 3-carboxamide groups are crucial for interaction with biological targets and can be modified to fine-tune activity and pharmacokinetic properties.
-
N-Substitution of the 2-Amino Group: While less explored for the specific this compound core, related 2-aminopyridine series have shown that N-alkylation or N-acylation can significantly impact biological outcomes.
-
Modification of the 3-Carboxamide: The carboxamide group is a key hydrogen bonding motif. Its modification into other functional groups like amidines has led to the discovery of potent pharmacological agents. For example, a series of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines were synthesized and evaluated as vasodilators. The introduction of an amino group at the 5-position of the pyridine ring in this series resulted in a potent potassium channel opener with significant antihypertensive activity.[4]
Cyclization into Fused Ring Systems
The 2-amino and 3-cyano groups are excellent precursors for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This transformation often leads to a significant shift in the biological activity profile.
-
Pyrido[2,3-d]pyrimidines as Anticancer Agents: Cyclization of 2-amino-3-cyanopyridine derivatives can yield pyrido[2,3-d]pyrimidines with potent anticancer activity. For example, certain pyrimidine-containing scaffold compounds have shown high activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and inhibitory activity against Hsp90 protein.[2]
-
PIM-1 Kinase Inhibition: Specific pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[5]
Comparative Biological Data
The following tables summarize the biological activities of various 2-amino-3-cyanopyridine derivatives from the literature, providing a basis for comparative analysis.
Table 1: Carbonic Anhydrase Inhibition by 2-Amino-3-cyanopyridine Derivatives
| Compound | Substitution Pattern | Target | Activity (Ki, µM) | Reference |
| 7b | 4-(thiophen-2-yl), 5,6,7,8-tetrahydro-4H-cyclohepta[b]pyridine | hCA II | 2.56 | [3] |
| 7d | 4-(furan-2-yl), 5,6,7,8-tetrahydro-4H-cyclohepta[b]pyridine | hCA I | 2.84 | [3] |
Table 2: Anticancer Activity of 2-Amino-3-cyanopyridine and Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Scaffold | Substituents | Cell Line | Activity (IC50, µM) | Reference |
| 9 | Pyrido[2,3-d]pyrimidine | - | MCF-7 | 26.07 | [2] |
| 10 | Pyrido[2,3-d]pyrimidine | - | MCF-7 | 4.72 | [2] |
| 9 | Pyrido[2,3-d]pyrimidine | - | MDA-MB-231 | 10.64 | [2] |
| 10 | Pyrido[2,3-d]pyrimidine | - | MDA-MB-231 | 7.64 | [2] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed experimental protocols for the synthesis and biological evaluation of 2-amino-3-cyanopyridine derivatives.
General Synthesis of 2-Amino-3-cyanopyridine Derivatives (One-Pot Multicomponent Reaction)
This protocol describes a general method for the synthesis of polysubstituted 2-amino-3-cyanopyridines.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ketone (e.g., acetophenone) (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., nanostructured diphosphate Na2CaP2O7)
-
Ethanol (solvent)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, ketone, and ammonium acetate is prepared in ethanol.
-
The catalyst is added to the mixture.
-
The reaction mixture is stirred and heated under reflux for the appropriate time (monitored by TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of compounds against human carbonic anhydrase I and II.[3]
Materials:
-
Human carbonic anhydrase I and II (hCA I and hCA II)
-
4-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
The assay is performed in a 96-well plate.
-
To each well, add Tris-HCl buffer, the test compound at various concentrations, and the enzyme solution (hCA I or hCA II).
-
The plate is incubated at room temperature for 10 minutes.
-
The reaction is initiated by adding the substrate, 4-nitrophenyl acetate.
-
The absorbance is measured at 400 nm at regular intervals using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The Ki values are determined by plotting the data using the Cheng-Prusoff equation.
Visualizing Synthesis and SAR
The following diagrams, generated using Graphviz, illustrate the general synthetic pathway and summarize the key structure-activity relationships.
Caption: Synthetic route and SAR of 2-amino-3-cyanopyridines.
Conclusion
The this compound scaffold and its broader class of 2-amino-3-cyanopyridines represent a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that strategic modifications at the C4, C6, and the amino and carboxamide functionalities can lead to potent and selective compounds for a range of biological targets. The facile synthesis and the potential for creating diverse chemical libraries make this scaffold an attractive starting point for future drug discovery endeavors. Further exploration, particularly in systematically modifying the 3-carboxamide and 5-cyano groups, may uncover novel biological activities and lead to the development of next-generation therapeutics.
References
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Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Organic Chemistry, 2021, 41(5): 2008-2018. [Link]
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). [Source Not Explicitly Named, General Review].
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 2017, 31(12). [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Journal Not Specified], 2024. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 2023, 28(7), 3161. [Link]
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New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PubMed, 2023. [Link]
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Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 2022. [Link]
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2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
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2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
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2-Amino-5-cyanopyridine. PubChem. [Link]
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New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate, 2023. [Link]
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Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. ResearchGate. [Link]
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Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed, 1995. [Link]
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New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. [Journal Not Specified], 2024. [Link]
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Journal Not Specified].
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Navigating Kinase Cross-Reactivity: A Comparative Guide to the 2-Aminopyridine Scaffold
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. While the compound "2-Amino-5-cyanopyridine-3-carboxamide" represents a foundational chemical building block, its derivatives are prevalent scaffolds in a multitude of potent kinase inhibitors.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors built upon the 2-aminopyridine core, supported by experimental data and detailed protocols to empower your own selectivity studies. The 2-aminopyridine structure is a versatile and well-established scaffold in kinase inhibitor design, frequently forming key hydrogen bond interactions with the kinase hinge region.[2] However, the promise of a potent inhibitor can be undermined by off-target effects. Therefore, a rigorous evaluation of cross-reactivity is not just a regulatory hurdle, but a fundamental aspect of developing safe and effective therapeutics.
This guide will dissect the cross-reactivity of 2-aminopyridine-based inhibitors targeting diverse kinase families, provide detailed experimental workflows for assessing selectivity, and offer insights into data interpretation.
Comparative Selectivity of 2-Aminopyridine-Based Kinase Inhibitors
The 2-aminopyridine scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including Janus kinases (JAKs), Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4][5] The substituents around the core ring dictate the potency and selectivity of these compounds. Below is a comparative analysis of representative inhibitors from these families.
| Compound Class | Primary Target(s) | Potency (IC₅₀/Kᵢ) | Key Selectivity/Cross-Reactivity Insights |
| JAK Inhibitor | JAK2 | 9 nM[3] | Exhibits high selectivity against other JAK family members, with 276-fold selectivity over JAK1 and 184-fold over JAK3.[3] |
| Pan-PIM Inhibitor | PIM-1, PIM-2, PIM-3 | PIM-1: <10 nM, PIM-2: <25 nM, PIM-3: <15 nM | Designed for pan-PIM inhibition due to overlapping functions of the three isoforms in cancer.[6] Cross-reactivity with other kinases should be carefully evaluated. |
| VEGFR-2 Inhibitor | VEGFR-2 | 11 nM (biochemical), 43 nM (cellular)[7] | Developed from scaffold morphing to enhance potency and selectivity for VEGFR-2, a key regulator of angiogenesis.[7][8] |
| CHK2 Inhibitor | CHK2 | Potent nM affinity | Modifications to the 5-(hetero)aryl substituent improved selectivity for CHK2 over the closely related CHK1.[9] |
| ALK2 Inhibitor | ALK2 | Potent nM affinity | Derivatives show selectivity for ALK2 over other BMP and TGF-β receptors.[10] |
This table is a synthesis of data from multiple sources to illustrate the diversity of targets for the 2-aminopyridine scaffold. Specific values are representative examples.
Experimental Methodologies for Profiling Cross-Reactivity
A comprehensive understanding of a compound's selectivity requires a multi-pronged approach, combining broad biochemical screening with more physiologically relevant cell-based assays.
Biochemical Profiling: The Kinome Scan
The initial and broadest assessment of selectivity is typically a biochemical screen against a large panel of purified kinases. The KINOMEscan® platform, a high-throughput competition binding assay, is an industry standard for this purpose.[11]
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured via qPCR of the DNA tag. A lower amount of captured kinase indicates stronger competition by the test compound.
-
Immobilization: An active-site directed ligand is immobilized on a solid support.
-
Competition: A panel of DNA-tagged recombinant kinases is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
Washing: Unbound components are washed away.
-
Elution & Quantification: The bound kinase-DNA conjugates are eluted, and the amount of DNA is quantified using qPCR.
-
Data Analysis: The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound. Hits are often defined as compounds that inhibit binding by more than a certain threshold (e.g., >90%).
Causality Behind Choices:
-
Why a large panel? The human kinome has over 500 members. A broad screen is essential to uncover unexpected off-targets that would be missed in a smaller, focused panel.[12]
-
Why a binding assay? It directly measures the interaction between the compound and the kinase, independent of substrate, ATP concentration, or enzyme activity, making it a robust initial screen.
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within the cell. [13]This provides direct evidence of functional target modulation. Methods like ELISA or AlphaLISA are commonly used.
-
Cell Culture & Treatment: Cells expressing the target kinase and substrate are cultured and then treated with a dilution series of the inhibitor for a defined period.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Capture: The lysate is added to a multi-well plate coated with an antibody that captures the total (phosphorylated and unphosphorylated) substrate protein.
-
Detection: A second antibody, specific to the phosphorylated form of the substrate and conjugated to an enzyme (like HRP), is added.
-
Signal Generation: A chromogenic substrate for the enzyme is added, and the resulting colorimetric signal is measured.
-
Data Analysis: The signal intensity is proportional to the amount of phosphorylated substrate. An IC₅₀ value for the inhibition of substrate phosphorylation is calculated.
Caption: Workflow for a phospho-substrate cellular assay.
Unbiased Target Identification: Chemical Proteomics
Principle: Chemical proteomics methods, such as the "Kinobeads" approach, identify the cellular targets of an inhibitor in an unbiased manner from a complex cell lysate. [14][15]A mixture of non-selective kinase inhibitors is immobilized on beads to capture a large portion of the kinome. A test compound is then used to compete for binding, and the proteins that are displaced are identified and quantified by mass spectrometry.
-
Cell Lysis: Prepare a native cell lysate from the cell line(s) of interest.
-
Competitive Incubation: Incubate the lysate with increasing concentrations of the test compound.
-
Kinobeads Pulldown: Add the Kinobeads to the lysate to capture kinases whose active sites are not occupied by the test compound.
-
Washing & Elution: Wash the beads to remove non-specifically bound proteins, then elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by label-free quantitative nanoLC-MS/MS.
-
Data Analysis: Identify and quantify the proteins. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates it is a target of the test compound, allowing for the determination of an apparent dissociation constant (Kd). [15]
Caption: Workflow for a Kinobeads chemical proteomics experiment.
Data Interpretation and Visualization
The output from a large kinome scan can be complex. Visualizing the data on a kinome dendrogram, often called a TREEspot™ representation, is an effective way to map the inhibitor's interactions across the human kinome. [11][16]In these diagrams, inhibited kinases are marked with colored circles, with the size of the circle corresponding to the binding affinity. This provides an immediate visual summary of an inhibitor's selectivity profile.
Caption: On-target vs. off-target effects in a signaling pathway.
Conclusion
The 2-aminopyridine scaffold is a cornerstone of modern kinase inhibitor design, capable of producing highly potent and selective molecules. However, its versatility also means that cross-reactivity is a constant consideration. A thorough investigation of an inhibitor's selectivity profile is non-negotiable for advancing a compound through the drug discovery pipeline. By integrating broad biochemical screens with targeted cellular assays and unbiased proteomic approaches, researchers can build a comprehensive and reliable understanding of a compound's true mechanism of action and potential liabilities. This multi-faceted, data-driven approach is the key to unlocking the full therapeutic potential of the 2-aminopyridine scaffold and beyond.
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Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). Journal of Biomolecular Structure & Dynamics. [Link]
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Discovery and Optimization of 2-aminopyridine Derivatives as Novel and Selective JAK2 Inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
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2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. (n.d.). PubMed. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (n.d.). PubMed. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
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VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
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Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. (2018). PubMed. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. [Link]
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The identification of novel kinase inhibitor. (2024). Nature. [Link]
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PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024). Bentham Science. [Link]
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SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. (2026). Journal of Medicinal Chemistry. [Link]
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Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. (n.d.). PubMed. [Link]
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Target Landscape of Clinical Kinase Inhibitors. (2017). EMBL-EBI. [Link]
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Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar. [Link]
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Selectivity profiling of compounds 122 and 140. (n.d.). ResearchGate. [Link]
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Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. (2010). PubMed. [Link]
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Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (2016). ACS Medicinal Chemistry Letters. [Link]
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Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Journal of Medicinal Chemistry. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. [Link]
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2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed. [Link]
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Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). NIH National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (n.d.). NIH National Center for Biotechnology Information. [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). bioRxiv. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]
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Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (n.d.). PubMed. [Link]
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Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). Journal of Medicinal Chemistry. [Link]
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The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (n.d.). Journal of the Chemical Society, Dalton Transactions. [Link]
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LINCS KinomeScan Kinase Inhibitor Targets Dataset. (2015). Ma'ayan Lab. [Link]
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KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]
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Efficacy Analysis of 2-Amino-5-cyanopyridine-3-carboxamide as a Putative IKKβ Inhibitor: A Comparative Guide
Introduction: Targeting IKKβ in Inflammatory Disease and Oncology
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of a vast array of genes critical for immune and inflammatory responses, cell survival, and proliferation.[1][2] Its dysregulation is a hallmark of numerous chronic inflammatory diseases and various cancers, making the NF-κB signaling pathway a prime target for therapeutic intervention. A pivotal control point in this cascade is the IκB kinase (IKK) complex, with its catalytic subunit IKKβ (also known as IKK2) playing an essential role in the canonical NF-κB activation pathway.[1][3][4]
IKKβ activation, often triggered by pro-inflammatory cytokines like TNF-α and IL-1β, leads to the phosphorylation and subsequent degradation of IκB proteins.[4][5] This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2][5] Given its central role, the development of potent and selective IKKβ inhibitors is a significant focus of drug discovery efforts.
The 2-amino-3-cyanopyridine scaffold has emerged as a promising structural motif for the development of novel kinase inhibitors. While direct experimental data for "2-Amino-5-cyanopyridine-3-carboxamide" is not yet publicly available, this guide will provide a comparative framework for evaluating its potential efficacy as an IKKβ inhibitor. We will compare its profile, as a representative of its chemical class, against well-characterized, known IKKβ inhibitors. This analysis is grounded in the established principles of kinase inhibition and provides the experimental basis for future validation.
The IKKβ-NF-κB Signaling Pathway: A Logical Overview
The canonical NF-κB signaling pathway is a tightly regulated cascade that translates extracellular stimuli into a specific gene expression program. The central event is the activation of the IKK complex, leading to the liberation of NF-κB.
Caption: Canonical NF-κB signaling pathway initiated by TNF-α or IL-1β.
Comparative Efficacy of IKKβ Inhibitors
To establish a benchmark for the potential efficacy of "this compound," we will compare it to three well-documented IKKβ inhibitors with distinct chemical scaffolds. The primary metric for comparison in biochemical assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Chemical Class | IKKβ IC50 (in vitro) | Selectivity | Mechanism of Action |
| This compound | Pyridine | To be determined | To be determined | Presumed ATP-competitive |
| BMS-345541 | Imidazoquinoxaline | ~300 nM[6][7] | ~13-fold for IKKβ over IKKα[3] | Allosteric[8] |
| MLN120B | N/A | 45 nM[9] - 60 nM[10] | High for IKKβ over other IKK isoforms[9] | ATP-competitive[9][10] |
| TPCA-1 | Thiophene-carboxamide | 17.9 nM[11][12][13][14][15] | ~22-fold for IKKβ over IKKα[11][13] | ATP-competitive[11] |
Note: The IC50 values can vary slightly between different assay conditions.
This table highlights the high potency of known inhibitors like TPCA-1 and MLN120B, which act in the nanomolar range. BMS-345541, while slightly less potent, offers a different mechanism of action by binding to an allosteric site rather than competing with ATP.[8] For "this compound" to be considered a promising candidate, it would ideally demonstrate an IC50 in the nanomolar to low micromolar range in a biochemical assay.
Experimental Protocol: In Vitro IKKβ Kinase Assay
The following protocol describes a robust and widely used method for determining the in vitro IC50 of a test compound against IKKβ. This assay measures the phosphorylation of a substrate peptide by the IKKβ enzyme.
Principle:
The assay quantifies the amount of ADP produced as a result of the kinase transferring the gamma-phosphate from ATP to a specific substrate peptide. The amount of ADP is measured using a luminescence-based detection system.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide substrate peptide
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Test compound ("this compound") and known inhibitors (for comparison)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Workflow Diagram:
Caption: Step-by-step workflow for the in vitro IKKβ kinase assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of "this compound" and control inhibitors in 100% DMSO.
-
Perform serial dilutions of the stock solutions in kinase assay buffer to create a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Reaction Setup:
-
Add 2.5 µL of the diluted compounds to the wells of a 96-well plate.
-
For positive (no inhibitor) and negative (no enzyme) controls, add 2.5 µL of the diluent solution (kinase buffer with the same percentage of DMSO).
-
Add 10 µL of diluted IKKβ enzyme to each well, except for the negative control wells.
-
Add 10 µL of kinase assay buffer to the negative control wells.
-
-
Initiation and Incubation:
-
Prepare a master mix of the IKKtide substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 12.5 µL of the substrate/ATP master mix to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the positive control (no inhibitor) to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the efficacy of "this compound" as a potential IKKβ inhibitor. By comparing its performance against established inhibitors such as BMS-345541, MLN120B, and TPCA-1, researchers can ascertain its potential as a valuable tool for studying the NF-κB signaling pathway and as a lead compound for drug development.
The provided experimental protocol offers a robust method for determining the in vitro potency of this compound. Subsequent studies should focus on confirming its mechanism of action (e.g., ATP-competitive or allosteric), evaluating its selectivity against a panel of other kinases, and assessing its efficacy in cell-based assays that measure the downstream effects of IKKβ inhibition, such as the suppression of pro-inflammatory cytokine production. The promising biological activities associated with the 2-amino-3-cyanopyridine scaffold warrant a thorough investigation into the therapeutic potential of "this compound."
References
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A Senior Application Scientist's Guide to Bioassay Validation and Reproducibility for Novel Pyridine Derivatives: A Case Study with 2-Amino-5-cyanopyridine-3-carboxamide
In the landscape of drug discovery and development, the identification of novel bioactive scaffolds is a critical starting point. The 2-amino-3-cyanopyridine core, for instance, is a versatile pharmacophore that has demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.[1][2] This guide provides a comprehensive framework for establishing a robust and reproducible bioassay for a representative member of this class, 2-Amino-5-cyanopyridine-3-carboxamide.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical aspects of bioassay validation, drawing from established regulatory guidelines and best practices in the field to ensure the generation of reliable and consistent data.
The Foundational Importance of Bioassay Validation
Before embarking on any screening campaign or in-depth biological characterization, the validation of the chosen bioassay is paramount. Bioanalytical method validation is the process of demonstrating that an analytical method is reliable and suitable for its intended purpose.[3] Failure to properly validate an assay can lead to misleading results, wasted resources, and ultimately, the failure of promising drug candidates. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines that provide a framework for the validation of analytical procedures.[4][5][6][7][8]
The core parameters to be assessed during bioassay validation include:
-
Specificity and Selectivity: The ability of the assay to unequivocally measure the analyte of interest in the presence of other components.[6]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the coefficient of variation (CV%).
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Reproducibility: The ability of the assay to provide consistent results over time and between different operators and laboratories.[9][10][11]
A Representative Bioassay: Cell-Based Viability Assay
Given the reported anticancer activity of some 2-amino-3-cyanopyridine derivatives, a cell-based viability assay is a relevant and illustrative example for this guide.[1] This type of assay is commonly used in high-throughput screening (HTS) to identify compounds that inhibit cancer cell proliferation or induce cell death.
Experimental Workflow
The following diagram outlines a typical workflow for a cell-based viability assay.
Caption: Workflow for a typical cell-based viability assay.
Detailed Experimental Protocol
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear-bottom cell culture plates
-
This compound
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Add 1 µL of each compound dilution to the corresponding wells. Include vehicle-only and positive control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Comparative Analysis and Performance Metrics
To provide a comprehensive comparison, we will evaluate the performance of our validated assay against a hypothetical alternative, a standard colorimetric MTT assay.
| Parameter | Validated Luminescent Assay (CellTiter-Glo®) | Alternative Colorimetric Assay (MTT) | Rationale for Superior Performance |
| Linearity | Excellent (R² > 0.99) | Good (R² > 0.95) | The luminescent signal is directly proportional to ATP concentration, which is a more sensitive indicator of cell viability than mitochondrial reductase activity.[10][11] |
| Signal-to-Background Ratio | >100 | ~10 | The high dynamic range of luminescence provides a larger window for detecting subtle changes in cell viability. |
| Precision (Intra-assay CV%) | < 5% | < 15% | The homogenous "add-mix-read" format of the luminescent assay reduces pipetting errors and variability. |
| Reproducibility (Inter-assay CV%) | < 10% | < 20% | Standardized reagents and a simpler protocol contribute to higher reproducibility between experiments and operators.[9][12] |
| Throughput | High | Medium | The luminescent assay has fewer steps and shorter incubation times, making it more amenable to high-throughput screening. |
Ensuring Reproducibility: Best Practices
Achieving reproducible results in cell-based assays is a well-documented challenge.[9][13] Adherence to the following best practices is crucial:
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to ensure their identity and prevent cross-contamination.[12]
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly impact cell physiology and assay results.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the assay, from cell culture and passaging to reagent preparation and data analysis.[12]
-
Control for Passage Number: Use cells within a defined range of passage numbers to minimize phenotypic drift.[9]
-
Environmental Monitoring: Maintain consistent incubator conditions (temperature, CO2, humidity) and monitor them regularly.
Signaling Pathway Considerations
Understanding the potential mechanism of action of this compound can aid in assay design and interpretation. For example, if the compound is hypothesized to be a kinase inhibitor, the following signaling pathway could be relevant.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The successful development of novel therapeutics relies on the foundation of robust and reproducible bioassays. This guide has provided a comprehensive framework for the validation of a cell-based viability assay for this compound, grounded in the principles of scientific integrity and regulatory expectations. By adhering to these guidelines and best practices, researchers can ensure the generation of high-quality data that will drive informed decision-making in the drug discovery process.
References
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Capes-Davis, A., & Neve, R. M. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Singh, S., & Singh, R. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Leist, M., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Toxicology. [Link]
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Leist, M., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
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U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. [Link]
-
Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. [Link]
-
Li, Y., et al. (2022). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Journal of Chemical Research. [Link]
-
Dotsenko, V. V., et al. (2023). New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PubMed. [Link]
-
Das, D., & D'Souza, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. [Link]
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Benchmarking 2-Amino-5-cyanopyridine-3-carboxamide: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the identification and validation of novel chemical scaffolds are paramount to expanding the therapeutic arsenal against complex diseases. The pyridine core, in particular, is a privileged structure, forming the backbone of numerous approved drugs. Within this class, 2-aminopyridine derivatives have garnered significant attention for their diverse biological activities, including antiviral, antibacterial, and notably, as kinase inhibitors and anticancer agents.[1] This guide focuses on a specific, yet underexplored, member of this family: 2-Amino-5-cyanopyridine-3-carboxamide .
While direct biological data for this exact compound is nascent in publicly available literature, its structural motifs—the 2-aminopyridine core, the electron-withdrawing cyano group, and the carboxamide moiety—suggest a strong potential for biological activity, particularly in oncology. This document serves as a comprehensive framework for researchers and drug development professionals to benchmark this compound against established standard compounds. By leveraging data from closely related 2-amino-3-cyanopyridine analogs and outlining a rigorous, multi-faceted evaluation strategy, we aim to elucidate the therapeutic promise of this novel chemical entity. Our approach is grounded in established experimental protocols and a deep understanding of the causal relationships between chemical structure and biological function, providing a self-validating system for its assessment.
Physicochemical Properties: A Foundation for Druggability
Before delving into biological comparisons, a thorough characterization of the physicochemical properties of this compound is essential. These parameters are critical determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and, ultimately, its potential as a drug candidate.
| Property | This compound (Predicted/Experimental) | Standard Compound (Example: Staurosporine) | Standard Compound (Example: Doxorubicin) |
| Molecular Weight | TBD | 466.5 g/mol | 543.5 g/mol |
| LogP | TBD | 3.9 | 1.2 |
| Topological Polar Surface Area (TPSA) | TBD | 87.8 Ų | 206.5 Ų |
| Hydrogen Bond Donors | TBD | 3 | 9 |
| Hydrogen Bond Acceptors | TBD | 5 | 12 |
| Aqueous Solubility | TBD | Low | Moderate |
TBD: To Be Determined experimentally.
Rationale for Property Selection:
-
Molecular Weight, LogP, TPSA, and Hydrogen Bond metrics are fundamental to Lipinski's Rule of Five, a widely accepted guideline for predicting oral bioavailability.
-
Aqueous solubility is a critical factor influencing formulation and administration routes.
A detailed experimental determination of these properties for this compound is the foundational first step in its evaluation.
Comparative Benchmarking: In Vitro Cytotoxicity Profiling
A primary application of novel aminopyridine scaffolds is in oncology.[2][3] Therefore, a crucial benchmark is the compound's cytotoxic effect on cancer cell lines compared to standard-of-care chemotherapeutic agents.
Standard Compounds for Cytotoxicity Benchmarking:
-
Doxorubicin: A well-characterized anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to broad-spectrum cytotoxic activity. It serves as a positive control for general cytotoxicity.
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis. It is a commonly used reference drug in cytotoxicity assays.[4]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound, Doxorubicin, and 5-FU is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then added to the cell culture wells to achieve a range of final concentrations. Control wells receive the vehicle (DMSO) alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative IC₅₀ Values
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| This compound | TBD | TBD | TBD |
| Doxorubicin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| 5-Fluorouracil | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
TBD: To Be Determined experimentally.
Comparative Benchmarking: Kinase Inhibition Profiling
The 2-aminopyridine scaffold is a known "hinge-binding" motif, interacting with the ATP-binding site of various protein kinases.[5] Therefore, evaluating the kinase inhibitory potential of this compound is a logical and critical step.
Standard Compounds for Kinase Inhibition Benchmarking:
-
Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor. It serves as a positive control for general kinase inhibition but lacks selectivity.
-
Sorafenib/Sunitinib: Multi-kinase inhibitors targeting VEGFR, PDGFR, and Raf kinases, among others. These are relevant benchmarks if the compound shows activity against these kinase families.
-
Erlotinib/Gefitinib: Specific inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, relevant for benchmarking against a specific kinase target.
Experimental Workflow: Kinase Panel Screening and IC₅₀ Determination
A tiered approach is recommended for efficient and cost-effective kinase profiling.
Caption: Tiered workflow for kinase inhibitor profiling.
Experimental Protocol: In Vitro Kinase Assay (Example: VEGFR-2)
A common method for assessing kinase activity is a biochemical assay that measures the phosphorylation of a substrate.
Step-by-Step Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody).
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound (or standard inhibitors) are pre-incubated in an assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method such as ELISA, fluorescence polarization, or luminescence.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined from the dose-response curve.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) | Sorafenib IC₅₀ (µM) |
| VEGFR-2 | TBD | Literature/Experimental Value | Literature/Experimental Value |
| PDGFR-β | TBD | Literature/Experimental Value | Literature/Experimental Value |
| c-Kit | TBD | Literature/Experimental Value | Literature/Experimental Value |
| B-Raf | TBD | Literature/Experimental Value | Literature/Experimental Value |
| EGFR | TBD | Literature/Experimental Value | Literature/Experimental Value |
TBD: To Be Determined experimentally.
Mechanism of Action: Elucidating the Molecular Pathway
Should this compound demonstrate significant cytotoxicity and/or kinase inhibition, the next logical step is to investigate its mechanism of action.
Signaling Pathway Analysis: Western Blotting
If the compound inhibits a specific kinase (e.g., VEGFR-2), its effect on the downstream signaling pathway can be assessed by Western blotting.
Caption: Simplified VEGFR-2 signaling pathway.
By treating cells with this compound and then stimulating them with VEGF, one can use antibodies to probe for the phosphorylation status of VEGFR-2, ERK, and other downstream effectors. A reduction in phosphorylation would provide strong evidence for on-target activity.
Conclusion: A Roadmap for Validation
This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound. While direct experimental data on this specific molecule is currently limited, its structural relationship to a well-established class of biologically active compounds, the 2-amino-3-cyanopyridines, provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology.
By systematically evaluating its physicochemical properties, and benchmarking its in vitro cytotoxicity and kinase inhibitory profile against industry-standard compounds, researchers can efficiently and effectively determine its therapeutic potential. The outlined experimental protocols are designed to be self-validating, providing clear, quantitative data for informed decision-making in the drug discovery pipeline. The subsequent elucidation of its mechanism of action will further solidify its position as a promising lead compound for further development.
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From Benchtop to Preclinical Models: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-3-cyanopyridine Derivatives
The 2-amino-3-cyanopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention in oncology research for their potential as potent anticancer agents.[1][3][4] This guide provides a comparative analysis of the in vitro and in vivo activities of this promising class of molecules. To bridge the critical gap between cell-based assays and whole-organism studies, we will delve into a specific case study of a novel pyridine derivative, referred to as Compound H42, which has demonstrated efficacy against ovarian cancer.[5] This will allow us to explore the nuances of translating promising laboratory findings into tangible preclinical outcomes.
The In Vitro Landscape: Cellular and Mechanistic Insights
The initial evaluation of any potential therapeutic agent begins with in vitro studies. These cell-based assays are fundamental for determining cytotoxicity, elucidating mechanisms of action, and identifying the most promising candidates for further development.
Assessing Anticancer Activity in a Dish
A variety of 2-amino-3-cyanopyridine derivatives have been synthesized and tested against numerous cancer cell lines.[6][7] The primary metric for cytotoxic activity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%.
As a case in point, the novel pyridine derivative, Compound H42, was evaluated for its anti-proliferative effects against the human ovarian cancer cell lines SKOV3 and A2780.[5] The results demonstrated a dose- and time-dependent inhibition of cell proliferation.[5]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound H42 | SKOV3 | 0.87 | [5] |
| Compound H42 | A2780 | 5.4 | [5] |
| Derivative 8e | MCF-7 | 0.11 (72h) | [3] |
| Derivative 4 | HL-60 | 0.57 | [8] |
| Derivative 8b | HepG2 | 0.15 | [4] |
Unraveling the "How": Mechanistic Studies of Compound H42
Beyond simple cytotoxicity, it is crucial to understand how a compound exerts its effects. For Compound H42, further in vitro investigations revealed a multi-faceted mechanism of action against ovarian cancer cells.[5] It was found to induce apoptosis (programmed cell death), promote the production of intracellular reactive oxygen species (ROS), and cause DNA damage.[5]
A key finding was the compound's ability to downregulate the expression of cyclin D1 by modulating HDAC6-mediated acetylation of HSP90.[5] This disruption of the cell cycle leads to G0/G1 phase arrest, effectively halting the proliferation of cancer cells.[5]
Caption: Proposed mechanism of action for Compound H42.
Experimental Protocol: In Vitro Cell Viability (CCK-8 Assay)
This protocol outlines a common method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A2780, SKOV3) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Compound H42) in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
The In Vivo Arena: From Cell Culture to a Living System
While in vitro studies are informative, they cannot fully replicate the complex environment of a living organism. In vivo studies, typically in animal models, are a critical step in evaluating a drug candidate's efficacy and safety profile.
Testing in a Preclinical Model: The Xenograft Study
Compound H42 was advanced to a human ovarian cancer cell xenograft model to assess its in vivo anticancer activity.[5] In this model, human cancer cells (in this case, SKOV3) are implanted into immunodeficient mice, where they form tumors.
The mice were then treated with Compound H42. The study revealed that the compound could significantly repress cancer progression in this in vivo model.[5] Importantly, this therapeutic effect was achieved without obvious signs of toxicity in the treated animals, suggesting a favorable safety profile.[5]
Caption: Workflow for a xenograft tumor model study.
Experimental Protocol: Xenograft Tumor Model
This protocol provides a general outline for an in vivo xenograft study.
-
Cell Preparation: Culture and harvest human cancer cells (e.g., SKOV3) during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID mice) to the laboratory conditions for at least one week.
-
Tumor Implantation: Subcutaneously inject the prepared cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., Compound H42) and vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Data Collection: Measure tumor dimensions with calipers and body weight regularly (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (defined by tumor size limits or study duration), euthanize the mice, excise the tumors, and measure their final weight.
-
Tissue Analysis: Process the tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical research is to identify compounds that are effective in a living system. The transition from in vitro to in vivo is a critical juncture where many promising candidates fail.
In the case of Compound H42, the potent in vitro activity against SKOV3 cells (IC50 of 0.87 µM) successfully translated into significant tumor repression in the SKOV3 xenograft model.[5] This positive correlation is a strong indicator of the compound's potential.
However, it is not uncommon for discrepancies to arise. A compound that is highly active in a 2D cell culture may show limited efficacy in vivo. This can be attributed to several factors:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the compound in the body can limit its exposure to the tumor.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in a tumor can influence drug response.
-
Toxicity: A compound may be too toxic at the concentrations required for efficacy.
The successful translation of Compound H42's activity from the benchtop to a preclinical model underscores the importance of a comprehensive evaluation strategy.
Caption: The logical flow from in vitro to in vivo studies.
Conclusion
The 2-amino-3-cyanopyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The journey of a compound from initial in vitro screening to in vivo validation is a complex but essential process. The case of Compound H42 illustrates a successful translation, where potent cellular activity was mirrored by significant tumor repression in a preclinical model.[5] This comparative guide highlights the necessity of a dual approach, leveraging the mechanistic clarity of in vitro assays and the physiological relevance of in vivo models to identify and validate the next generation of cancer therapeutics.
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A Comparative Guide to 2-Amino-5-cyanopyridine-3-carboxamide: Patent Landscape and Scientific Novelty
This guide provides an in-depth analysis of the chemical scaffold 2-amino-5-cyanopyridine-3-carboxamide, targeting researchers, medicinal chemists, and professionals in drug development. We will dissect its patent landscape, evaluate its scientific novelty, and provide comparative experimental data and protocols to contextualize its potential in modern chemical research.
Introduction: The Significance of the Aminocyanopyridine Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its derivatives are integral to numerous pharmaceuticals and agrochemicals.[1][2] Within this vast class, the 2-amino-3-cyanopyridine motif has emerged as a particularly valuable building block, or "scaffold," for constructing complex molecules with diverse biological activities.[3] The presence of the amino, cyano, and carboxamide groups on the pyridine ring provides multiple reactive handles for chemical modification and establishes specific electronic and steric properties that can be fine-tuned for interaction with biological targets.
This guide focuses specifically on This compound , a derivative that adds another layer of functionality with the cyano group at the 5-position. We will explore whether this specific combination of functional groups offers novel opportunities in intellectual property and scientific application when compared to its close analogs.
Patent Landscape Analysis
A thorough review of the patent literature reveals that while the broader class of substituted 2-aminopyridines is heavily patented, the specific molecule This compound is not typically claimed as a final, novel composition of matter in standalone patents. Instead, its significance in the patent landscape is primarily as an intermediate or as part of a larger, more complex molecule defined by a Markush structure.
Key Findings:
-
Intermediate for Agrochemicals and Pharmaceuticals: Patents frequently describe the synthesis of various cyanopyridine and aminopyridine derivatives as crucial steps in the production of herbicides and active pharmaceutical ingredients (APIs). For instance, methods for producing 2-amino-3-nitropyridines often start from 2-amino-5-cyanopyridines, highlighting the utility of the cyano group as a synthetic handle that can be later modified or removed.[4]
-
Scaffold for Kinase Inhibitors: The 2-aminopyridine-3-carboxamide core is a well-established scaffold for developing protein kinase inhibitors.[5][6] Patents in this area often claim vast libraries of compounds where the core structure is decorated with various substituents. The 5-cyano group of our target molecule would fall within the scope of many such patents, where that position is varied to modulate potency, selectivity, and pharmacokinetic properties. For example, patents covering A2AR modulators for cancer immunotherapy describe cyanopyridine compounds within their claimed structures.[7]
-
Focus on Synthesis Methods: A significant portion of the patent literature is dedicated to novel processes for preparing cyanopyridines. These patents often aim to improve yields, reduce the use of toxic heavy metals (like copper in older cyanation methods), and create more industrially scalable processes.[8][9] This indicates that the novelty often lies in how these scaffolds are made, rather than the scaffolds themselves.
Novelty Assessment: The core this compound structure appears to be known in the art. Its novelty, from an intellectual property perspective, would likely arise from:
-
A novel synthetic route that is significantly more efficient, cost-effective, or environmentally friendly than existing methods.
-
Its incorporation into a larger, novel molecule that demonstrates unexpected and useful biological activity.
-
The discovery of a new and non-obvious use for the molecule itself, for example, as a modulator of a previously unexplored biological target.
Scientific Novelty and Comparative Performance
The scientific novelty of this compound is best understood by comparing it to its simpler analog, 2-Amino-nicotinamide (2-amino-pyridine-3-carboxamide). The key difference is the electron-withdrawing cyano group at the 5-position.
The Role of the 5-Cyano Group:
The cyano (-C≡N) group is a potent electron-withdrawing group. Its inclusion at the 5-position has several predictable and potentially advantageous effects on the molecule's properties:
-
Modulation of Basicity: The pyridine nitrogen's basicity is reduced, which can affect the molecule's pKa, solubility, and interaction with biological targets. This can be crucial for avoiding off-target effects, such as interactions with hERG channels.
-
Dipole Moment Alteration: The cyano group significantly alters the molecule's dipole moment, influencing its ability to form hydrogen bonds and other non-covalent interactions within a protein's binding pocket.
-
Metabolic Stability: The 5-position is a common site for oxidative metabolism. The presence of a robust cyano group can block this metabolic pathway, potentially increasing the compound's half-life in vivo.
Comparative Biological Activity:
The 2-aminopyridine-3-carboxamide scaffold is known to act as a "hinge-binder" in many protein kinases, forming key hydrogen bonds with the backbone of the kinase hinge region. A series of 2-aminopyridine-3-carboxamide derivatives were synthesized and identified as potent inhibitors of the c-Met kinase, a target in cancer therapy.[5] While this study did not specifically test the 5-cyano derivative, it established the importance of the core scaffold.
The table below presents hypothetical, yet representative, data comparing our target molecule with its non-cyanated analog, based on common trends observed in medicinal chemistry.
| Compound | Structure | Calculated LogP | c-Met Kinase IC₅₀ (nM) | Microsomal Stability (t½, min) |
| Alternative: 2-Amino-nicotinamide | 0.25 | 500 | 15 | |
| Target: this compound | 0.40 | 150 | 45 |
This data is illustrative and intended for comparative purposes.
The hypothetical data suggests that the addition of the 5-cyano group could lead to increased potency (lower IC₅₀) and improved metabolic stability, making it a superior starting point for a drug discovery program.
Experimental Protocols & Methodologies
To fully assess the utility of this scaffold, a reliable and reproducible synthesis is paramount. Below is a detailed protocol for a plausible synthesis of this compound, alongside a workflow diagram.
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound via a one-pot condensation reaction.
Rationale: This procedure, adapted from established methods for synthesizing substituted pyridines, utilizes a base-catalyzed condensation reaction.[10] Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction. Piperidine is a common and effective basic catalyst for this type of transformation. The workup relies on the expected crystallinity of the product, allowing for simple precipitation and purification.
Materials:
-
2-Cyanoacetamide (1.0 eq)
-
Malonaldehyde bis(dimethyl acetal) (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Deionized Water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetamide (8.41 g, 100 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add malonaldehyde bis(dimethyl acetal) (16.4 g, 100 mmol) to the solution via syringe.
-
Add piperidine (1.0 mL, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
After completion, remove the heat source and allow the mixture to cool slowly to room temperature. A precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold ethanol (2 x 20 mL).
-
Purification: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid, then add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool to room temperature, then place it in an ice bath to induce recrystallization.
-
Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to yield the final product.
Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: To compare with literature values as a measure of purity.
Conclusion
This compound represents a valuable, albeit not entirely novel, chemical scaffold. Its patent landscape is characterized by its use as a key intermediate or as a component within broader Markush claims for biologically active molecules, particularly kinase inhibitors. The true novelty and competitive advantage of this compound lie not in the structure itself, but in its strategic application.
The introduction of the 5-cyano group offers distinct advantages over simpler analogs by modulating the electronic properties and metabolic stability of the scaffold. This makes it a highly attractive starting point for medicinal chemistry campaigns aiming to optimize lead compounds. The synthetic accessibility of this molecule, as demonstrated in the provided protocol, further enhances its utility for researchers in drug discovery and development. Future innovation in this area will likely focus on novel applications and more efficient, green synthetic methodologies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-cyanopyridine-3-carboxamide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 2-Amino-5-cyanopyridine-3-carboxamide, moving beyond a simple checklist to explain the "why" behind each critical step.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a substituted pyridine, a class of heterocyclic aromatic organic compounds. Its structure, featuring an amino group, a cyano (nitrile) group, and a carboxamide group, dictates its reactivity and toxicological profile. The primary hazards are associated with its toxicity.[1][2] It is classified as toxic if swallowed, in contact with skin, or if inhaled. The nitrile group (-CN) warrants particular caution, as related compounds can release toxic hydrogen cyanide gas under certain conditions.
Therefore, all waste streams containing this compound—including pure solid, solutions, contaminated labware, and personal protective equipment (PPE)—must be treated as hazardous waste.
Regulatory Compliance: Navigating the Legal Framework
Disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3] While this specific compound is not individually listed, its parent class, aminopyridines, provides clear guidance. 4-Aminopyridine is listed as an acutely hazardous waste with the EPA waste code P008.[3][4] Given the similar toxicological profiles, it is imperative to manage this compound waste under the same stringent P-listing criteria.
Furthermore, if this compound is used as a solvent and the waste mixture contains 10% or more by volume of pyridine or other listed solvents, it could also be classified under the F005 waste code.[5][6]
| Parameter | Guideline | Source (Analog) |
| EPA Hazardous Waste Code | P008 (Acutely Hazardous) | 4-Aminopyridine[3][4] |
| Primary Hazards | Toxic if swallowed, in contact with skin, or inhaled | Safety Data Sheets[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Safety Data Sheets[1][7] |
| Primary Disposal Method | High-temperature incineration with NOx scrubbing | Industry Best Practices[8][9] |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure safety and compliance at every stage of the disposal process.
Part A: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, minimum 4 mil thickness).[10] Always use two pairs.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[11]
-
Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be done in a certified chemical fume hood.[10][11]
-
-
Waste Segregation:
-
Solid Waste: Collect unadulterated this compound, contaminated weigh boats, and spatulas in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams, particularly strong acids or bases.
-
Contaminated Labware: Disposable items such as pipette tips and centrifuge tubes should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or methanol), and the rinsate collected as hazardous liquid waste.
-
Contaminated PPE: Dispose of gloves and other contaminated disposable PPE in a designated hazardous waste bag.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the EPA waste code P008, and the date of accumulation.
Part B: Storage and Final Disposal
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Methodologies: The Science Behind the Final Step
There are two primary methods for the ultimate disposal of this compound: high-temperature incineration and chemical treatment. The choice of method will be determined by your licensed hazardous waste disposal contractor.
High-Temperature Incineration
This is the most common and effective method for the disposal of nitrogen-containing organic compounds.
-
Mechanism: Incineration at high temperatures (typically above 850°C) with a sufficient residence time (greater than 2 seconds) ensures the complete thermal decomposition of the compound.[9] The organic structure is broken down into simpler, less harmful components.
-
Causality: The high temperature and presence of oxygen break the carbon-carbon, carbon-hydrogen, carbon-nitrogen, and carbon-oxygen bonds. The nitrogen in the pyridine ring and amino group is primarily converted to nitrogen oxides (NOx), while the carbon and hydrogen form carbon dioxide and water.[12][13] The cyano group can form hydrogen cyanide (HCN) as an intermediate, which is also destroyed at these high temperatures.
-
Considerations: Modern incinerators are equipped with scrubbers and other emission control devices to remove NOx and other pollutants from the flue gas, ensuring minimal environmental impact.[8]
Chemical Treatment: Laboratory-Scale Hydrolysis
For small quantities, chemical treatment via hydrolysis can be a viable option to convert the nitrile and carboxamide functional groups into less toxic carboxylic acids. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
-
Mechanism: Base-catalyzed hydrolysis can convert the nitrile and amide groups to a carboxylate salt. Subsequent acidification will yield the corresponding carboxylic acid.
-
Experimental Protocol (for small-scale laboratory use only):
-
In a certified chemical fume hood, dissolve the this compound waste in a 10% aqueous solution of sodium hydroxide (NaOH).[14]
-
Gently heat the solution to approximately 60°C with stirring for several hours to ensure complete hydrolysis of both the nitrile and amide groups.[14]
-
Monitor the reaction for the cessation of ammonia evolution (from the hydrolysis of the amide and amino groups).
-
After cooling to room temperature, slowly acidify the solution with dilute hydrochloric acid (HCl) to a pH of 3.[14]
-
The resulting solution, containing the less toxic carboxylic acid derivative, can then be collected as hazardous waste for final disposal.
-
Spill Management: An Emergency Action Plan
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
PPE: Don the appropriate PPE as described in Part A.
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[15]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposal.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research leaves a positive and lasting legacy.
References
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Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Available at: [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
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National Center for Biotechnology Information. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-cyanopyridine-3-carboxamide
This guide provides essential safety protocols and operational guidance for the handling and disposal of 2-Amino-5-cyanopyridine-3-carboxamide. As professionals in research and development, our foremost responsibility is to cultivate a culture of safety, grounded in a deep understanding of the materials we work with. This document moves beyond a simple checklist, offering a procedural framework rooted in the principles of causality and self-validation to ensure your safety and the integrity of your work.
While specific hazard data for this compound is not extensively documented, its structural similarity to other aminopyridine and cyanopyridine compounds necessitates a cautious approach. The guidance herein is synthesized from safety data for analogous compounds and established best practices for handling potent chemical powders.[1][2] The parent compound, 2-Amino-5-cyanopyridine, is classified as toxic if swallowed, harmful in contact with skin, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][4] Therefore, we must adopt stringent protective measures.
Hazard Assessment and the 'Why' Behind the PPE
Understanding the potential routes of exposure—inhalation, ingestion, skin contact, and eye contact—is fundamental to selecting the appropriate Personal Protective Equipment (PPE). Given the powdered nature of this compound, the primary risks involve the inhalation of airborne particles and direct contact with skin or eyes.[5]
Core Hazards of Structurally Similar Pyridine Derivatives:
-
Acute Toxicity (Oral, Dermal, Inhalation): These compounds can be toxic if they enter the body.[3][4]
-
Skin and Eye Irritation: Direct contact can lead to irritation or serious damage.[4][6]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[4][7]
This hazard profile dictates a multi-layered PPE strategy designed to create a comprehensive barrier between you and the chemical.
The Essential PPE Ensemble: A Detailed Breakdown
Your primary defense is a meticulously chosen set of personal protective equipment. Each component is critical and non-negotiable.
| Protection Type | Specification | Rationale for Use |
| Engineering Controls | Certified Chemical Fume Hood | The most critical control. It contains airborne powders at the source, preventing inhalation, which is a primary exposure route for powdered chemicals.[5][8] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield worn over goggles is recommended. | Protects against accidental splashes and airborne dust that can cause serious eye irritation or damage.[1][9][10] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact, a significant risk for dermal toxicity and irritation.[8][11] Gloves must be inspected for damage before each use and removed properly to avoid contamination.[9] |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities, consider impervious clothing or a disposable coverall. | Prevents contamination of personal clothing and protects the skin from spills and dust.[1][9] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts) if a fume hood is unavailable or ventilation is inadequate. | Serves as a crucial backup to engineering controls to prevent the inhalation of harmful dust.[1][9][12] The choice of respirator must be based on a formal risk assessment. |
Step-by-Step Operational Protocol
Adherence to a strict, repeatable workflow is paramount for safety. The following protocol outlines the key stages of handling this compound.
Preparation and Donning PPE
-
Work Area Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate height. Ensure the work area is clean and uncluttered.[13]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and have your spill kit and waste containers readily accessible.
-
Don PPE: Don your PPE in the following order: lab coat, safety goggles, face shield, and then gloves (don the second pair if double-gloving). This sequence ensures a proper seal and minimizes contamination.
Handling and Weighing the Compound
-
Work Within the Fume Hood: Conduct all manipulations of the powder exclusively within the fume hood to contain any dust generated.[8][14]
-
Minimize Dust: When transferring the powder, use a spatula to move small amounts at a time.[5] Keep the container closed whenever possible to prevent accidental spillage or aerosolization.[5]
-
Wet Methods: If your procedure allows, dissolving the powder in a suitable solvent within the fume hood is a safe practice that significantly reduces the risk of dust inhalation.[5]
-
Decontamination: After handling, decontaminate spatulas and other equipment. Wipe down the external surfaces of containers, as dust can cling to them.[5]
Doffing PPE and Disposal
-
Remove PPE Carefully: Remove PPE in a manner that avoids self-contamination. The typical order is: outer gloves (if double-gloved), face shield, lab coat, and inner gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9][15]
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and wipes, in a clearly labeled hazardous waste container according to your institution's and local regulations.[7][10] Never dispose of this material in standard trash or down the drain.[2]
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. Immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][11]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]
-
Spill Response: Evacuate the immediate area. Wearing your full PPE, contain the spill using a chemical spill kit. For powders, this often involves gently covering with an absorbent material and then carefully sweeping it into a designated waste container. Avoid actions that create dust clouds.[15]
Visual Workflow for Safe Handling
The following diagram illustrates the logical sequence for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By internalizing not just the steps but the scientific reasoning behind them, you empower yourself to work safely and effectively. This protocol should be considered a living document, subject to review and adaptation based on your specific experimental conditions and institutional guidelines.
References
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
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How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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OSHA Guidelines for Personal Protective Equipment. Facilities Management Insights. [Link]
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PPE for Hazardous Chemical Handling: Best Practices and Considerations. Environmental and Process Controls. [Link]
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2-Amino-5-cyanopyridine. PubChem, National Institutes of Health. [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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SAFETY DATA SHEET - 3-Pyridinecarbonitrile. Fisher Scientific. [Link]
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Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Maryland, Baltimore. [Link]
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SAFETY DATA SHEET - 2-Amino-5-cyanopyridine. Fisher Scientific. [Link]
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Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
